Product packaging for D-Galactose-13C(Cat. No.:)

D-Galactose-13C

Cat. No.: B12392713
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-CERMPYPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-13C is a stable isotope-labeled form of D-Galactose, a natural aldohexose and C-4 epimer of glucose, where carbon-13 (13C) atoms replace one or more natural carbon-12 atoms. This labeling makes it an indispensable tracer in metabolic research, allowing scientists to track the pathway and oxidation of galactose in biological systems with high precision using techniques like gas-isotope-ratio mass spectrometry. A primary application is in the study of galactosemia, an inborn error of metabolism. Researchers use oral administration of 1-13C-galactose followed by breath test analysis to quantitate 13CO2 enrichment in exhaled air. This method has proven effective in discriminating between the significantly reduced galactose oxidation capacity in children with galactose-1-phosphate uridyltransferase (GALT) deficiency and that of healthy subjects. Beyond diagnostic research, this compound is critical for stable-isotope dilution methods to accurately determine endogenous D-galactose concentration and enrichment in human plasma, overcoming the inaccuracies of conventional enzymatic assays. It is also used to evaluate endogenous galactose production in individuals on galactose-restricted diets. The compound is for research purposes only and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12392713 D-Galactose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-CERMPYPXSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Galactose-¹³C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Galactose-¹³C is a stable, non-radioactive isotopically labeled form of the naturally occurring monosaccharide D-galactose. In this molecule, one or more carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution makes D-Galactose-¹³C an invaluable tool in metabolic research, clinical diagnostics, and drug development. Its primary application lies in its use as a tracer to elucidate metabolic pathways, quantify metabolic fluxes, and assess liver function, all without the hazards associated with radioactive isotopes. This guide provides an in-depth overview of the chemical properties, applications, and experimental methodologies related to D-Galactose-¹³C.

Chemical and Physical Properties

D-Galactose-¹³C is chemically identical to its unlabeled counterpart, D-galactose, differing only in its isotopic composition. This difference, however, allows it to be distinguished and traced by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The properties can vary slightly depending on the position and number of ¹³C labels. The data below pertains to uniformly labeled D-Galactose-¹³C₆.

PropertyValueCitations
Chemical Formula ¹³C₆H₁₂O₆[1]
Molecular Weight 186.11 g/mol [1][2]
Appearance White to off-white solid powder[1][3]
Melting Point 168-170 °C[1][3][4]
Solubility in Water 180 g/L at 20 °C (for D-Galactose (2-¹³C))[5]
650 g/L at 20 °C (for unlabeled D-Galactose)[4]
Chemical Purity ≥98% or ≥99%[1][2]
Isotopic Purity ≥98 atom % ¹³C[1]
Optical Activity [α]25/D +79.0, c = 2 in H₂O (trace NH₄OH)[1]
Storage Store at room temperature, away from light and moisture.[2][5]
CAS Number (Labeled) 74134-89-7 (for ¹³C₆)[1][2]
70849-30-8 (for 1-¹³C)[3][6]

Core Applications in Research and Development

The unique ability to trace the metabolic fate of D-Galactose-¹³C underpins its use in several key areas:

  • Metabolic Flux Analysis (MFA): D-Galactose-¹³C is used as a tracer to quantify the rate of metabolic reactions (fluxes) through various pathways, most notably the Leloir pathway for galactose metabolism.[7] By introducing ¹³C-labeled galactose to cells or organisms and analyzing the isotopic enrichment in downstream metabolites, researchers can build a quantitative map of cellular metabolism.[8] This is critical in metabolic engineering and for understanding diseases with metabolic dysregulation.[9]

  • Clinical Diagnostics - Liver Function Assessment: The ¹³C-Galactose Breath Test is a non-invasive method to assess the functional capacity of the liver.[10] Galactose is primarily metabolized by hepatocytes. Following oral administration of D-Galactose-1-¹³C, the labeled carbon is released as ¹³CO₂ during hepatic metabolism. The rate of ¹³CO₂ appearance in exhaled breath directly correlates with the liver's ability to metabolize galactose, providing a measure of functional liver mass.[10]

  • Internal Standard: In quantitative analytical methods such as NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), D-Galactose-¹³C serves as an ideal internal standard.[7][11] Since it co-elutes with unlabeled galactose but is distinguishable by its mass, it allows for precise and accurate quantification of galactose in complex biological samples.

  • Biomolecular NMR: Isotopic labeling with ¹³C is a cornerstone of biomolecular NMR, used to resolve spectral overlap and determine the three-dimensional structures of carbohydrates and their complexes with proteins.[2]

Experimental Protocols

¹³C-Galactose Breath Test for Liver Function

This protocol outlines the key steps for performing a ¹³C-Galactose Breath Test to assess hepatic galactose oxidation capacity.

a. Patient Preparation:

  • Patients should fast for a minimum of 2 hours before the test.[10]

  • To ensure a stable ¹³CO₂ baseline, patients are instructed to avoid ¹³C-enriched foods (e.g., those high in corn-based products) for 2 days prior to the test.[10]

  • A standard galactose-restricted diet should be followed for at least 24 hours before the study.[10]

b. Test Procedure:

  • Baseline Sampling: Collect two baseline breath samples before administering the tracer. The patient takes a deep breath, holds it for approximately 3 seconds, and exhales into a collection tube or bag.[10]

  • Substrate Administration: An oral dose of 7 mg/kg of D-Galactose-1-¹³C, dissolved in water, is given to the patient.[10]

  • Post-Dose Sampling: Collect duplicate breath samples at specific time points, typically 60, 90, and 120 minutes after ingestion.[10]

  • Patient State: The patient should remain in a resting state throughout the test duration. Only water is permitted.[10]

c. Sample Analysis:

  • The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) to determine the ratio of ¹³CO₂ to ¹²CO₂.

  • The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the exhaled air over time.[10]

d. Workflow Diagram:

G cluster_prep Patient Preparation cluster_test Test Procedure cluster_analysis Analysis & Outcome P1 2-Hour Fast T1 Collect Baseline Breath Samples P1->T1 P2 Avoid ¹³C-Enriched Foods (2 Days) P2->T1 P3 Galactose-Restricted Diet (24h) P3->T1 T2 Administer Oral Dose of D-Galactose-1-¹³C T1->T2 T3 Collect Post-Dose Breath Samples (e.g., 60, 90, 120 min) T2->T3 A1 Analyze ¹³CO₂/¹²CO₂ Ratio via IRMS T3->A1 A2 Calculate Cumulative % Dose Recovered A1->A2 A3 Assess Liver Function A2->A3 Leloir_Pathway Gal D-Galactose-¹³C GALK Galactokinase (GALK) Gal->GALK ATP -> ADP Gal1P Galactose-1-Phosphate-¹³C GALT Galactose-1-Phosphate Uridyltransferase (GALT) Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM UDPGal UDP-Galactose-¹³C GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE GALK->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc Glycolysis Glycolysis PGM->Glycolysis

References

An In-Depth Technical Guide to the Synthesis and Purification of D-Galactose-¹³C for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis methodologies for site-specifically labeled D-Galactose-¹³C, a critical tool in metabolic research, drug development, and clinical diagnostics. This document details experimental protocols, purification techniques, and characterization methods to assist researchers in obtaining high-purity labeled galactose for their specific needs.

Introduction

Isotopically labeled carbohydrates, particularly those enriched with the stable isotope carbon-13 (¹³C), are invaluable tracers for elucidating metabolic pathways, quantifying enzyme kinetics, and serving as internal standards in mass spectrometry-based analyses. D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, and its labeled counterparts are essential for studying galactose metabolism in health and disease. This guide focuses on the synthesis and purification of D-Galactose-¹³C, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for a given research application.

Synthesis of Site-Specifically Labeled D-Galactose-¹³C

The synthesis of D-Galactose-¹³C can be achieved through various chemical and enzymatic strategies. The choice of method depends on the desired labeling position, the required quantity and purity, and the available starting materials and expertise.

Chemical Synthesis of D-Galactose-1-¹³C

A common and effective method for the synthesis of D-Galactose-1-¹³C involves the use of ¹³C-labeled nitromethane as the starting material. This approach provides high isotopic enrichment at the C-1 position.

Experimental Protocol: Synthesis of D-Galactose-1-¹³C from Nitromethane-¹³C [1]

  • Reaction of D-Lyxose with Nitromethane-¹³C: D-lyxose is reacted with nitromethane-¹³C in the presence of a base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol). This reaction forms a mixture of epimeric nitroalditols.

  • Nef Reaction: The resulting nitroalditol mixture is then subjected to a Nef reaction, typically using a strong base followed by acidification, to convert the nitronate salt to the corresponding aldehyde, yielding a mixture of D-Galactose-1-¹³C and D-Talose-1-¹³C.

  • Epimer Separation and Purification: The epimeric sugars are separated and purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

A reported yield for this method is 42.6%, with a ¹³C abundance of 99.1%, an optical purity of 100.0%, and a chemical purity of 99.7%.[1]

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer high regio- and stereoselectivity, often minimizing the need for complex protecting group manipulations common in purely chemical syntheses. These methods typically involve the use of enzymes such as aldolases, isomerases, or glycosyltransferases.

Conceptual Workflow for Chemoenzymatic Synthesis:

chemoenzymatic_synthesis Precursor ¹³C-Labeled Precursor Enzyme1 Enzyme 1 (e.g., Aldolase) Precursor->Enzyme1 Intermediate ¹³C-Labeled Intermediate Enzyme1->Intermediate Enzyme2 Enzyme 2 (e.g., Isomerase) Intermediate->Enzyme2 Final_Product D-Galactose-¹³C Enzyme2->Final_Product purification_workflow Crude Crude Reaction Mixture Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter Dissolve->Filter Inject Inject onto Prep-HPLC Filter->Inject Separate Separation on Column Inject->Separate Collect Fraction Collection Separate->Collect Evaporate Solvent Evaporation Collect->Evaporate Pure Pure D-Galactose-¹³C Evaporate->Pure

References

An In-depth Technical Guide to the Stability and Long-Term Storage of D-Galactose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of D-Galactose-¹³C, offering recommendations for long-term storage and detailed protocols for stability assessment. Given that isotopically labeled compounds exhibit chemical behavior nearly identical to their unlabeled counterparts, this document leverages stability data from D-Galactose alongside established principles for pharmaceutical-grade substances to provide a robust framework for ensuring the integrity of D-Galactose-¹³C.

Core Stability Principles and Storage Recommendations

D-Galactose-¹³C, as a solid monosaccharide, is a stable molecule. However, its long-term stability can be compromised by three primary environmental factors: temperature, humidity, and light. The ¹³C isotope itself is stable and does not decay, but the chemical structure of the galactose molecule can degrade under adverse conditions.

Recommended Long-Term Storage Conditions: Based on manufacturer recommendations and general guidelines for carbohydrate stability, D-Galactose-¹³C should be stored in a tightly sealed container at room temperature (20-25°C) , protected from light and moisture . Anhydrous forms of monosaccharides generally exhibit greater stability and a longer shelf life.

Potential Degradation Pathways

In the solid state, the degradation of D-Galactose-¹³C is primarily driven by chemical reactions rather than enzymatic metabolic pathways. The most common degradation routes for monosaccharides stored improperly include oxidation and reactions initiated by the presence of moisture. High temperatures can accelerate these processes, leading to caramelization and the formation of various degradation products, including organic acids and colored polymers.

Potential Solid-State Degradation Pathways for D-Galactose-¹³C cluster_start cluster_conditions Initiating Factors cluster_products Degradation Products D_Gal D-Galactose-¹³C (Solid) Heat Elevated Temperature D_Gal->Heat Moisture Humidity / Water D_Gal->Moisture Oxygen Oxidation D_Gal->Oxygen Acids Organic Acids (e.g., formic, acetic) Heat->Acids Polymers Colored Polymers (Caramelization) Heat->Polymers Moisture->Acids Oxygen->Acids Other Other Aldehydes/Ketones Oxygen->Other ICH-Based Stability Study Workflow for D-Galactose-¹³C cluster_storage Storage Conditions cluster_testing Timepoint Sample Pull & Analysis start Receive & Characterize Initial D-Galactose-¹³C Batch (T=0 Analysis) long_term Long-Term 25°C / 60% RH start->long_term Place on Stability accelerated Accelerated 40°C / 75% RH start->accelerated pull_lt Pull Samples: 3, 6, 9, 12, 18, 24... Months long_term->pull_lt pull_acc Pull Samples: 3, 6 Months accelerated->pull_acc analysis Perform Analytical Tests: - Appearance - Purity (HPLC-RI) - Water Content (KF) - Isotopic Enrichment (MS) - Impurity Profile pull_lt->analysis pull_acc->analysis report Compile Data & Generate Stability Report analysis->report Evaluate against Specifications

A Technical Guide to High-Purity D-Galactose-¹³C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of high-purity, ¹³C-labeled D-Galactose. This powerful research tool is instrumental in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the pharmacokinetics of galactose-containing therapeutics. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A variety of high-purity D-Galactose-¹³C isotopologues are commercially available to suit diverse research needs. The choice of a specific labeled form, such as uniformly labeled (U-¹³C₆), position-specific labeled (e.g., 1-¹³C), or multiply labeled (e.g., 1,2-¹³C₂), depends on the experimental goals, the metabolic pathways under investigation, and the analytical techniques employed. Key commercial suppliers and their product specifications are summarized below for easy comparison.

SupplierProduct NameIsotopic PurityChemical PurityCAS NumberMolecular Weight
Sigma-Aldrich D-Galactose-1-¹³C99 atom % ¹³C[1]≥99% (HPLC)70849-30-8[1]181.15[1]
D-Galactose-1,2-¹³C₂≥99 atom % ¹³C[2]≥98% (CP)478518-63-7[2]182.14[2]
D-Galactose-¹³C₆≥98 atom % ¹³C≥99% (CP)74134-89-7186.11
Cambridge Isotope Laboratories, Inc. D-Galactose (1-¹³C, 99%)99%98%[3]70849-30-8[3]181.15[3]
D-Galactose (U-¹³C₆, 99%)99%[4]98%[4]74134-89-7[4]186.11[4]
Omicron Biochemicals, Inc. D-[1-¹³C]galactoseNot specifiedNot specified70849-30-8181.15
D-[UL-¹³C₆]galactoseNot specifiedNot specified74134-89-7[5]186.11
Santa Cruz Biotechnology, Inc. D-Galactose-2-¹³CNot specifiedNot specified314062-47-0[6]181.15[6]
MedchemExpress D-Galactose-¹³C-1Not specifiedNot specifiedNot specifiedNot specified
D-Galactose-¹³C₆Not specifiedNot specifiedNot specifiedNot specified

Key Metabolic Pathway: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis or be used for glycogen synthesis.[1][7] Understanding this pathway is fundamental to designing and interpreting experiments using D-Galactose-¹³C. The ¹³C label from galactose will be incorporated into the intermediates of this pathway and subsequently into downstream metabolic networks.

Leloir_Pathway cluster_cell Cell Cytoplasm Galactose Galactose Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P Galactokinase (GALK) ATP -> ADP UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose Galactose-1-Phosphate Uridylyltransferase (GALT) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose UDP-Galactose 4-Epimerase (GALE) UDP_Glucose->Galactose_1_P Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P Glycolysis Glycolysis Glucose_1_P->Glycolysis MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Introduce D-Galactose-¹³C to System Incubation Incubate for Defined Period Start->Incubation Quenching Rapidly Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis Analyze by NMR or LC-MS/MS Extraction->Analysis Enrichment Determine Isotopic Enrichment Analysis->Enrichment Modeling Computational Flux Modeling Enrichment->Modeling Results Quantify Metabolic Fluxes Modeling->Results

References

Natural abundance of 13C in galactose and its implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Abundance of ¹³C in Galactose and Its Implications for Researchers, Scientists, and Drug Development Professionals.

Introduction

The stable, non-radioactive isotope of carbon, ¹³C, has a natural abundance of approximately 1.07%.[1] While this percentage may seem small, the precise measurement of ¹³C content in molecules like galactose provides a powerful tool for a wide range of scientific applications. Variations in the natural abundance of ¹³C can offer insights into the botanical origin of sugars, metabolic pathways, and can be leveraged in drug development and food authentication. This guide delves into the core principles of ¹³C natural abundance in galactose, the experimental protocols for its determination, and the significant implications for research and development.

Quantitative Data on ¹³C Natural Abundance

The natural abundance of ¹³C in galactose, as with other organic molecules, is not a fixed value but varies slightly depending on the photosynthetic pathway of the source plant (C3, C4, or CAM). This variation is typically expressed in the delta (δ) notation in parts per thousand (‰) relative to a standard. While specific data for galactose is not always reported independently of other sugars, the principles of isotopic fractionation apply.

ParameterDescriptionTypical ValueReference
Natural Abundance of ¹³CThe percentage of natural carbon that is the ¹³C isotope.~1.07%[1]
δ¹³C Value for C3 PlantsIsotopic signature for plants like sugar beets.-24 to -34‰[2]
δ¹³C Value for C4 PlantsIsotopic signature for plants like sugar cane.-10 to -20‰[2]
δ¹³C of Postprandial Plasma GlucoseReflects the isotopic signature of recently consumed dietary sugars.Strong positive correlation with dietary C4 sugar intake[3]

Experimental Protocols

The determination of ¹³C abundance in galactose can be achieved through several sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful method for determining the site-specific intramolecular distribution of ¹³C at natural abundance.[4]

Methodology:

  • Sample Preparation: Galactose is often derivatized to a form that is more amenable to NMR analysis and prevents anomerization, which can complicate the spectra. A common derivatization is the conversion to 3,5,6-triacetyl-1,2-O-isopropylidene-α-D-glucofuranose (TAMAGF) or a similar stable derivative.[5]

  • NMR Acquisition: High-field NMR spectrometers are used to acquire ¹³C spectra. To obtain accurate quantitative data, long relaxation delays and inverse-gated proton decoupling are employed to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei at each carbon position.

  • Data Analysis: The area of each carbon signal is integrated. The site-specific ¹³C abundance can then be calculated by comparing the intensity of each peak to a reference standard with a known ¹³C/¹²C ratio.[2] For complex mixtures, 2D NMR techniques can be employed to resolve overlapping signals.[4]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for measuring the bulk ¹³C/¹²C ratio in a sample. When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it can determine the isotopic composition of individual compounds in a mixture.

Methodology:

  • Sample Preparation and Separation: For GC-IRMS, galactose is typically derivatized (e.g., silylation) to make it volatile.[6] The derivatized sample is then injected into a gas chromatograph to separate the galactose from other components. For LC-IRMS, an aqueous solution of galactose can be directly injected into a liquid chromatograph.[7]

  • Combustion/Oxidation: After chromatographic separation, the isolated galactose is combusted at a high temperature (over 900°C) in the presence of an oxidant (e.g., copper oxide) to convert it into CO₂ gas.

  • Mass Analysis: The resulting CO₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of the ion currents corresponding to the masses of ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44).

  • Data Analysis: The measured isotope ratio is compared to that of a calibrated reference gas to determine the δ¹³C value of the sample. Corrections must be made for the carbon atoms added during the derivatization step.[6]

Implications for Research and Drug Development

The study of ¹³C in galactose, both at natural abundance and through isotopic labeling, has significant implications across various scientific disciplines.

  • Metabolic Research: Tracing the metabolic fate of ¹³C-labeled galactose allows researchers to elucidate complex metabolic pathways in both healthy and diseased states, such as galactosemia.[8][9] Studies have used ¹³C-galactose to understand its conversion to glucose and other metabolites in various tissues.[8][10]

  • Drug Development: Understanding the metabolism of galactose-containing moieties in drug candidates is crucial. ¹³C labeling can be used in preclinical and clinical studies to perform "micro-dosing" studies, tracing the absorption, distribution, metabolism, and excretion (ADME) of a new drug.

  • Food Science and Authentication: The natural variation in ¹³C abundance can be used to determine the botanical origin of sugars. For example, sucrose from sugar cane (a C4 plant) has a different ¹³C signature than sucrose from sugar beets (a C3 plant).[2] This principle can be applied to galactose-containing products to verify their origin and detect adulteration.

  • Biomarker Discovery: The ¹³C abundance of plasma glucose has been shown to be a useful biomarker for recent dietary intake of caloric sweeteners.[3] This concept can be extended to other sugars and metabolites to develop objective biomarkers for dietary assessment and metabolic health.

Visualizations

Experimental Workflow for ¹³C Abundance Determination by GC-C-IRMS

GC_C_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Galactose Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Combustion Combustion (Conversion to CO2) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (Measurement of ¹³CO₂/¹²CO₂) Combustion->IRMS Data Raw Isotope Ratio Data IRMS->Data Correction Correction for Derivatization Carbons Data->Correction Final_Value Final δ¹³C Value Correction->Final_Value

Caption: Workflow for determining the ¹³C abundance of galactose using GC-C-IRMS.

Leloir Pathway for Galactose Metabolism

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->UDPGal Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UGP Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.

References

D-Galactose-13C as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of D-Galactose labeled with Carbon-13 (D-Galactose-¹³C) as a stable isotope tracer for metabolic studies. It covers the core principles of galactose metabolism, ¹³C metabolic flux analysis (¹³C-MFA), detailed experimental protocols, and data interpretation, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction to Stable Isotope Tracing with D-Galactose-¹³C

Metabolic flux analysis (MFA) is a critical tool for quantitatively assessing the rates (fluxes) of metabolic reactions within a biological system.[1] The use of stable, non-radioactive isotope tracers, such as Carbon-13 (¹³C), has become the gold standard for these studies.[2] By introducing a ¹³C-labeled substrate into a system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions, provide detailed information about the activity of specific metabolic pathways.[3]

D-Galactose, a C-4 epimer of glucose, is a key monosaccharide involved in energy metabolism and the biosynthesis of essential glycoconjugates. Its metabolic fate is closely linked to glucose metabolism and hepatic glycogen synthesis.[4] Using D-Galactose-¹³C allows for the precise tracking of galactose utilization and its conversion into various metabolic intermediates. This is particularly valuable for:

  • Quantifying the contribution of galactose to central carbon metabolism.

  • Investigating the biosynthesis of glycans, O-glycans, and glycosphingolipids. [5]

  • Studying inborn errors of metabolism, such as galactosemia. [6]

  • Assessing substrate utilization during physiological challenges, like exercise. [7]

  • Elucidating the metabolic rewiring in disease states, such as cancer. [8]

The Leloir Pathway: Core of Galactose Metabolism

The primary route for galactose catabolism in most organisms is the Leloir pathway. This series of enzymatic reactions converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate to enter central carbon metabolism (glycolysis, pentose phosphate pathway, or glycogenesis).

The key steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

  • UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4'-epimerase (GALE) converts UDP-galactose back to UDP-glucose, regenerating the substrate for the GALT reaction. UDP-galactose also serves as a direct donor for the synthesis of glycoproteins and glycolipids.

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C UDPGal->Glc1P GALT Glycoconjugates Glycoconjugates-¹³C (Glycoproteins, Glycolipids) UDPGal->Glycoconjugates Glycosyl- transferases UDPGlc->Gal1P Glc6P Glucose-6-Phosphate-¹³C Glc1P->Glc6P Phosphogluco- mutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-¹³C metabolism.

Principles and Workflow of ¹³C-MFA

¹³C-MFA is a powerful technique that uses ¹³C labeling data in conjunction with mathematical models to quantify intracellular metabolic fluxes.[9] The general workflow involves several key stages, from experimental design to data analysis.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. System Culturing (Cells or Organism) B 2. Introduce D-Galactose-¹³C (Achieve Isotopic Steady State) A->B C 3. Quench Metabolism & Harvest Biomass B->C D 4. Metabolite Extraction & Sample Preparation C->D E 5. Isotopic Analysis (e.g., GC-MS, LC-MS) D->E F 6. Determine Mass Isotopomer Distributions (MIDs) E->F H 8. Flux Estimation (Iterative Fitting of MIDs) F->H G 7. Construct Metabolic Model G->H I 9. Statistical Analysis (Goodness-of-fit, Confidence Intervals) H->I J 10. Biological Interpretation I->J

Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from studies utilizing D-Galactose-¹³C or related tracers.

Table 1: Plasma D-Galactose Concentrations in Human Subjects Data synthesized from a study establishing a stable-isotope dilution method for sensitive D-galactose determination.[6]

Subject GroupNMean Plasma D-Galactose (μmol/L)Standard Deviation (SD)
Healthy Adults160.120.03
Diabetic Patients150.110.04
Patients with Classic Galactosemia101.440.54
Heterozygous Parents50.170.07

Table 2: Fractional Abundance of ¹³C in Monosaccharides from Cell Membrane Glycans Illustrative data based on findings from tracing ¹³C-glucose into glycans, a process involving UDP-galactose.[8]

MonosaccharideCell Line 1: ¹³C Fractional Abundance (%)Cell Line 2: ¹³C Fractional Abundance (%)
Galactose5530
Mannose6035
L-Fucose4015
N-Acetylglucosamine7045

Experimental Protocols

This section provides detailed methodologies for conducting metabolic tracing experiments with D-Galactose-¹³C.

Protocol 1: In Vitro ¹³C-Galactose Labeling in Cell Culture

This protocol is adapted for adherent mammalian cells to trace galactose incorporation into central carbon metabolites and glycoconjugates.[8][10]

1. Materials:

  • Cell line of interest (e.g., HepG2, cancer cell lines)

  • Basal medium lacking glucose and galactose (e.g., custom RPMI 1640)

  • D-Galactose-¹³C (e.g., [U-¹³C₆]-Galactose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, cooled to -20°C

  • Extraction solvent: 80% methanol in water, cooled to -80°C

  • Cell scrapers

2. Media Preparation:

  • Prepare "Labeling Medium" by supplementing the basal medium with D-Galactose-¹³C at the desired concentration (e.g., 10 mM).[10]

  • Add other necessary components like dFBS (e.g., 10%), glutamine (e.g., 2 mM), and antibiotics.

  • Prepare an identical "Control Medium" using unlabeled D-Galactose.

3. Labeling Experiment:

  • Seed cells in multi-well plates (e.g., 6-well plates) and grow to ~70-80% confluency.

  • Aspirate the growth medium, wash cells once with pre-warmed PBS.

  • Aspirate PBS and add the pre-warmed Labeling Medium. Culture for a duration sufficient to approach isotopic steady state (typically 24-48 hours, determined empirically).

  • Perform experiments in biological triplicate.

4. Metabolite Extraction:

  • Place the cell culture plate on ice.

  • Aspirate the labeling medium quickly.

  • Wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.

  • Aspirate PBS completely. Add a sufficient volume of ice-cold quenching solution (e.g., 1 mL for a 6-well plate) and incubate for 5 minutes on ice to arrest metabolism.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.

  • Discard the supernatant. The pellet contains macromolecules like proteins and nucleic acids.

  • Add ice-cold extraction solvent to the cell pellet, vortex vigorously, and incubate at -20°C for 20 minutes with intermittent vortexing.

  • Centrifuge at high speed for 10 minutes at 4°C. The supernatant contains the polar metabolites.

  • Transfer the supernatant to a new tube for analysis. Dry the extract using a vacuum concentrator.

5. Sample Analysis:

  • Resuspend the dried metabolite extract in a suitable solvent for analysis.

  • Analyze ¹³C incorporation using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Derivatization may be required for GC-MS analysis.[6]

Protocol 2: In Vivo ¹³C-Galactose Tracing in Humans

This protocol outlines a general procedure for an oral galactose tolerance test to study whole-body galactose metabolism.[7]

1. Subject Preparation:

  • Recruit subjects and obtain informed consent according to institutional guidelines.

  • Subjects should fast overnight (e.g., 10-12 hours) before the study.

2. Tracer Administration:

  • Prepare a solution of D-Galactose-¹³C in water. A typical dose might be 25g of galactose.

  • Collect a baseline blood sample.

  • Administer the tracer solution orally.

3. Sample Collection:

  • Collect blood samples at timed intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place samples on ice and process to plasma by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

4. Sample Processing and Analysis:

  • Thaw plasma samples on ice.

  • Perform a sample clean-up to remove proteins and interfering substances. This may involve protein precipitation followed by ion-exchange chromatography.[6]

  • Use an internal standard (e.g., Fucose) for accurate quantification.[7]

  • Analyze the concentration and isotopic enrichment of ¹³C-galactose and its metabolic products (e.g., ¹³C-glucose) in the plasma using Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) or GC-MS.[6][7]

Galactose Metabolism in the Context of Central Carbon Pathways

The Glucose-6-Phosphate-¹³C derived from D-Galactose-¹³C is a critical node, connecting galactose metabolism to the major energy-producing and biosynthetic pathways of the cell.

Central_Metabolism Gal D-Galactose-¹³C Leloir Leloir Pathway Gal->Leloir G6P Glucose-6-Phosphate-¹³C Leloir->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen Pyruvate Pyruvate-¹³C Glycolysis->Pyruvate Ribose5P Ribose-5-Phosphate-¹³C PPP->Ribose5P Glycogen_mol Glycogen-¹³C Glycogen->Glycogen_mol TCA TCA Cycle Pyruvate->TCA Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides

Caption: Integration of D-Galactose-¹³C metabolism with central pathways.

References

The Principle and Application of D-Galactose-¹³C in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing using D-Galactose-¹³C has emerged as a powerful tool for elucidating the complexities of galactose metabolism in both physiological and pathological states. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for employing D-Galactose-¹³C in metabolic studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and analyze experiments that trace the metabolic fate of galactose, offering critical insights into cellular bioenergetics, nutrient utilization, and the pathophysiology of various diseases.

Core Principles of D-Galactose-¹³C Metabolic Tracing

The fundamental principle behind using D-Galactose-¹³C is the ability to introduce a "labeled" form of galactose into a biological system and track its transformation into various downstream metabolites. ¹³C is a stable, non-radioactive isotope of carbon that can be incorporated into the galactose molecule at specific or all carbon positions (uniformly labeled). When cells or organisms are supplied with D-Galactose-¹³C, their metabolic enzymes process it in the same manner as unlabeled galactose.

The key advantage lies in the mass difference between ¹³C and the more abundant ¹²C isotope. This mass difference allows for the detection and quantification of ¹³C-labeled metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By measuring the extent and pattern of ¹³C incorporation into downstream molecules, researchers can map the flow of carbon atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA).[1][2]

D-Galactose-¹³C tracing enables the investigation of:

  • Pathway Activity: Determining the relative activity of different metabolic pathways that utilize galactose.[1]

  • Metabolic Flux: Quantifying the rate of metabolic reactions.[2]

  • Nutrient Contribution: Assessing the contribution of galactose to the synthesis of biomass precursors and energy production.

  • Metabolic Reprogramming: Understanding how disease states, such as cancer or inborn errors of metabolism, alter galactose metabolism.

Key Metabolic Pathways of Galactose

The primary route for galactose metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate.[3][4] This intermediate can then enter glycolysis for energy production or be converted to glucose-6-phosphate for entry into the pentose phosphate pathway or glycogen synthesis.

The main steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose.

Alternative pathways for galactose metabolism exist and can become significant under certain conditions, such as in galactosemia, a genetic disorder characterized by a deficiency in one of the Leloir pathway enzymes.[5] These alternative routes include:

  • Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol.

  • Oxidation to Galactonate: Galactose can be oxidized to form galactonate.

The following diagram illustrates the central role of the Leloir pathway in galactose metabolism.

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-¹³C Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Glycogen Glycogen Synthesis Glc6P->Glycogen

Figure 1: The Leloir Pathway for D-Galactose-¹³C Metabolism.

Data Presentation: Quantitative Insights from D-Galactose-¹³C Studies

Quantitative data from D-Galactose-¹³C tracing experiments are crucial for understanding the dynamics of galactose metabolism. The following tables summarize representative quantitative findings from studies utilizing ¹³C-labeled galactose.

Table 1: In Vivo Galactose Metabolism in Control vs. Galactosemic Patients

ParameterControl SubjectsClassic Galactosemia (Q188R/Q188R)S135L/S135L VariantReference
Endogenous Galactose Synthesis Rate (mg/kg/hr) -0.53 - 1.05-[6]
[1-¹³C]Galactose Oxidation to ¹³CO₂ (% of dose in 1 hr) 3% - 6%~0%Comparable to control[6]
[1-¹³C]Galactose Oxidation to ¹³CO₂ (% of dose in 5 hr) 21% - 47%3% - 6%Comparable to control[6]

Table 2: ¹³C-Labeled Metabolite Formation in Lymphoblasts from 1mM [1-¹³C]Galactose

MetaboliteNormal CellsGalactosemic Cells (Q188R homozygotes)Galactosemic Cells (GALT deletion)Reference
Galactose-1-Phosphate-¹³C Baseline2-3 times higher than normal2-3 times higher than normal[5]
UDP-Galactose-¹³C DetectedDetected (less than normal)Not detected[5]
UDP-Glucose-¹³C DetectedDetected (less than normal)Not detected[5]
Labeled Ribose in AMP DetectedDetected (lower enrichment than normal)Not detected[5]

Experimental Protocols

The successful application of D-Galactose-¹³C in metabolic studies relies on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol is designed for tracing D-Galactose-¹³C metabolism in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (FBS)

  • Glucose-free and galactose-free cell culture medium

  • D-Galactose-¹³C (e.g., [U-¹³C₆]D-Galactose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with dialyzed FBS and the desired concentration of D-Galactose-¹³C (e.g., 1-10 mM).

  • Labeling Initiation:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed D-Galactose-¹³C labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal incubation time depends on the metabolic pathway of interest and should be determined empirically (ranging from minutes to hours).[7]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a specific volume of ice-cold 80% methanol to the culture vessel.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing the extracted metabolites and store at -80°C until analysis. The protein pellet can be used for normalization.

In Vivo Animal Model Labeling Protocol

This protocol provides a general framework for in vivo D-Galactose-¹³C tracing in a mouse model.

Materials:

  • Animal model (e.g., mouse)

  • D-Galactose-¹³C solution (sterile, isotonic)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Metabolite extraction solvent (e.g., methanol:chloroform:water)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fasting prior to tracer administration may be required depending on the experimental goals.

  • Tracer Administration: Administer the D-Galactose-¹³C solution via an appropriate route, such as intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion. The dosage and administration route should be optimized for the specific research question.

  • Labeling Period: Allow a specific duration for the ¹³C label to be incorporated into tissues of interest. This time can range from minutes to several hours.

  • Tissue Collection:

    • Anesthetize the animal.

    • Collect blood samples (e.g., via cardiac puncture).

    • Perfuse the animal with ice-cold saline to remove blood from the tissues.

    • Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., methanol:chloroform:water ratio of 2:1:1).

    • Centrifuge the homogenate to separate the polar (containing sugars, amino acids, etc.) and non-polar (containing lipids) phases.

  • Sample Processing: Collect the desired phase(s) and dry them down (e.g., using a speed vacuum). Reconstitute the dried extracts in an appropriate solvent for analysis.

Sample Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing ¹³C-labeled monosaccharides.[8][9]

Procedure:

  • Derivatization: The extracted metabolites, which are often non-volatile, need to be chemically modified (derivatized) to make them volatile for GC analysis. A common method for sugars is trimethylsilylation (TMS).[10]

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the GC column.

  • MS Detection and Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured. The incorporation of ¹³C atoms results in a predictable mass shift in the fragments, allowing for the determination of the isotopic enrichment.

Signaling Pathways and Experimental Workflows

The metabolism of galactose is intricately linked to various cellular signaling pathways. D-Galactose-¹³C tracing can be a powerful tool to investigate how these pathways are modulated under different conditions.

Galactose Metabolism and Insulin/mTOR Signaling

Galactose metabolism can influence key signaling pathways that regulate cell growth, proliferation, and nutrient sensing, such as the insulin and mTOR pathways.[11][12] For instance, the availability of UDP-galactose, a product of the Leloir pathway, is crucial for proper glycosylation of proteins and lipids, which can in turn affect receptor signaling.[13]

The diagram below illustrates the potential interplay between galactose metabolism and the mTOR signaling pathway.

Galactose_mTOR_Signaling cluster_metabolism Galactose Metabolism cluster_signaling Signaling Cascade Gal D-Galactose-¹³C Leloir Leloir Pathway Gal->Leloir UDPGal UDP-Galactose-¹³C Leloir->UDPGal Glycoproteins Glycoprotein Synthesis UDPGal->Glycoproteins InsulinR Insulin Receptor Glycoproteins->InsulinR Modulates Receptor Glycosylation & Activity PI3K PI3K InsulinR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Experimental_Workflow Design Experimental Design (Tracer, Duration, Conditions) Culture Cell Culture & Labeling with D-Galactose-¹³C Design->Culture Quench Metabolite Quenching & Extraction Culture->Quench Analysis Sample Analysis (GC-MS, LC-MS, or NMR) Quench->Analysis Processing Data Processing (Peak Integration, Isotope Correction) Analysis->Processing MFA Metabolic Flux Analysis (Modeling & Simulation) Processing->MFA Interpretation Biological Interpretation MFA->Interpretation

References

Unveiling Glycan Dynamics: A Technical Guide to D-Galactose-13C Applications in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Galactose-13C as a stable isotope tracer in advancing glycobiology research. By enabling precise tracking of galactose metabolism and its incorporation into complex glycans, this compound offers a powerful tool for elucidating glycan structure, function, and dynamics. This document provides a comprehensive overview of its core applications, detailed experimental methodologies, and quantitative data interpretation, empowering researchers to leverage this technique for novel discoveries in disease biomarker identification and therapeutic development.

Core Applications of this compound in Glycobiology

Stable isotope labeling with this compound has become an indispensable technique in glycobiology, primarily centered around three key applications:

  • Metabolic Labeling and Flux Analysis: this compound is introduced into cell culture or in vivo models, where it is taken up by cells and enters metabolic pathways. By tracing the journey of the 13C isotope, researchers can delineate the flux through pathways like the Leloir pathway, glycolysis, and the pentose phosphate pathway. This provides a quantitative understanding of how cells utilize galactose for energy and as a precursor for the synthesis of nucleotide sugars, the building blocks of glycans.[1][2][3][4][5][6][7][8]

  • Quantitative Mass Spectrometry (MS): In conjunction with mass spectrometry, this compound serves as a robust tool for the relative and absolute quantification of glycoproteins and glycans. By comparing the mass spectra of unlabeled (12C) and labeled (13C) samples, researchers can accurately measure changes in glycan abundance and structure under different physiological or pathological conditions. This approach is instrumental in identifying aberrant glycosylation patterns associated with diseases such as cancer.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of 13C-labeled galactose into glycoproteins allows for detailed structural and dynamic studies using NMR spectroscopy. The 13C nucleus is NMR-active, and its presence enhances the spectral resolution, enabling the precise assignment of signals corresponding to specific galactose residues within a glycan. This facilitates the characterization of glycan conformation, mobility, and interactions with proteins.[11][12][13][14][15]

Metabolic Pathway of this compound: The Leloir Pathway

The primary route for the metabolism of D-Galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate. When using this compound, the labeled carbon atoms are incorporated into the intermediates of this pathway and subsequently into other metabolic networks.

Leloir_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space D-Galactose-13C_ext This compound D-Galactose-13C_int This compound D-Galactose-13C_ext->D-Galactose-13C_int GLUT Transporter Galactose-1-P-13C Galactose-1-Phosphate-13C D-Galactose-13C_int->Galactose-1-P-13C Galactokinase UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C GALT UDP-Glucose-13C UDP-Glucose-13C UDP-Galactose-13C->UDP-Glucose-13C GALE Glycan_Biosynthesis Glycan Biosynthesis (Glycoproteins, Glycolipids) UDP-Galactose-13C->Glycan_Biosynthesis Glycosyl-transferases Glucose-1-P-13C Glucose-1-Phosphate-13C UDP-Glucose-13C->Glucose-1-P-13C UGP Glycolysis Glycolysis / PPP Glucose-1-P-13C->Glycolysis Phospho-glucomutase

Figure 1: The Leloir Pathway for this compound metabolism.

Quantitative Data Presentation

The following tables provide representative data from a hypothetical metabolic labeling experiment using this compound in a cancer cell line compared to a control cell line. The data illustrates how quantitative mass spectrometry can be used to determine the relative abundance of different glycoforms.

Table 1: Relative Abundance of N-Glycans in Control vs. Cancer Cells

Glycan CompositionControl Cells (Relative Abundance %)Cancer Cells (Relative Abundance %)Fold Change (Cancer/Control)
Hex5HexNAc435.2 ± 2.120.1 ± 1.80.57
Hex6HexNAc528.9 ± 1.545.3 ± 2.51.57
Hex5HexNAc4Fuc115.4 ± 1.218.2 ± 1.41.18
Hex6HexNAc5Fuc110.1 ± 0.98.5 ± 0.70.84
Hex5HexNAc4NeuAc15.3 ± 0.54.1 ± 0.40.77
Hex6HexNAc5NeuAc13.1 ± 0.32.8 ± 0.30.90
Hex7HexNAc62.0 ± 0.21.0 ± 0.10.50

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: 13C Incorporation into Monosaccharides of Total N-Glycans

MonosaccharideControl Cells (% 13C Enrichment)Cancer Cells (% 13C Enrichment)
Galactose85.6 ± 4.392.1 ± 3.8
N-Acetylglucosamine45.2 ± 3.155.7 ± 2.9
Mannose42.1 ± 2.851.9 ± 3.2
Fucose30.5 ± 2.540.2 ± 2.7

Data are presented as mean ± standard deviation from three biological replicates, reflecting the contribution of this compound to the de novo synthesis of other monosaccharides.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the general steps for metabolic labeling of adherent mammalian cells.

  • Cell Culture: Plate cells in a 6-well plate at a density of approximately 200,000 cells per well and incubate overnight to allow for attachment.

  • Media Preparation: Prepare glucose-free and galactose-free cell culture medium supplemented with dialyzed fetal bovine serum (FBS). Add this compound to the desired final concentration (e.g., 10 mM).

  • Labeling: Remove the overnight culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound containing medium.

  • Incubation: Incubate the cells for a period that allows for sufficient incorporation of the label into glycoproteins. This time can range from 24 to 72 hours, depending on the cell line and the turnover rate of the glycoproteins of interest.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

N-Glycan Release and Preparation for Mass Spectrometry

This protocol describes the enzymatic release of N-glycans from glycoproteins.

  • Protein Denaturation: To a protein sample (e.g., 50 µg of cell lysate), add a denaturing buffer and incubate at 95°C for 10 minutes.

  • Reduction and Alkylation: Cool the sample to room temperature, then add dithiothreitol (DTT) and incubate for 30 minutes at 56°C. Subsequently, add iodoacetamide (IAA) and incubate for 30 minutes in the dark at room temperature.

  • Enzymatic Digestion: Add PNGase F enzyme to the sample and incubate overnight at 37°C to release the N-glycans.

  • Glycan Cleanup: Use a solid-phase extraction (SPE) C18 cartridge to separate the released glycans from the peptides and other contaminants.

  • Derivatization (Optional but Recommended): For improved detection in mass spectrometry, the released glycans can be derivatized, for example, by permethylation or fluorescent labeling.

NMR Spectroscopy of 13C-Labeled Glycoproteins

This protocol provides a general workflow for NMR analysis.

  • Sample Preparation: The 13C-labeled glycoprotein is purified and exchanged into an NMR-compatible buffer (e.g., phosphate buffer in D2O).

  • NMR Data Acquisition: A series of NMR experiments are performed, typically starting with a 1D 13C spectrum to assess the overall labeling. 2D heteronuclear correlation experiments, such as 1H-13C HSQC, are then used to resolve individual signals.

  • Spectral Analysis: The resulting spectra are processed and analyzed to assign the 13C signals to specific galactose residues in the glycans. This can provide information on the structure, dynamics, and interactions of the glycans.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for quantitative glycoproteomics using this compound and the logical relationship of metabolic flux analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Cell_Culture Cell Culture (Control vs. Condition) Metabolic_Labeling Metabolic Labeling with This compound Cell_Culture->Metabolic_Labeling Protein_Extraction Protein Extraction and Quantification Metabolic_Labeling->Protein_Extraction Glycan_Release N-Glycan Release (PNGase F) Protein_Extraction->Glycan_Release Cleanup_Derivatization Cleanup and Derivatization Glycan_Release->Cleanup_Derivatization LC_MS LC-MS/MS Analysis Cleanup_Derivatization->LC_MS Data_Processing Data Processing and Glycan Identification LC_MS->Data_Processing Quantification Relative/Absolute Quantification Data_Processing->Quantification

Figure 2: Experimental workflow for quantitative glycoproteomics.

Metabolic_Flux_Analysis Isotope_Tracer Input: 13C-Labeled Substrate (this compound) Metabolic_Network Cellular Metabolic Network (e.g., Leloir, Glycolysis, PPP) Isotope_Tracer->Metabolic_Network Labeled_Metabolites Output: 13C-Labeled Metabolites and Glycans Metabolic_Network->Labeled_Metabolites Computational_Modeling Computational Modeling and Flux Calculation Metabolic_Network->Computational_Modeling Network Model Analytical_Measurement Analytical Measurement (MS or NMR) Labeled_Metabolites->Analytical_Measurement Isotopomer_Distribution Isotopomer Distribution Data Analytical_Measurement->Isotopomer_Distribution Isotopomer_Distribution->Computational_Modeling Flux_Map Metabolic Flux Map Computational_Modeling->Flux_Map

References

An In-depth Technical Guide to D-Galactose-13C NMR Spectral Assignments and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of D-galactose, a critical analytical technique for the structural elucidation of this important monosaccharide and its derivatives in various scientific and pharmaceutical contexts. Understanding the 13C NMR spectrum of D-galactose is fundamental for researchers working with glycoproteins, glycolipids, and other galactose-containing biomolecules.

Introduction to D-Galactose and 13C NMR Spectroscopy

D-galactose is a C-4 epimer of D-glucose and a key component of more complex carbohydrates, such as lactose and certain blood group antigens. In solution, D-galactose exists as an equilibrium mixture of its cyclic hemiacetal forms: the α- and β-pyranoses, and to a lesser extent, the α- and β-furanoses, along with a trace amount of the open-chain aldehyde form. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of the various anomeric and ring forms of D-galactose in solution.

D-Galactose Anomeric Equilibrium

The anomeric equilibrium of D-galactose in solution is a dynamic process where the different cyclic forms interconvert via the open-chain form. The pyranose forms are generally more stable and therefore more abundant than the furanose forms. The position of this equilibrium is influenced by factors such as solvent and temperature.

D_Galactose_Equilibrium alpha_pyranose α-D-Galactopyranose open_chain Open-Chain Form alpha_pyranose->open_chain beta_pyranose β-D-Galactopyranose open_chain->beta_pyranose

Caption: Equilibrium of D-Galactose in solution.

13C NMR Spectral Assignments for D-Galactose

The 13C NMR spectrum of D-galactose in a deuterium oxide (D₂O) solution typically shows distinct sets of signals corresponding to the α- and β-pyranose anomers, which are the major forms present at equilibrium. The chemical shift assignments are crucial for interpreting the spectrum and are summarized in the table below. The anomeric carbon (C1) is particularly diagnostic, with the α-anomer generally appearing at a lower chemical shift (downfield) compared to the β-anomer.

Carbon Atomα-D-Galactopyranose Chemical Shift (ppm)β-D-Galactopyranose Chemical Shift (ppm)
C193.697.9
C269.873.4
C370.774.3
C470.870.2
C572.076.6
C662.762.5

Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on experimental conditions such as solvent, temperature, and pH.[1]

In addition to the major pyranose forms, minor signals corresponding to the α- and β-furanose anomers may also be observed. The anomeric carbons for these forms typically resonate at approximately 96.5 ppm for the α-furanose and 102.5 ppm for the β-furanose.[1]

Interpretation of the 13C NMR Spectrum

A typical proton-decoupled 13C NMR spectrum of D-galactose will display a series of sharp singlets. The key to interpretation lies in identifying the signals corresponding to the anomeric carbons (C1) of the α- and β-pyranose forms, which are found in the 90-100 ppm region.[2] The relative integration of these two peaks can be used to estimate the ratio of the α- and β-anomers in the equilibrium mixture. The remaining signals for the ring carbons (C2-C5) appear in the range of approximately 68-77 ppm, while the exocyclic hydroxymethyl carbon (C6) is typically found at the most upfield position, around 60-64 ppm.[2]

Experimental Protocols

Sample Preparation and NMR Acquisition

A standardized protocol for acquiring a 13C NMR spectrum of D-galactose is outlined below. This protocol can be adapted based on the specific instrumentation and research question.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing dissolve Dissolve D-Galactose in D₂O transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (optional) transfer->standard instrument Place sample in NMR spectrometer standard->instrument setup Set up experiment (e.g., 13C{1H}) instrument->setup acquire Acquire data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: General workflow for 13C NMR analysis.

Methodology:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of D-galactose.

    • Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).

    • If quantitative analysis is required, a known amount of an internal standard such as acetone or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The 13C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 MHz or higher.[1]

    • A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

    • Key acquisition parameters include:

      • Spectral width: ~200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: ~2-5 seconds (a longer delay may be necessary for accurate integration)

      • Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

      • Temperature: Experiments are usually conducted at a constant temperature, often 298 K.

  • Data Processing:

    • The acquired free induction decay (FID) is processed with an exponential line broadening factor (typically 0.5-2 Hz) to improve the signal-to-noise ratio.

    • After Fourier transformation, the spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the internal standard. If no internal standard is used, the residual solvent signal can be used as a secondary reference, though this is less accurate. For D₂O, referencing is often done externally or by using a known internal standard from a previous calibration.

Conclusion

The 13C NMR spectrum of D-galactose provides a wealth of structural information that is indispensable for researchers in chemistry, biochemistry, and pharmaceutical sciences. By understanding the principles of anomeric equilibrium and the characteristic chemical shifts of each carbon atom, one can confidently assign and interpret the spectrum to elucidate the structure and purity of D-galactose and its derivatives. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality 13C NMR data for this fundamental monosaccharide.

References

Understanding isotopic enrichment in D-Galactose-13C

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Isotopic Enrichment in D-Galactose-¹³C

This guide provides a comprehensive overview of D-Galactose labeled with Carbon-13 (D-Galactose-¹³C), a stable isotope tracer integral to metabolic research. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic pathways, experimental protocols for tracer analysis, and key quantitative data derived from studies utilizing ¹³C-labeled galactose.

Synthesis and Isotopic Purity

The introduction of a ¹³C label into the D-Galactose molecule allows for its movement and transformation within a biological system to be traced non-radioactively. D-Galactose-¹³C can be synthesized through various methods or procured from commercial suppliers.

A documented chemical synthesis route for D-Galactose-1-¹³C uses ¹³C-labeled nitromethane as the starting material. This method achieves a high degree of isotopic and chemical purity. The process involves the separation of nitro D-Galactitol and nitro D-talitol epimers to yield the final product.[1] Commercially, D-Galactose is available with the ¹³C label at specific single carbon positions (e.g., 1-¹³C) or with uniform labeling across all six carbons (U-¹³C₆).

Metabolic Pathways of D-Galactose

Once introduced into a biological system, D-Galactose is primarily metabolized through the Leloir pathway. However, alternative routes become significant in certain metabolic states or genetic conditions.

The Leloir Pathway

The Leloir pathway is the principal route for the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis. This four-step enzymatic process is crucial for utilizing galactose derived from dietary sources like lactose.

The key steps are:

  • Mutarotation: β-D-galactose is converted to its α-D-galactose anomer by galactose mutarotase (GALM), the active form for the pathway.

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, forming galactose-1-phosphate.

  • UDP Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UDP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, allowing the cycle to continue. The resulting glucose-1-phosphate can be converted to glucose-6-phosphate and enter glycolysis.

Leloir_Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK (ATP -> ADP) dummy1 Gal1P->dummy1 UDPGal UDP-Galactose UDPGlc_out UDP-Glucose UDPGal->UDPGlc_out GALE UDPGlc_in UDP-Glucose UDPGlc_in->dummy1 Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis PGM dummy1->UDPGal GALT dummy1->Glc1P dummy2

Diagram 1: The Leloir Pathway for D-Galactose Metabolism.
Alternative Metabolic Pathways

Under conditions of high galactose concentration or deficiencies in the Leloir pathway enzymes (e.g., in galactosemia), alternative metabolic routes are utilized.

  • Reduction to Galactitol: Aldose reductase can reduce galactose to its sugar alcohol, galactitol. The accumulation of galactitol is implicated in the pathology of galactosemia, particularly in the formation of cataracts.

  • Oxidation to Galactonate: Galactose can be oxidized to form galactonate. This provides a minor route for galactose disposal.

Alternative_Pathways Galactose D-Galactose Leloir Leloir Pathway (to Glucose-1-P) Galactose->Leloir Main Pathway Galactitol Galactitol Galactose->Galactitol Aldose Reductase (NADPH -> NADP+) Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase

Diagram 2: Alternative pathways for D-Galactose metabolism.

Experimental Protocols

The use of D-Galactose-¹³C in research requires precise and validated protocols for sample analysis and experimental execution.

Quantification of D-Galactose-¹³C in Plasma via GC-MS

This protocol details a stable-isotope dilution method for the sensitive determination of D-galactose and its ¹³C enrichment in human plasma.[2]

1. Sample Preparation:

  • To a known volume of plasma (e.g., 100-500 µL), add a known amount of a uniformly labeled internal standard (e.g., D-[U-¹³C₆]galactose).

  • Remove the high abundance of D-glucose by treating the sample with D-glucose oxidase.

  • Purify the sample using ion-exchange chromatography to separate carbohydrates from other plasma components.

2. Derivatization:

  • Lyophilize the purified sample to dryness.

  • Prepare aldononitrile pentaacetate derivatives of the hexoses. This involves reacting the dried sample with hydroxylamine hydrochloride in pyridine, followed by acetic anhydride. This step enhances the volatility of the sugars for gas chromatography.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a capillary column suitable for carbohydrate analysis (e.g., DB-5).

  • Temperature Program: An example program is: initial temperature of 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and a final ramp to 310°C.

  • Mass Spectrometer (MS): Operate in positive chemical ionization (PCI) mode.

  • Ion Monitoring: Monitor the [MH-60]⁺ ion intensities at specific mass-to-charge ratios (m/z):

    • m/z 328: for 1-¹²C-D-galactose (endogenous)
    • m/z 329: for 1-¹³C-D-galactose (tracer)
    • m/z 334: for U-¹³C₆-D-galactose (internal standard)

4. Quantification:

  • Calculate the concentration of endogenous galactose and the enrichment of ¹³C-galactose by comparing the peak areas of their respective ions to the peak area of the U-¹³C₆-labeled internal standard.

Protocol for a D-Galactose-¹³C Turnover Study

This protocol outlines a primed continuous infusion experiment to determine the rate of appearance (turnover) of endogenous D-galactose.

1. Subject Preparation:

  • Subjects should fast overnight (8-12 hours) prior to the study.

  • Place intravenous catheters in each arm: one for tracer infusion and one for blood sampling.

2. Tracer Infusion:

  • Administer a priming bolus of D-[1-¹³C]galactose to rapidly achieve an isotopic steady state.

  • Immediately follow the bolus with a constant intravenous infusion of D-[1-¹³C]galactose for a period of 3-4 hours.

3. Blood Sampling:

  • Collect a baseline blood sample before starting the infusion.

  • Collect subsequent blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

  • Process blood samples to separate plasma and store at -80°C until analysis.

4. Analysis and Calculation:

  • Analyze plasma samples for ¹³C enrichment in D-galactose using the GC-MS protocol described above.

  • Confirm that a plateau in isotopic enrichment (steady state) has been reached in the final samples.

  • Calculate the rate of appearance (Ra) of endogenous galactose using the steady-state dilution equation: Ra = Infusion Rate × [(Enrichment_infusate / Enrichment_plasma) - 1]

Experimental Workflows

A typical metabolic study using a D-Galactose-¹³C tracer follows a structured workflow from subject preparation to data analysis. This ensures reproducibility and accuracy of the results.

Experimental_Workflow Prep Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Breath) Prep->Baseline Admin Tracer Administration (Oral or IV Infusion of D-Galactose-¹³C) Baseline->Admin TimeSample Time-Course Sampling (e.g., Blood every 30 min, Breath every hour) Admin->TimeSample Processing Sample Processing (Plasma separation, Derivatization) TimeSample->Processing Analysis Isotopic Analysis (GC-MS or LC-IRMS) Processing->Analysis Data Data Interpretation (Enrichment Calculation, Kinetic Modeling) Analysis->Data

Diagram 3: General workflow for a clinical metabolic tracer study.

Data Presentation

Quantitative data from studies using D-Galactose-¹³C are crucial for interpreting metabolic function. The following tables summarize key findings from the literature.

Table 1: Performance Characteristics of GC-MS Method for Plasma D-Galactose [2]

Parameter Value
Linearity Range 0.1 - 5.0 µmol/L
Within-Run CV <15%
Between-Run CV <15%

| Limit of Quantification | <0.02 µmol/L |

Table 2: Plasma D-Galactose Concentrations in Human Subjects [2]

Subject Group n Mean Plasma D-Galactose (µmol/L ± SD)
Healthy Adults 16 0.12 ± 0.03
Diabetic Patients 15 0.11 ± 0.04
Classical Galactosemia 10 1.44 ± 0.54

| Heterozygous Parents | 5 | 0.17 ± 0.07 |

Table 3: Synthesis and Purity of D-Galactose-1-¹³C [1]

Parameter Result
Starting Material Nitromethane-¹³C
Overall Yield 42.6%
¹³C Abundance 99.1%
Chemical Purity (HPLC) 99.7%

| Optical Purity | 100.0% |

Table 4: Application Data from ¹³C-Galactose Tracer Studies

Application Parameter Measured Finding Reference
Stable Isotope Turnover Plasma ¹³C Enrichment Reached a steady state of 76 ± 2 Mole Percent Enrichment (MPE) --INVALID-LINK--
Exercise Metabolism Peak Exogenous Oxidation Galactose: 0.41 ± 0.03 g/min --INVALID-LINK--
Exercise Metabolism Peak Exogenous Oxidation Glucose: 0.85 ± 0.04 g/min --INVALID-LINK--
¹³C Breath Test Endogenous Galactose Synthesis 0.53 - 1.05 mg/kg per hour in GALT-deficient patients --INVALID-LINK--
¹³C Breath Test % Dose Oxidized in 5h (Controls) 21% - 47% --INVALID-LINK--

| ¹³C Breath Test | % Dose Oxidized in 5h (Classic Galactosemia) | 3% - 6% | --INVALID-LINK-- |

Conclusion

D-Galactose-¹³C is a powerful and safe tracer for the in-vivo investigation of galactose metabolism. Its applications range from fundamental studies of metabolic pathways and endogenous substrate turnover to clinical diagnostics, such as assessing liver function via breath tests and understanding the metabolic consequences of diseases like galactosemia.[2] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in drug development and metabolic research, enabling the design and execution of robust isotopic tracer studies. The ability to trace the conversion of galactose to glucose and other metabolites provides critical insights into energy metabolism and the pathophysiology of metabolic disorders.[3]

References

Tracing Biological Pathways with D-Galactose-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-¹³C as a stable isotope tracer to elucidate biological pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux analysis (MFA) studies using this powerful tool. This document details the core metabolic routes of D-Galactose, provides in-depth experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows.

Introduction to D-Galactose-¹³C Metabolic Tracing

D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of D-Galactose labeled with the stable isotope carbon-13 (¹³C) allows for the precise tracking of its metabolic fate through various interconnected pathways. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes—the rates of turnover of metabolites in a biochemical network. Such analyses are invaluable for understanding cellular physiology in both healthy and diseased states and are increasingly applied in drug development to assess the metabolic effects of novel therapeutics.

Core Biological Pathways Traced by D-Galactose-¹³C

The metabolic journey of D-Galactose-¹³C begins with its entry into the cell and subsequent phosphorylation. The primary pathways involved are the Leloir pathway, the pentose phosphate pathway (PPP), and downstream glycosylation processes.

The Leloir Pathway

The Leloir pathway is the principal route for galactose catabolism. It converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key steps, which can be traced using D-Galactose-¹³C, are:

  • Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

The ¹³C label from D-Galactose can be followed through each of these intermediates, providing a quantitative measure of the flux through this pathway.

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc Glc1P Glucose-1-Phosphate-¹³C UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Figure 1: The Leloir Pathway for D-Galactose Metabolism.
Pentose Phosphate Pathway (PPP) and Glycolysis

Once converted to glucose-6-phosphate (via glucose-1-phosphate), the ¹³C-labeled carbons from galactose can enter the pentose phosphate pathway or glycolysis. Tracing the distribution of the ¹³C label in the intermediates of these pathways allows for the determination of the relative flux into each. The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis, while glycolysis is central to ATP production.

Glycosylation Pathways

UDP-galactose is a key precursor for the synthesis of glycoproteins and glycolipids. By tracing the incorporation of ¹³C from D-Galactose into these complex macromolecules, researchers can quantify the rate of glycosylation, a process that is often altered in diseases such as cancer.

Experimental Protocols for D-Galactose-¹³C Tracing

The following sections provide a generalized yet detailed framework for conducting D-Galactose-¹³C tracing experiments in a cell culture setting, followed by analysis using mass spectrometry.

Cell Culture and Labeling

A typical workflow involves culturing cells in a controlled environment and introducing the ¹³C-labeled galactose.

Materials:

  • Cell line of interest (e.g., cancer cell lines like HeLa or HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed to remove unlabeled monosaccharides

  • D-Galactose-¹³C (uniformly labeled, [U-¹³C₆]-Galactose)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with dialyzed FBS and the desired concentration of D-Galactose-¹³C (typically in the range of 1-10 mM).

  • Starvation (Optional): To enhance the uptake and metabolism of the labeled substrate, cells can be incubated in a sugar-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.

  • Labeling: Remove the standard culture medium, wash the cells once with PBS, and add the pre-warmed D-Galactose-¹³C labeling medium. Incubate for a specific duration (e.g., ranging from minutes to 24 hours, depending on the pathway of interest and the turnover rate of the metabolites).

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.

Materials:

  • Cold methanol (80% v/v in water), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.

  • Scraping: Place the plate on dry ice and scrape the cells in the cold methanol.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for resolving and quantifying ¹³C-labeled metabolites.

Procedure:

  • Derivatization: Re-dissolve the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of the metabolites for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment.

  • Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to calculate the mass isotopomer distribution (MID) for each metabolite. The MID reflects the fraction of each metabolite pool that contains a certain number of ¹³C atoms.

Quantitative Data Presentation

The following tables summarize hypothetical but representative quantitative data that can be obtained from D-Galactose-¹³C tracing experiments.

Table 1: Isotopic Enrichment of Leloir Pathway Intermediates

MetaboliteIsotopic Enrichment (M+6, %) - 1 hourIsotopic Enrichment (M+6, %) - 6 hours
Galactose-1-Phosphate85.2 ± 3.195.1 ± 1.5
UDP-Galactose65.7 ± 4.588.9 ± 2.3
UDP-Glucose42.1 ± 5.275.4 ± 3.1
Glucose-1-Phosphate38.5 ± 4.870.2 ± 2.9

Table 2: Fractional Contribution of Galactose to Glycolytic and PPP Intermediates

MetaboliteFractional Contribution from Galactose (%) - 12 hours
Glucose-6-Phosphate65.8 ± 5.4
Fructose-6-Phosphate63.2 ± 5.1
Ribose-5-Phosphate35.1 ± 3.9
Lactate55.7 ± 6.2

Table 3: Incorporation of ¹³C from D-Galactose into Glycosylated Proteins

Glycoprotein¹³C Incorporation (nmol/mg protein) - 24 hours
Total N-linked Glycans12.3 ± 1.8
Total O-linked Glycans8.9 ± 1.2

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in a typical ¹³C metabolic flux analysis experiment.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Procedures cluster_computational Computational Analysis A Cell Culture (Exponential Growth) B ¹³C-Galactose Labeling A->B C Metabolic Quenching (Cold Methanol) B->C D Metabolite Extraction C->D E Sample Derivatization D->E F GC-MS Analysis E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Metabolic Flux Analysis (MFA) G->H I Pathway Flux Map Quantification H->I

Figure 2: General Experimental Workflow for D-Galactose-¹³C Tracing.

Logical_Relationship cluster_inputs Experimental Inputs cluster_measurements Analytical Measurements cluster_outputs Computational Outputs Tracer D-Galactose-¹³C (Known Isotopic Purity) MFA Metabolic Flux Analysis Algorithm Tracer->MFA Model Biochemical Network Model (Stoichiometry) Model->MFA Rates Measured Uptake/Secretion Rates Rates->MFA MID Mass Isotopomer Distributions (from GC-MS) MID->MFA Fluxes Intracellular Metabolic Fluxes Confidence Flux Confidence Intervals MFA->Fluxes MFA->Confidence

Figure 3: Logical Relationship of Components in ¹³C-Metabolic Flux Analysis.

Conclusion

D-Galactose-¹³C tracing is a robust and versatile technique for quantitatively assessing the metabolic activity of key carbohydrate pathways. The detailed protocols and data presentation formats provided in this guide serve as a foundational resource for researchers aiming to employ this methodology. The ability to precisely measure metabolic fluxes provides invaluable insights into cellular function and dysfunction, with significant implications for basic research and the development of novel therapeutic strategies. The continued advancement of analytical technologies and computational modeling will further enhance the power and accessibility of this indispensable tool in the field of metabolic research.

D-Galactose-¹³C: A Technical Guide to Investigating Galactose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Galactose-¹³C as a powerful tool for elucidating the intricacies of galactose metabolism. Stable isotope tracers, particularly ¹³C-labeled galactose, have become indispensable in quantifying metabolic fluxes and identifying enzymatic defects. This document provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows to facilitate the design and implementation of robust metabolic studies.

Core Principles: Tracing the Fate of Galactose

Galactose, a C-4 epimer of glucose, is a crucial monosaccharide primarily derived from the hydrolysis of lactose.[1][2] Its metabolism is predominantly carried out through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis or be incorporated into glycogen.[2][3][4] The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1][5]

Defects in these enzymes lead to the genetic disorder galactosemia, characterized by the accumulation of galactose and its metabolites, such as galactitol and galactonate.[3][4] D-Galactose-¹³C, a non-radioactive, stable isotope-labeled version of galactose, serves as a tracer to follow the metabolic fate of galactose in vivo and in vitro. By introducing a known amount of ¹³C-labeled galactose, researchers can track its conversion into various downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This allows for the quantitative assessment of enzyme activity, pathway flux, and the impact of genetic defects or therapeutic interventions on galactose metabolism.[8]

Key Applications of D-Galactose-¹³C

  • In vivo assessment of whole-body galactose oxidation: The ¹³C-galactose breath test is a non-invasive method to measure the body's ability to metabolize galactose to CO₂.[9]

  • Elucidation of metabolic pathways: Tracing the ¹³C label through various intracellular metabolites helps to identify and quantify the flux through the Leloir and alternative metabolic pathways.[7]

  • Diagnosis and monitoring of galactosemia: Isotope dilution methods using ¹³C-galactose can accurately quantify the concentration of galactose and its toxic metabolites in biological fluids, aiding in the diagnosis and dietary management of galactosemia.[10][11]

  • Studying substrate competition and utilization: Co-administration of ¹³C-galactose with other labeled substrates (e.g., ¹³C-glucose) allows for the investigation of substrate preference and metabolic switching under different physiological conditions, such as exercise.[12][13]

Experimental Methodologies

The ¹³C-Galactose Breath Test

This test provides a quantitative measure of whole-body galactose oxidation by measuring the appearance of ¹³CO₂ in expired air after the administration of ¹³C-labeled galactose.

Protocol:

  • Patient Preparation:

    • Patients should fast for a minimum of 2 hours before the test.[9]

    • To ensure a steady baseline of ¹³C abundance, participants are advised to avoid ¹³C-enriched foods (e.g., corn, sugarcane products) for 48 hours prior to the test.[9]

    • A galactose-restricted diet should be maintained for at least 24 hours before the study.[9]

  • Baseline Sample Collection:

    • Collect two baseline breath samples before the administration of ¹³C-galactose.[9]

    • Instruct the participant to take a deep breath, hold it for 3 seconds, and then exhale into a glass Vacutainer tube through a straw.[9]

  • Administration of ¹³C-Galactose:

    • Administer an oral dose of 7 mg/kg of [1-¹³C]galactose dissolved in water.[9] The labeled galactose can be sourced from suppliers like Cambridge Isotope Laboratories, Inc.[14]

  • Post-Dose Breath Sample Collection:

    • Collect duplicate breath samples at 60, 90, and 120 minutes after ingestion of the galactose solution.[9] In some studies, samples are collected for up to 5 hours.[8][15]

  • Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS).[9]

    • The results are typically expressed as the cumulative percentage of the administered dose recovered as ¹³CO₂ over time (CUMPCD).[9]

In Vitro Metabolic Labeling Studies

These studies involve incubating cells or tissues with ¹³C-galactose to trace its intracellular metabolism.

Protocol:

  • Cell Culture and Preparation:

    • Culture cells (e.g., lymphoblasts, fibroblasts, or myotubes) in appropriate media.[7][16] To force reliance on oxidative metabolism, cells can be grown in a glucose-free medium supplemented with galactose.[16][17]

  • Labeling Experiment:

    • Incubate the cells with a defined concentration of D-Galactose-¹³C (e.g., 1 mM [1-¹³C]galactose or [2-¹³C]galactose) for specific time periods (e.g., 2.5 and 5 hours).[7]

  • Metabolite Extraction:

    • After incubation, rapidly quench metabolism (e.g., by washing with ice-cold saline) and extract intracellular metabolites using a suitable method, such as trichloroacetic acid (TCA) precipitation or methanol/chloroform extraction.[18]

  • Analysis by NMR Spectroscopy:

    • Re-suspend the cell extracts in a suitable buffer for NMR analysis.

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra to identify and quantify ¹³C-labeled metabolites such as galactose-1-phosphate, UDP-galactose, UDP-glucose, and galactitol.[7][18]

  • Analysis by Mass Spectrometry:

    • Derivatize the extracted metabolites to improve their volatility and ionization efficiency for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[10][11]

    • Use stable-isotope dilution methods with ¹³C-labeled internal standards for accurate quantification of metabolites.[10]

In Vivo Tracer Studies in Animal Models

These studies are crucial for understanding the tissue-specific metabolism of galactose.

Protocol:

  • Animal Preparation:

    • Use appropriate animal models, such as galactose-1-phosphate uridyl transferase (GALT) deficient mice, to study galactosemia.[6]

    • Fast the animals overnight before the experiment.

  • Tracer Administration:

    • Administer a bolus of D-Galactose-¹³C (e.g., 1 mg/g body weight) via an appropriate route, such as intraperitoneal or intravenous injection.[6]

  • Tissue and Blood Collection:

    • At specific time points after administration (e.g., 4 hours), euthanize the animals and rapidly collect tissues (e.g., liver, kidney, brain, heart, muscle) and blood.[6]

    • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[19]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the tissues and plasma as described for in vitro studies.

    • Analyze the extracts using NMR or MS to determine the distribution and concentration of ¹³C-labeled galactose and its metabolites in different tissues.[6][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing D-Galactose-¹³C.

Table 1: Whole-Body Galactose Oxidation Measured by ¹³C-Galactose Breath Test

Subject Group[1-¹³C]galactose DoseDuration (hours)¹³CO₂ Recovery (% of dose)Reference
Normal ControlsIntravenous bolus13% - 6%[8]
Normal ControlsIntravenous bolus521% - 47%[8]
Classic Galactosemia (Q188R/Q188R)Intravenous bolus1~0%[8]
Classic Galactosemia (Q188R/Q188R)Intravenous bolus53% - 6%[8]
S135L/S135L Galactosemia VariantIntravenous bolus5Comparable to controls[8]
Normal Controls7 mg/kg oral29.29 (median CUMPCD)[9]
Classic Galactosemia Patients7 mg/kg oral20.29 (median CUMPCD)[9]
S135L Homozygous Patients7 mg/kg oral29.44 (median CUMPCD)[9]
Patient with GALK DeficiencyBolus535% ([1-¹³C]galactose)[15]
Patient with GALK DeficiencyBolus528% ([2-¹³C]galactose)[15]

Table 2: Exogenous Carbohydrate Oxidation During Exercise

Ingested CarbohydratePeak Oxidation Rate ( g/min )Total Amount Oxidized (% of ingested dose)Reference
8% Glucose solution with [U-¹³C]glucose0.85 ± 0.0446%[13]
8% Galactose solution with [1-¹³C]galactose0.41 ± 0.0321%[13]

Table 3: Plasma D-Galactose Concentrations

Subject GroupD-Galactose Concentration (μmol/L)Analytical MethodReference
Healthy Adults0.12 ± 0.03Isotope dilution GC-MS[10]
Diabetic Patients0.11 ± 0.04Isotope dilution GC-MS[10]
Patients with Classic Galactosemia1.44 ± 0.54Isotope dilution GC-MS[10]
Heterozygous Parents of Galactosemics0.17 ± 0.07Isotope dilution GC-MS[10]

Table 4: Metabolite Levels in Lymphoblasts Incubated with ¹³C-Galactose

Cell TypeMetaboliteConcentration (nmol/mg protein)Reference
Normal LymphoblastsGalactose-1-phosphate~10[18]
Normal LymphoblastsUDP-glucose0.5 - 2[18]
Normal LymphoblastsUDP-galactose0.5 - 2[18]
Normal LymphoblastsGalactitol0.5 - 2[18]
Galactosemic LymphoblastsGalactose-1-phosphate2-3 times higher than normal[7]
Galactosemic LymphoblastsGalactitolNot significantly different from normal[7]

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows.

Leloir_Pathway cluster_cell Cell Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT (Galactose-1-Phosphate Uridyltransferase) UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc GALE (UDP-Galactose 4'-Epimerase) Glc1P Glucose-1-Phosphate-¹³C UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis Alternative_Pathways cluster_cell Alternative Metabolic Fates of Galactose Gal D-Galactose-¹³C Galactitol Galactitol-¹³C Gal->Galactitol Aldose Reductase Galactonate Galactonate-¹³C Gal->Galactonate Galactose Dehydrogenase Breath_Test_Workflow cluster_workflow ¹³C-Galactose Breath Test Workflow A Patient Preparation (Fasting, Diet) B Baseline Breath Sample Collection A->B C Oral Administration of [1-¹³C]Galactose B->C D Metabolism and Production of ¹³CO₂ C->D E Post-Dose Breath Sample Collection (Timed Intervals) D->E F Isotope Ratio Mass Spectrometry (IRMS) E->F G Data Analysis (CUMPCD Calculation) F->G In_Vitro_Workflow cluster_workflow In Vitro ¹³C-Galactose Labeling Workflow A Cell Culture B Incubation with D-Galactose-¹³C A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E Sample Preparation (e.g., Derivatization) D->E F Analytical Detection E->F G_NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) F->G_NMR H_MS Mass Spectrometry (GC-MS, LC-MS) F->H_MS I Data Analysis and Metabolite Quantification G_NMR->I H_MS->I

References

In-Depth Technical Guide: D-Galactose-¹³C Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and experimental methodologies for the use of D-Galactose-¹³C in a laboratory setting. The information is intended to ensure the safe and effective application of this stable isotope-labeled compound in research and development.

Compound Identification and Properties

D-Galactose-¹³C is a form of D-galactose in which one or more carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This labeling allows the molecule to be traced and detected in various biological and chemical processes using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Table 1: Physical and Chemical Properties of D-Galactose (and its ¹³C isotopologues)

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆ (unlabeled)[4][5]
⁵¹³CH₁₂O₆ (one ¹³C atom)[6]
Molecular Weight 180.16 g/mol (unlabeled)[7][8]
181.15 g/mol (one ¹³C atom)[4][5]
Appearance White to off-white solid powder[5]
Melting Point 168-170 °C[7]
169-170 °C (lit.)[5]
Solubility in Water 180 g/L at 20 °C[7][9]
68% at 25 °C[10]
pH 5.0 - 7.0 at 180 g/L at 25 °C[7][9]
LogP -2.6[4][5]
Stability Stable under recommended storage conditions.[9]
Incompatible Materials Strong oxidizing agents.[9]
Hazardous Decomposition Products Carbon oxides (under fire conditions).[9]

Safety and Handling

While D-Galactose-¹³C is not classified as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety practices.[9][11] The toxicological properties of the ¹³C-labeled compound have not been thoroughly investigated; therefore, it should be handled as if it were potentially harmful.[3][9]

Hazard Identification
  • Potential Health Effects: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][9] May cause irritation to the skin, eyes, and respiratory tract.[3][9]

  • NFPA Ratings (for unlabeled D-Galactose):

    • Health: 0 (No hazard beyond that of ordinary combustible materials)[11]

    • Fire: 0 (Materials that will not burn)[11]

    • Reactivity: 0 (Normally stable)[11]

First-Aid Measures

Table 2: First-Aid Procedures for D-Galactose-¹³C Exposure

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9][12][13]
Skin Contact Wash off with soap and plenty of water. Seek medical attention if irritation persists.[9][10][12][13]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10][12][13]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9][10][12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Special Hazards: As with many organic solids, a dust explosion hazard exists if fine dust is dispersed in the air in sufficient concentrations near an ignition source.[7][14]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[9][10][12]

  • Environmental Precautions: Prevent product from entering drains.[7][9]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[7][9]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6][7][9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from light and moisture.[7][9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields.[6][7][9]

  • Skin Protection: Handle with gloves. Wear appropriate protective clothing.[6][7][9]

  • Respiratory Protection: For nuisance exposures, use a type N95 (US) or type P1 (EU EN 143) dust mask. For higher-level exposures, use a NIOSH-approved respirator.[7][12]

Experimental Protocols

D-Galactose-¹³C is a valuable tool in metabolic research and drug development.[2] Below are detailed methodologies for key experiments.

¹³C-Galactose Breath Test for In Vivo Galactose Metabolism

This non-invasive test measures the body's ability to metabolize galactose.[9]

Methodology:

  • Patient Preparation:

    • Patients should fast for a minimum of 2 hours before the test.[9]

    • For 48 hours prior to the test, patients should avoid foods enriched in ¹³C (e.g., corn, sugarcane products).[9]

    • A galactose-restricted diet should be followed for at least 24 hours before the test.[9]

  • Baseline Sample Collection:

    • Collect two baseline breath samples before administering the labeled galactose.[9]

    • Instruct the patient to take a deep breath, hold it for 3 seconds, and exhale into a collection tube.[9]

  • Administration of D-Galactose-¹³C:

    • Administer an oral dose of 7 mg/kg of 1-¹³C-galactose dissolved in water.[9]

  • Post-Dose Sample Collection:

    • Collect breath samples at 60, 90, and 120 minutes after ingestion.[9]

  • Analysis:

    • Analyze the ¹³CO₂ enrichment in the breath samples using Isotope Ratio Mass Spectrometry (IRMS).

    • Calculate the cumulative percentage of the administered dose recovered as ¹³CO₂ to determine the galactose oxidation capacity.[9]

Metabolic Flux Analysis using D-Galactose-¹³C and GC-MS

This protocol outlines a general workflow for tracing the metabolic fate of galactose in cell culture.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a known concentration of D-Galactose-¹³C as the tracer.

    • Incubate the cells until they reach an isotopic steady state.[15]

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., with cold methanol).

    • Extract intracellular metabolites using a suitable solvent system.

  • Sample Preparation for GC-MS:

    • Derivatize the extracted metabolites to make them volatile for gas chromatography. For sugars like galactose, this can involve creating aldononitrile pentaacetate derivatives.[16]

  • GC-MS Analysis:

    • Separate the derivatized metabolites using a gas chromatograph.

    • Detect and quantify the mass isotopologues of the metabolites of interest using a mass spectrometer.[12][16]

  • Data Analysis and Flux Calculation:

    • Correct for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to calculate the intracellular metabolic fluxes based on the measured labeling patterns.[3][12]

Signaling Pathways and Experimental Workflows

Leloir Pathway of Galactose Metabolism

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, a substrate for glycolysis.[11]

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-phosphate-¹³C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc GALE Glc1P Glucose-1-phosphate-¹³C UDPGlc->Glc1P UGP Glc6P Glucose-6-phosphate-¹³C Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis ATP ATP ADP ADP ATP->ADP UDPGlc_in UDP-Glucose UDPGlc_in->UDPGal UDPGal_out UDP-Galactose

Caption: The Leloir Pathway for the metabolism of D-Galactose-¹³C.

Experimental Workflow for ¹³C Breath Test

The following diagram illustrates the logical flow of a ¹³C breath test experiment.

Breath_Test_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Post-Test Analysis Fasting Patient Fasting (≥2h) Baseline Collect Baseline Breath Samples Fasting->Baseline Diet ¹³C-Poor Diet (48h) Diet->Baseline Administer Administer Oral D-Galactose-¹³C Baseline->Administer PostDose Collect Post-Dose Breath Samples (60, 90, 120 min) Administer->PostDose Analysis IRMS Analysis of ¹³CO₂ PostDose->Analysis Calculation Calculate Cumulative ¹³C Recovery Analysis->Calculation

Caption: Workflow for the ¹³C-Galactose breath test.

References

A Technical Guide to the Application of D-Galactose-13C in the Investigation of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Diagnosing Inborn Errors of Galactose Metabolism

Inborn errors of metabolism (IEMs) are a class of genetic disorders where a specific gene mutation leads to a deficient or non-functional enzyme, causing a blockage in a metabolic pathway.[1] This results in the accumulation of toxic substrates or a deficiency of essential products. Galactosemia is a primary example of an IEM, affecting the body's ability to metabolize galactose, a sugar component of lactose found in milk and dairy products.[2][3] Classical galactosemia, the most severe form, is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) and can lead to severe complications like liver disease, cataracts, developmental delays, and even death in newborns if not treated promptly.[4][5]

Accurate and timely diagnosis is critical. While newborn screening programs are in place, they often require follow-up and more sophisticated analyses to confirm the diagnosis and understand the specific enzymatic defect.[6][7] Stable isotope tracers, particularly D-Galactose labeled with Carbon-13 (D-Galactose-¹³C), have emerged as powerful tools for in-vivo investigation of galactose metabolism. These non-radioactive tracers allow for dynamic, quantitative assessment of pathway flux and enzyme activity, offering a deeper insight into the pathophysiology of these disorders.[8][9] This guide provides a technical overview of the use of D-Galactose-¹³C, detailing the metabolic pathways, experimental protocols, and data interpretation for the investigation of galactosemia.

The Leloir Pathway: The Core of Galactose Metabolism

The primary pathway for galactose utilization in humans is the Leloir pathway, which converts galactose into glucose-1-phosphate.[10][11] This process involves three key enzymes and is essential for integrating galactose into central carbohydrate metabolism.[2][12] A deficiency in any of these enzymes leads to a type of galactosemia.

The conversion process occurs in four main steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate (Gal-1-P).[13]

  • UDP-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UDP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.[10]

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose, which can be reused in the GALT reaction.[14]

  • Isomerization: Phosphoglucomutase converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis for energy production or be stored as glycogen.[13]

Leloir_Pathway Gal D-Galactose GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis / Glycogen Synthesis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glc6P

Figure 1: The Leloir Pathway for D-Galactose Metabolism.

In classical galactosemia (GALT deficiency), the pathway is blocked at the GALT-catalyzed step. This leads to the accumulation of Gal-1-P and galactose, which are then shunted into alternative, pathogenic pathways, such as the production of galactitol and galactonate.

Galactosemia_Pathway cluster_blocked Leloir Pathway Blocked cluster_alternative Alternative Pathway Gal D-Galactose (Accumulates) GALK GALK Gal->GALK AldoseReductase Aldose Reductase Gal->AldoseReductase Gal1P Galactose-1-Phosphate (Accumulates) GALT_Blocked GALT (Deficient) Gal1P->GALT_Blocked Galactitol Galactitol (Pathogenic) GALK->Gal1P p1 GALT_Blocked->p1 X AldoseReductase->Galactitol

Figure 2: Metabolic consequences of GALT deficiency in Classical Galactosemia.

Experimental Protocols Using D-Galactose-¹³C

The use of D-[1-¹³C]galactose allows for tracing the carbon atom through metabolic pathways. When galactose is oxidized, the ¹³C label is released as ¹³CO₂, which can be measured in expired breath. Alternatively, labeled metabolites can be quantified in blood or tissue samples using mass spectrometry.

The 1-¹³C Galactose Breath Test

This non-invasive test assesses the whole-body capacity to oxidize galactose to CO₂. It is particularly effective at distinguishing classical galactosemia patients from healthy individuals and those with milder variants.[8][15]

Methodology:

  • Patient Preparation: The subject fasts overnight (at least 8 hours) to reach a metabolic baseline.

  • Baseline Sample: A baseline breath sample is collected into a collection bag or tube.

  • Substrate Administration: An oral dose of 7 mg/kg of 1-¹³C labeled galactose is administered to the patient, often dissolved in water.[15]

  • Breath Sampling: Expired breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 5 hours.[16]

  • Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).[17]

  • Data Calculation: The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the breath over the collection period.[15]

Breath_Test_Workflow start Start prep Patient Preparation (Overnight Fast) start->prep baseline Collect Baseline Breath Sample prep->baseline admin Administer Oral Dose of 1-¹³C Galactose (7mg/kg) baseline->admin sampling Collect Breath Samples at Timed Intervals (2-5h) admin->sampling analysis Analyze ¹³CO₂/¹²CO₂ Ratio via IRMS sampling->analysis calc Calculate Cumulative ¹³C Dose Recovered (CUMPCD) analysis->calc end End calc->end

Figure 3: Workflow for the 1-¹³C Galactose Breath Test.
Stable Isotope Dilution Analysis for Metabolites

This method provides precise quantification of galactose and its metabolites, such as Gal-1-P, in biological samples like plasma or erythrocytes. It uses a known amount of a ¹³C-labeled internal standard to accurately measure the concentration of the unlabeled analyte.[18][19]

Methodology:

  • Sample Collection: Collect blood sample (e.g., heparinized whole blood). Erythrocytes are separated from plasma by centrifugation.

  • Internal Standard: Add a known quantity of a fully labeled internal standard (e.g., U-¹³C₆-Galactose) to the sample.[19]

  • Sample Preparation:

    • Deproteinize the sample (e.g., with acetonitrile).

    • For Gal-1-P, enzymatically convert it to free galactose using alkaline phosphatase.[18]

    • Purify the sample using ion-exchange chromatography.[19]

    • Prepare a chemical derivative (e.g., aldononitrile pentaacetate) to improve volatility for gas chromatography.[18][19]

  • GC-MS Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). The instrument separates the derivative and measures the ion intensities corresponding to the unlabeled analyte and the ¹³C-labeled internal standard.

  • Quantification: The concentration of the analyte is calculated from the ratio of the signal from the analyte to the signal from the known amount of internal standard.

GCMS_Workflow start Start collect Collect Blood Sample (Plasma or Erythrocytes) start->collect add_is Add Known Amount of U-¹³C Labeled Internal Standard collect->add_is prepare Sample Preparation (Deproteinization, Derivatization) add_is->prepare analyze Analysis by GC-MS prepare->analyze quantify Quantify Metabolite Concentration Based on Isotope Ratio analyze->quantify end End quantify->end

Figure 4: General workflow for metabolite quantification by GC-MS.

Quantitative Data and Interpretation

Studies using D-Galactose-¹³C have generated crucial quantitative data that differentiate galactosemia patients from healthy controls.

Table 1: Galactose Oxidation Measured by ¹³C Breath Test

This table summarizes the results of galactose oxidation capacity, showing a stark difference between control subjects and patients with classical galactosemia.[8][15]

Subject GroupGenotypeNCUMPCD at 120 min (Median)[15]¹³CO₂ in 5h (% of dose)[8]
Healthy ControlsWild Type49.2921% - 47%
Classical GalactosemiaVarious (e.g., Q188R/Q188R)340.293% - 6%
S135L Variantp.Ser135Leu Homozygous29.44Comparable to controls
NBS Detected VariantsVarious413.79Not Available

CUMPCD: Cumulative Percentage of the administered Dose Recovered

Interpretation: The data clearly show that patients with classical galactosemia have a severely diminished capacity to oxidize galactose.[8] In contrast, individuals with certain variants, like the S135L mutation, may exhibit near-normal oxidation rates, highlighting the test's ability to distinguish between different biochemical phenotypes.[8][15]

Table 2: Metabolite Concentrations in Plasma and Erythrocytes

Stable isotope dilution analysis provides precise measurements of key metabolites, revealing the extent of their accumulation in galactosemia.

Subject GroupSampleMetaboliteNConcentration (mean ± SD)Reference
Healthy AdultsPlasmaD-Galactose160.12 ± 0.03 µmol/L[19]
Classical GalactosemiaPlasmaD-Galactose101.44 ± 0.54 µmol/L[19]
Healthy SubjectsErythrocytesGalactose-1-Phosphate331.9 ± 0.5 µmol/L[18]
Classical GalactosemiaErythrocytesGalactose-1-Phosphate41142 ± 38 µmol/L[18]
Heterozygous ParentsErythrocytesGalactose-1-Phosphate81.4 ± 0.2 µmol/L[18]

Interpretation: The dramatic elevation of D-Galactose in plasma and, most notably, Galactose-1-Phosphate in the red blood cells of galactosemic patients serves as a definitive diagnostic marker.[18][19] These quantitative methods are sensitive enough to detect subtle differences and are invaluable for monitoring dietary therapy effectiveness.

Table 3: Metabolite Formation from ¹³C-Galactose in Lymphoblasts

Incubating patient-derived cells with ¹³C-galactose allows for in-vitro assessment of metabolic flux.

Cell TypeGenotype¹³C-Gal-1-P Formation¹³C-UDP-Galactose Formation
NormalWild TypeBaseline (1x)Normal
GalactosemicQ188R Homozygous2-3x NormalReduced
GalactosemicGALT Deletion2-3x NormalNot Detected

Data summarized from a study by Segal et al. (2002).[20]

Interpretation: This cellular-level analysis confirms that GALT-deficient cells accumulate Gal-1-P.[20] It also demonstrates that some mutations (like Q188R) retain residual enzyme activity, allowing for the formation of some UDP-galactose, whereas cells with a complete gene deletion do not. This provides a direct link between genotype and metabolic function.[20]

Conclusion

The application of D-Galactose-¹³C has significantly advanced the study of inborn errors of galactose metabolism. Stable isotope-based methods, including the non-invasive breath test and highly sensitive GC-MS analysis, provide robust, quantitative data on whole-body metabolic flux and the accumulation of key metabolites. These techniques are essential for the accurate diagnosis of classical galactosemia, the differentiation of clinical variants, and the monitoring of treatment efficacy. For researchers and drug development professionals, these tools offer a precise means to evaluate the metabolic consequences of specific mutations and to assess the biochemical impact of potential therapeutic interventions.

References

The Role of D-Galactose-¹³C in Understanding Glycosylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-¹³C in the study of glycosylation. It is designed to furnish researchers, scientists, and drug development professionals with the necessary knowledge to incorporate this powerful tool into their workflows. This document details the core principles of stable isotope labeling with D-Galactose-¹³C, provides explicit experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic and signaling pathways.

Introduction: Glycosylation and the Utility of Stable Isotope Tracing

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. These processes include protein folding and stability, cell-cell recognition, signaling, and immune responses.[1] Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. Consequently, the ability to accurately study and quantify glycosylation is of paramount importance in both basic research and the development of novel therapeutics.

Stable isotope tracing, utilizing compounds enriched with heavy isotopes such as ¹³C, has emerged as a powerful technique for elucidating metabolic pathways and quantifying fluxes.[2][3][4] D-Galactose-¹³C, a non-radioactive, stable isotope-labeled version of the monosaccharide galactose, serves as an invaluable tracer for investigating galactosylation pathways.[5] By introducing D-Galactose-¹³C into cellular systems, researchers can track its incorporation into glycoproteins and other glycoconjugates, providing a dynamic view of glycan biosynthesis and turnover.[5][6] This approach offers significant advantages over traditional methods by enabling the precise quantification of metabolic fluxes and the elucidation of complex glycosylation networks.[3][7]

Core Principles of D-Galactose-¹³C Labeling

Metabolic labeling with D-Galactose-¹³C involves the introduction of this labeled sugar into cell culture media.[8] Cells uptake the D-Galactose-¹³C, which then enters the Leloir pathway for galactose metabolism.

The Leloir Pathway:

The Leloir pathway is the primary route for galactose metabolism, converting it into glucose-1-phosphate, which can then enter various metabolic pathways, including glycolysis and glycogen synthesis. The key enzymatic steps are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-phosphate uridylyltransferase (GALT): Converts galactose-1-phosphate to UDP-galactose.

  • UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

UDP-galactose is the activated form of galactose used by glycosyltransferases to incorporate galactose into growing glycan chains on proteins and lipids. By using D-Galactose-¹³C, the ¹³C label is incorporated into these newly synthesized glycans, allowing for their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Experimental Protocols

This section provides a detailed methodology for a typical D-Galactose-¹³C metabolic labeling experiment in mammalian cells, followed by mass spectrometry-based analysis.

Metabolic Labeling of Mammalian Cells with D-Galactose-¹³C

Objective: To incorporate ¹³C from D-Galactose-¹³C into cellular glycoproteins.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Complete cell culture medium (e.g., DMEM, RPMI 1640)

  • Glucose-free and galactose-free cell culture medium

  • D-Galactose-¹³C (uniformly labeled, ¹³C₆)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in standard complete medium and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with dialyzed FBS and the desired concentration of D-Galactose-¹³C (e.g., 10 mM). The use of dialyzed FBS is crucial to minimize the presence of unlabeled monosaccharides.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS to remove any residual unlabeled sugars.

    • Add the pre-warmed D-Galactose-¹³C labeling medium to the cells.

  • Incubation: Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂) for a predetermined duration. The labeling time will depend on the specific experimental goals and the turnover rate of the glycoproteins of interest, and can range from a few hours to several days.[10]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).

Glycan Release and Preparation for Mass Spectrometry

Objective: To release N-linked glycans from the labeled glycoproteins for MS analysis.

Materials:

  • Cell lysate containing ¹³C-labeled glycoproteins

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Reaction buffer (e.g., containing NP-40)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (LC-MS grade)

Protocol:

  • Protein Denaturation: To a known amount of protein from the cell lysate, add denaturing buffer and heat at 95°C for 5-10 minutes.

  • Enzymatic Glycan Release:

    • Cool the sample to room temperature.

    • Add reaction buffer and a sufficient amount of PNGase F.

    • Incubate at 37°C for 12-18 hours to release the N-glycans.

  • Glycan Purification:

    • Purify the released glycans using SPE cartridges to remove proteins, peptides, and salts.

    • Condition the C18 cartridge with ACN and then with 0.1% TFA in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic contaminants.

    • Elute the glycans with a solution of ACN and water (e.g., 50% ACN, 0.1% TFA).

  • Sample Preparation for MS: Dry the eluted glycans using a vacuum centrifuge and reconstitute in an appropriate solvent for MS analysis (e.g., 50% ACN in water).

Mass Spectrometry Analysis

Objective: To identify and quantify the ¹³C-labeled glycans.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC) is recommended.

Protocol:

  • LC Separation: Separate the glycans using a suitable LC column, such as one packed with porous graphitic carbon (PGC), which is effective for separating glycan isomers.

  • MS Data Acquisition: Acquire data in full scan mode to detect the mass-to-charge ratio (m/z) of the glycans. The incorporation of ¹³C will result in a mass shift for each galactose residue in the glycan. For a glycan containing 'n' galactose residues, the mass will increase by approximately n * 6 Da if uniformly labeled D-Galactose-¹³C₆ is used.

  • Tandem MS (MS/MS): Perform fragmentation of the labeled glycan ions to confirm their structure and the location of the label.

Data Presentation

The quantitative data obtained from D-Galactose-¹³C labeling experiments can be summarized in tables to facilitate comparison and interpretation.

Glycan StructureUnlabeled (¹²C) IntensityLabeled (¹³C) Intensity% Isotopic Enrichment
G0F1.2 x 10⁶3.5 x 10⁵22.8%
G1F8.5 x 10⁵5.1 x 10⁵37.5%
G2F6.3 x 10⁵7.9 x 10⁵55.6%
Man52.1 x 10⁶4.2 x 10⁴2.0%

Table 1: Example of Isotopic Enrichment Data for N-Glycans. This table shows hypothetical data for the relative intensities of unlabeled and labeled forms of common N-glycans, along with the calculated percentage of isotopic enrichment.

Metabolic FluxControl Cells (nmol/10⁶ cells/hr)Treated Cells (nmol/10⁶ cells/hr)Fold Change
Galactose Uptake15.2 ± 1.825.7 ± 2.31.69
Glycolysis85.4 ± 7.162.1 ± 5.90.73
UDP-Galactose Synthesis12.8 ± 1.521.3 ± 2.01.66
Lactose Synthesis0.5 ± 0.10.3 ± 0.050.60

Table 2: Example of Metabolic Flux Analysis Data. This table presents hypothetical metabolic flux rates calculated from ¹³C tracing data, comparing a control cell line to one that has undergone a specific treatment.

Visualization of Pathways and Workflows

Graphviz diagrams are provided below to illustrate key pathways and workflows relevant to the use of D-Galactose-¹³C in glycosylation research.

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycoproteins Glycoproteins (¹³C-labeled) UDPGal->Glycoproteins Glycosyltransferases G1P Glucose-1-Phosphate UDPGlc->G1P

Caption: The Leloir Pathway for D-Galactose-¹³C Metabolism.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Seed Cells Wash1 Wash with PBS Start->Wash1 AddLabel Add D-Galactose-¹³C Medium Wash1->AddLabel Incubate Incubate AddLabel->Incubate Harvest Harvest Cells Incubate->Harvest Lyse Cell Lysis Harvest->Lyse Denature Protein Denaturation Lyse->Denature Release PNGase F Glycan Release Denature->Release Purify SPE Purification Release->Purify LCMS LC-MS/MS Analysis Purify->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental Workflow for D-Galactose-¹³C Labeling and Analysis.

TGF_Beta_Signaling TGFb TGF-β Receptor TGF-β Receptor (Glycosylated) TGFb->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Phosphorylation Complex Smad Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: Simplified TGF-β Signaling Pathway Highlighting Receptor Glycosylation.

Application in Drug Development and Research

The use of D-Galactose-¹³C extends to various aspects of drug development and research:

  • Target Validation: Understanding how glycosylation affects the function of a drug target can be crucial. D-Galactose-¹³C can be used to study the dynamics of glycosylation on a target protein in response to drug treatment.

  • Biomarker Discovery: Altered galactosylation is a feature of many diseases. D-Galactose-¹³C can be used in metabolic studies to identify novel biomarkers for diagnosis or prognosis.

  • Development of Biotherapeutics: The glycosylation profile of recombinant proteins, such as monoclonal antibodies, is a critical quality attribute that affects their efficacy and safety. D-Galactose-¹³C can be used to optimize cell culture conditions to produce biotherapeutics with a desired glycosylation pattern.

  • Understanding Disease Mechanisms: By tracing the fate of galactose in disease models, researchers can gain insights into the underlying pathophysiology and identify potential therapeutic targets.

Conclusion

D-Galactose-¹³C is a versatile and powerful tool for the in-depth analysis of glycosylation. Its application in metabolic labeling studies, coupled with modern analytical techniques like mass spectrometry, provides unprecedented insights into the dynamics of glycan biosynthesis and metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage this technology to advance their understanding of the critical role of glycosylation in health and disease.

References

Methodological & Application

Application Notes and Protocols for D-Galactose-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, provides a detailed view of intracellular metabolic pathways. This document outlines the protocol for conducting D-Galactose-¹³C Metabolic Flux Analysis (¹³C-MFA), a specialized application for investigating the pathways of galactose metabolism.

Galactose is a critical monosaccharide, particularly in mammalian systems, where it serves as a precursor for glycoconjugate synthesis and can be converted to glucose for energy production. Dysregulation of galactose metabolism is associated with several genetic disorders, most notably galactosemia. Therefore, understanding the flux through galactose metabolic pathways is crucial for basic research, disease modeling, and the development of therapeutic interventions.

This protocol will detail the experimental workflow, from cell culture and isotope labeling to sample analysis and data interpretation. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to applying D-Galactose-¹³C MFA in their studies.

Signaling Pathways

The primary route for galactose metabolism in most organisms is the Leloir pathway, which facilitates the conversion of galactose into glucose-1-phosphate. This intermediate then enters mainstream glucose metabolism.

Leloir_Pathway Galactose D-Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc_1_P Glucose-1-Phosphate UDP_Glc->Glc_1_P UGP Glycolysis / Glycogenesis Glycolysis / Glycogenesis Glc_1_P->Glycolysis / Glycogenesis

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow

The workflow for a D-Galactose-¹³C MFA experiment can be broken down into five key stages: Experimental Design, Isotope Labeling, Sample Quenching and Extraction, Analytical Measurement, and Data Analysis.[1]

MFA_Workflow cluster_design 1. Experimental Design cluster_labeling 2. Isotope Labeling cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Analytical Measurement cluster_data_analysis 5. Data Analysis Design Define Objectives Select ¹³C-Galactose Tracer Determine Labeling Strategy Labeling Cell Culture Introduce ¹³C-Galactose Achieve Isotopic Steady State Design->Labeling Quenching Rapid Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis NMR Spectroscopy Extraction->Analysis Data Mass Isotopomer Distribution Analysis Flux Calculation and Modeling Statistical Validation Analysis->Data

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocols

This section provides a detailed methodology for performing a D-Galactose-¹³C MFA experiment in cultured mammalian cells.

Materials
  • Cell culture medium (appropriate for the cell line)

  • D-[U-¹³C₆]Galactose (or other specifically labeled galactose)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -80°C

  • Acetonitrile, HPLC grade, chilled to -20°C

  • Water, HPLC grade, chilled to 4°C

  • Liquid nitrogen

  • Cell scrapers

  • Centrifuge tubes

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • NMR Spectrometer (optional)

Protocol

1. Cell Culture and Isotope Labeling

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing basal medium with dialyzed FBS and the desired concentration of D-¹³C-Galactose. The standard glucose in the medium should be replaced with the labeled galactose.

  • Aspirate the standard culture medium from the cells.

  • Wash the cells twice with pre-warmed PBS to remove any residual unlabeled substrate.

  • Add the pre-warmed ¹³C-Galactose labeling medium to the cells.

  • Incubate the cells under standard culture conditions for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell line's metabolic rate and should be determined empirically (typically 24-48 hours).

2. Metabolite Quenching and Extraction

  • To rapidly halt metabolism, place the culture vessel on dry ice or in a bath of liquid nitrogen.

  • Aspirate the labeling medium.

  • Wash the cells once with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

  • Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. Sample Derivatization (for GC-MS analysis)

  • To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method is two-step derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate to protect carbonyl groups.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

4. Analytical Measurement

  • Analyze the derivatized samples by GC-MS or the underivatized samples by LC-MS/MS. The mass spectrometer will detect the mass shifts in metabolites due to the incorporation of ¹³C atoms.

  • Alternatively, for structural elucidation of labeling patterns, NMR spectroscopy can be used.[2]

5. Data Analysis

  • Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites in the galactose metabolic network.

  • Correct the MIDs for the natural abundance of ¹³C.

  • Use a metabolic network model and software (e.g., INCA, Metran, WUFLUX) to calculate the metabolic fluxes that best fit the experimental MID data.[3]

  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.[3]

Data Presentation

The quantitative output of a ¹³C-MFA experiment is a flux map, which can be summarized in tables for easy comparison across different experimental conditions.

Table 1: Relative Fluxes Through Key Reactions in Galactose Metabolism

Reaction (Enzyme)Control Condition (Flux %)Experimental Condition (Flux %)Fold Change
Galactose Uptake100User DefinedUser Defined
Galactokinase (GALK)User DefinedUser DefinedUser Defined
Galactose-1-P Uridyltransferase (GALT)User DefinedUser DefinedUser Defined
UDP-Galactose-4-Epimerase (GALE)User DefinedUser DefinedUser Defined
Phosphoglucomutase (PGM)User DefinedUser DefinedUser Defined
Pentose Phosphate PathwayUser DefinedUser DefinedUser Defined
TCA CycleUser DefinedUser DefinedUser Defined

This table should be populated with the relative flux values obtained from the flux analysis software.

Table 2: ¹³C-Labeling Enrichment in Key Metabolites

MetaboliteControl Condition (% ¹³C Enrichment)Experimental Condition (% ¹³C Enrichment)
Galactose-1-PhosphateUser DefinedUser Defined
UDP-GalactoseUser DefinedUser Defined
UDP-GlucoseUser DefinedUser Defined
Glucose-1-PhosphateUser DefinedUser Defined
LactateUser DefinedUser Defined
CitrateUser DefinedUser Defined

This table should be populated with the percentage of the metabolite pool that is labeled with ¹³C, as determined from the mass spectrometry data.

Applications in Research and Drug Development

  • Disease Modeling: D-Galactose-¹³C MFA can be used to study the metabolic consequences of genetic defects in galactose metabolism, such as in galactosemia, providing insights into disease pathophysiology. For instance, studies in lymphoblasts from galactosemic patients have shown an accumulation of galactose-1-phosphate and reduced formation of UDP-galactose and UDP-glucose compared to normal cells.[2]

  • Drug Discovery and Development: This technique can be employed to assess the on-target and off-target effects of drugs that modulate carbohydrate metabolism. By quantifying changes in metabolic fluxes, researchers can understand the mechanism of action of a drug and identify potential metabolic liabilities.

  • Cancer Metabolism Research: Altered glucose and galactose metabolism are hallmarks of many cancers. D-Galactose-¹³C MFA can elucidate how cancer cells utilize galactose and how this contributes to their growth and survival.

  • Bioprocess Optimization: In biotechnology, this method can be used to optimize the production of glycoproteins and other biotherapeutics in cell culture by understanding and engineering cellular metabolism.

References

Application Notes and Protocols: D-Galactose-¹³C in NMR Spectroscopy for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), has revolutionized Nuclear Magnetic Resonance (NMR) spectroscopy for the study of complex biomolecules. D-Galactose-¹³C is a powerful tool for researchers, scientists, and drug development professionals, offering enhanced sensitivity and specificity for the structural analysis of carbohydrates, glycoproteins, and their interactions with other molecules. The incorporation of ¹³C overcomes the low natural abundance of this nucleus, enabling a suite of advanced NMR experiments that are otherwise impractical. This allows for detailed investigation of glycan structure, protein-ligand binding, and metabolic pathways. These notes provide detailed protocols and applications for leveraging D-Galactose-¹³C in structural biology and drug discovery.

Application Note 1: Structural Elucidation of Complex Carbohydrates

Principle

The structural determination of polysaccharides and glycans is often complicated by severe spectral overlap in standard ¹H NMR spectra.[1][2] Uniform or selective ¹³C labeling of galactose residues significantly enhances spectral dispersion in the ¹³C dimension of 2D heteronuclear NMR experiments. This allows for the unambiguous assignment of individual sugar residues and their linkages.[3] By using ¹³C-¹³C correlation experiments on uniformly labeled samples, it's possible to trace the carbon skeleton of each galactose unit, starting from the well-resolved anomeric carbon signal.[3] This approach is invaluable for determining the primary structure, including monosaccharide sequence and linkage positions, of complex carbohydrates.[3][4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis A Synthesize or Isolate ¹³C-Labeled Polysaccharide B Purify Sample A->B C Dissolve in D₂O B->C D 1D ¹H and ¹³C Spectra C->D E 2D ¹H-¹³C HSQC D->E F 2D Homonuclear ¹³C Experiments (e.g., (H)CC-TOCSY) E->F G 2D HMBC / HSQC-NOESY F->G H Assign Carbon Resonances within each Galactose Unit G->H I Assign Proton Resonances via HSQC H->I J Determine Linkage Positions and Sequence (HMBC/NOESY) I->J K Structural Model J->K G cluster_prep Preparation cluster_nmr NMR Titration cluster_analysis Analysis A Express/Purify Target Protein C Prepare NMR Buffer A->C B Synthesize/Obtain ¹³C-Galactose Ligand B->C D Acquire ¹H-¹³C HSQC of Free ¹³C-Ligand C->D E Add Aliquots of Unlabeled Protein D->E F Acquire ¹H-¹³C HSQC after each addition E->F F->E Repeat until saturation G Overlay HSQC Spectra F->G H Track Chemical Shift Perturbations (CSPs) G->H I Plot CSPs vs. [Protein] H->I J Calculate Dissociation Constant (K_D) I->J G Gal ¹³C-Galactose (extracellular) Transport Transporter Gal->Transport Gal_in ¹³C-Galactose (intracellular) GALK Galactokinase (GALK) Gal_in->GALK Gal1P ¹³C-Galactose-1-P GALT Gal-1-P Uridyltransferase (GALT) Gal1P->GALT UDPGal UDP-¹³C-Galactose GALE UDP-Gal 4-epimerase (GALE) UDPGal->GALE GT Glycosyl- transferases UDPGal->GT UDPGlc UDP-¹³C-Glucose UDPGlc->GALT G1P ¹³C-Glucose-1-P Glyco Glycoconjugates (e.g., Glycoproteins) Transport->Gal_in GALK->Gal1P GALT->UDPGal GALT->G1P GALE->UDPGlc GT->Glyco

References

Application Notes and Protocols: D-Galactose-13C Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-Galactose-13C breath test is a non-invasive diagnostic tool for the quantitative assessment of functional liver capacity.[1] This test measures the metabolic activity of hepatic cytosolic enzymes, specifically galactokinase, which is responsible for the initial step in galactose metabolism.[1] Following the oral administration of 13C-labeled D-galactose, the substrate is absorbed and metabolized by the liver, leading to the production of 13CO2, which is subsequently exhaled. The rate and extent of 13CO2 exhalation provide a dynamic measure of the liver's metabolic function. This methodology is particularly valuable in distinguishing between healthy individuals and patients with liver cirrhosis, as well as stratifying the severity of liver disease.[1] Its non-invasive nature and safety profile make it a suitable tool for serial monitoring of liver function in clinical research and drug development.

Principle of the Method

The this compound breath test is predicated on the hepatic metabolism of galactose. After oral administration, D-[1-13C]galactose is absorbed from the small intestine and transported to the liver via the portal vein. In the hepatocytes, it is phosphorylated by galactokinase to galactose-1-phosphate. Subsequent enzymatic reactions convert it to glucose-1-phosphate, which can then enter the glycolytic pathway or be converted to glucose. The catabolism of glucose results in the release of 13CO2, which is expelled in the breath. The rate-limiting step in this process is the hepatic clearance of galactose, making the appearance of 13CO2 in the breath a direct reflection of functional liver cell mass and metabolic capacity.[2]

Quantitative Data Summary

The this compound breath test has demonstrated significant utility in differentiating between healthy subjects and patients with varying degrees of liver cirrhosis. The quantitative data from several key studies are summarized below for comparative analysis.

Diagnostic Accuracy
ParameterHealthy ControlsPatients with CirrhosisReference
Sensitivity N/A93% (95% CI, 76-99%)[1]
Specificity 87% (95% CI, 65-97%)N/A[1]
Accuracy N/A83.7%[3]
Positive Predictive Value N/A80% (when combined with 13C-Aminopyrine Breath Test)[3]
Negative Predictive Value N/AN/A
Correlation with Child-Pugh Score

The results of the this compound breath test show a strong correlation with the Child-Pugh score, a widely used system to assess the prognosis of chronic liver disease.

Child-Pugh ClassMean Cumulative % Dose Recovered (cPDR) at 120 minReference
Class A Significantly higher than Class B and C[1]
Class B or C Significantly lower than Class A[1]

Note: Specific mean values and standard deviations can vary between studies and patient populations.

Normative Data in Healthy Volunteers
Time PointMean % Dose Recovered per hour (%PDR/h)Reference
60 minutes 6.3 ± 1.1[4]
120 minutes -
Time PointCumulative % Dose Recovered (cPDR)Reference
120 minutes 9.29 (range: 8.94-10.02)[3]

Experimental Protocols

Patient Preparation

A crucial step for obtaining accurate and reproducible results is meticulous patient preparation.

  • Fasting: Patients should fast for a minimum of 8-12 hours overnight prior to the test. Water is permitted.

  • Dietary Restrictions: For 24-48 hours before the test, patients should avoid foods rich in 13C, such as corn and corn products, pineapple, and sugarcane, to ensure a stable baseline 13CO2 level. A galactose-restricted diet should be followed for at least 24 hours prior to the test.

  • Medications: Certain medications can interfere with the test results. Whenever clinically feasible, the following should be discontinued after consulting with a physician:

    • Antibiotics: for at least 4 weeks.

    • Proton pump inhibitors (PPIs) and H2-receptor antagonists: for at least 2 weeks.

    • Prokinetics and laxatives: for at least 3 days.

  • Lifestyle: Patients should refrain from smoking and strenuous physical activity on the day of the test, as these can affect CO2 production and respiratory patterns.

Substrate Preparation and Administration
  • Substrate: D-[1-13C]galactose (99% isotopic purity) and unlabeled carrier D-galactose.

  • Dosage:

    • Labeled Galactose: 100 mg of D-[1-13C]galactose.[1]

    • Unlabeled Carrier Galactose: 25 g/m² of body surface area.[1]

  • Preparation: Dissolve the D-[1-13C]galactose and the unlabeled D-galactose in 200-250 mL of water.

  • Administration: The solution is administered orally to the patient. The time of ingestion is recorded as time zero (T0).

Breath Sample Collection
  • Baseline Samples: Two baseline breath samples are collected before the administration of the galactose solution.

  • Post-Administration Samples: Breath samples are collected at 30-minute intervals for up to 4 hours post-ingestion.[1]

  • Collection Procedure:

    • Patients should be in a resting state.

    • Instruct the patient to take a normal breath, hold it for approximately 3-5 seconds, and then exhale gently and completely into a collection bag or tube (e.g., glass Vacutainer tube) through a straw.

    • The collection container should be sealed immediately.

    • Label each sample with the patient's identification and the exact time of collection.

  • Sample Storage: Breath samples can be stored at room temperature until analysis.

Analysis of Breath Samples

The ratio of 13CO2 to 12CO2 in the collected breath samples is determined using either Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS). IRMS is considered the gold standard due to its high precision and sensitivity. NDIRS offers a more cost-effective and portable alternative, suitable for clinical settings.

Data Analysis and Interpretation

The primary outcome of the test is the change in the 13CO2/12CO2 ratio over time, which is used to calculate the percentage of the administered 13C dose recovered in the breath.

  • Delta over Baseline (DOB): The DOB value is calculated for each time point by subtracting the baseline 13CO2/12CO2 ratio from the post-ingestion ratio.

  • Percentage Dose Recovered per hour (%PDR/h): This represents the percentage of the administered 13C dose exhaled per hour.

  • Cumulative Percentage Dose Recovered (cPDR): The cPDR is the cumulative amount of the 13C dose recovered over a specific period (e.g., 120 minutes or 240 minutes). The calculation of cPDR often involves the Schofield equation to estimate CO2 production based on the patient's gender, age, height, and weight.

Interpretation: A lower and slower rate of 13CO2 exhalation, resulting in a lower cPDR value, is indicative of impaired hepatic metabolic function. Cut-off values can be established to differentiate between different stages of liver disease.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of D-[1-13C]Galactose cluster_absorption Intestinal Absorption cluster_liver Hepatic Metabolism cluster_exhalation Exhalation Oral Administration Oral Administration D-[1-13C]Galactose D-[1-13C]Galactose Oral Administration->D-[1-13C]Galactose ingestion Galactose-1-Phosphate-13C Galactose-1-Phosphate-13C D-[1-13C]Galactose->Galactose-1-Phosphate-13C Galactokinase Glucose-1-Phosphate-13C Glucose-1-Phosphate-13C Galactose-1-Phosphate-13C->Glucose-1-Phosphate-13C GALT, GALE Glucose-6-Phosphate-13C Glucose-6-Phosphate-13C Glucose-1-Phosphate-13C->Glucose-6-Phosphate-13C Glycolysis Glycolysis Glucose-6-Phosphate-13C->Glycolysis Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C TCA Cycle TCA Cycle Pyruvate-13C->TCA Cycle 13CO2 13CO2 TCA Cycle->13CO2 Bloodstream Bloodstream 13CO2->Bloodstream Lungs Lungs Bloodstream->Lungs Exhaled Breath Exhaled Breath Lungs->Exhaled Breath measurement

Caption: Metabolic fate of orally administered D-[1-13C]Galactose.

Experimental Workflow

This compound Breath Test Workflow Patient Preparation Patient Preparation Baseline Breath Sample Collection (T-1, T-2) Baseline Breath Sample Collection (T-1, T-2) Patient Preparation->Baseline Breath Sample Collection (T-1, T-2) Oral Administration of 13C-Galactose Oral Administration of 13C-Galactose Baseline Breath Sample Collection (T-1, T-2)->Oral Administration of 13C-Galactose Post-Dose Breath Sample Collection Post-Dose Breath Sample Collection Oral Administration of 13C-Galactose->Post-Dose Breath Sample Collection t=30, 60, 90, 120, 150, 180, 210, 240 min Sample Analysis (IRMS/NDIRS) Sample Analysis (IRMS/NDIRS) Post-Dose Breath Sample Collection->Sample Analysis (IRMS/NDIRS) Data Calculation (DOB, PDR, cPDR) Data Calculation (DOB, PDR, cPDR) Sample Analysis (IRMS/NDIRS)->Data Calculation (DOB, PDR, cPDR) Interpretation of Results Interpretation of Results Data Calculation (DOB, PDR, cPDR)->Interpretation of Results

Caption: Step-by-step experimental workflow for the this compound breath test.

Potential Interfering Factors and Troubleshooting

  • Improper Patient Preparation: Failure to adhere to fasting and dietary restrictions can lead to inaccurate baseline 13CO2 levels, affecting the delta-over-baseline calculations.

  • Gastrointestinal Motility Disorders: Delayed gastric emptying can slow the absorption of 13C-galactose, leading to a delayed and flattened 13CO2 exhalation curve, which might be misinterpreted as impaired liver function.

  • Small Intestinal Bacterial Overgrowth (SIBO): Bacteria in the small intestine can metabolize galactose, potentially altering the 13CO2 recovery.

  • Pulmonary Dysfunction: Conditions affecting gas exchange in the lungs could theoretically influence the exhalation of 13CO2.

  • Genetic Conditions: Individuals with congenital disorders of galactose metabolism (e.g., galactosemia) will have markedly abnormal test results.[5]

Troubleshooting: If unexpected results are obtained, it is recommended to review the patient's preparation, medication history, and any concurrent medical conditions. Repeating the test with strict adherence to the protocol may be necessary.

Conclusion

The this compound breath test is a robust and non-invasive method for the quantitative assessment of cytosolic liver function. Its ability to differentiate between healthy individuals and those with liver disease, and to correlate with disease severity, makes it a valuable tool for researchers, scientists, and drug development professionals. Adherence to standardized protocols for patient preparation, substrate administration, and sample analysis is critical for obtaining accurate and reliable data.

References

Application Note and Protocol for D-Galactose-13C Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of stable isotope-labeled molecules, such as D-Galactose-13C, by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for metabolic flux analysis and pharmacokinetic studies. This application note provides a detailed protocol for the sample preparation of biological matrices for the quantitative analysis of this compound. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for variability during sample preparation and potential matrix effects during LC-MS analysis.[1][2][3][4][5]

Data Presentation

The following table summarizes representative quantitative data from studies involving the analysis of D-galactose in biological samples. These values can serve as a benchmark for method development and validation.

ParameterMatrixValueReference
Linearity RangePlasma0.1 - 5 µmol/L[6]
Limit of Quantification (LOQ)Plasma< 0.02 µmol/L[6]
Within-run CVPlasma< 15%[6]
Between-run CVPlasma< 15%[6]
Linearity Range (Galactose-1-phosphate)Erythrocytes0 - 600 µmol/L[7]
Limit of Quantification (Galactose-1-phosphate)Erythrocytes0.01 µmol/L[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of biological samples for this compound analysis by LC-MS.

SamplePrepWorkflow cluster_sample_collection Sample Collection cluster_extraction Extraction & Cleanup cluster_final_prep Final Preparation Sample Biological Sample (e.g., Plasma, Tissue Homogenate) AddIS Addition of Stable Isotope-Labeled Internal Standard Sample->AddIS ProteinPrecip Protein Precipitation (e.g., Methanol) AddIS->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Optional: Solid-Phase Extraction (SPE) Cleanup CollectSupernatant->SPE For complex matrices DryDown Dry Down Supernatant (e.g., SpeedVac) CollectSupernatant->DryDown SPE->DryDown Reconstitute Reconstitute in LC-MS Compatible Solvent DryDown->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: General workflow for this compound sample preparation.

Experimental Protocols

This section details a common protocol for the extraction of this compound from plasma samples. This protocol can be adapted for other biological fluids and tissue homogenates.

Materials and Reagents

  • This compound (analyte)

  • Stable Isotope-Labeled D-Galactose (e.g., D-Galactose-13C6, U-13C-Galactose) as internal standard (IS)

  • LC-MS grade methanol, chilled at -20°C

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • Vortex mixer

Protocol: Protein Precipitation Method for Plasma

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of the stable isotope-labeled internal standard solution.[1] The concentration of the IS should be optimized based on the expected analyte concentration range.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.[8] The ratio of methanol to plasma may need to be optimized for different matrices.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS method, for example, 100 µL of a 50:50 acetonitrile:water solution.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final supernatant to an LC-MS vial for analysis.

Considerations for Method Optimization

  • Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., D-Galactose-13C6).[2][9] This ensures similar extraction recovery and ionization efficiency, providing the most accurate correction for matrix effects.[2][10]

  • Removal of Glucose Interference: Glucose is a common isomer of galactose and can interfere with the analysis due to similar chromatographic behavior.[11][12][13] For some applications, enzymatic removal of glucose using glucose oxidase may be necessary prior to extraction.[6]

  • Derivatization: While not always necessary with modern LC-MS instrumentation, derivatization can improve chromatographic separation and sensitivity.[13] However, it also adds complexity to the sample preparation workflow.

  • Solid-Phase Extraction (SPE): For more complex matrices, an SPE cleanup step after protein precipitation can be beneficial to remove interfering substances like lipids and salts.[14]

Logical Relationship Diagram for Method Development

The following diagram outlines the decision-making process for developing a robust sample preparation method.

MethodDevelopment Start Define Analytical Goal (e.g., Quantification in Plasma) MatrixSelection Select Biological Matrix Start->MatrixSelection IS_Choice Choose Internal Standard (Ideally SIL-IS) MatrixSelection->IS_Choice ExtractionMethod Select Extraction Method (e.g., Protein Precipitation) IS_Choice->ExtractionMethod InterferenceCheck Assess for Interferences (e.g., Glucose) ExtractionMethod->InterferenceCheck AddCleanup Add Cleanup Step (e.g., Glucose Oxidase, SPE) InterferenceCheck->AddCleanup Yes NoCleanup Proceed without Additional Cleanup InterferenceCheck->NoCleanup No Optimization Optimize Extraction Parameters AddCleanup->Optimization NoCleanup->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation FinalProtocol Finalized Protocol Validation->FinalProtocol

Caption: Decision tree for sample preparation method development.

By following these protocols and considering the outlined optimization strategies, researchers can develop a robust and reliable method for the analysis of this compound in various biological matrices.

References

Application Notes and Protocols for D-Galactose-¹³C Labeling in Rodent Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers, such as D-Galactose labeled with Carbon-13 (D-Galactose-¹³C), are powerful tools for elucidating in vivo metabolic pathways in preclinical rodent models. By tracing the journey of ¹³C atoms from galactose through various metabolic networks, researchers can gain quantitative insights into galactose metabolism, its conversion to glucose, and its contribution to central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). These studies are crucial for understanding the pathophysiology of metabolic diseases like galactosemia, as well as the broader impact of galactose on energy metabolism in various tissues.[1]

This document provides detailed application notes and experimental protocols for conducting in vivo metabolic studies in rodents using D-Galactose-¹³C labeling.

Applications of D-Galactose-¹³C Labeling

  • Tracing Galactose Metabolism and Conversion to Glucose: Labeled galactose can be used to follow the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate, which can then enter glycolysis or be released as free glucose. In vivo isotope kinetic studies can delineate whole-body galactose metabolism.[1]

  • Assessing Glycogen Synthesis: The incorporation of ¹³C from galactose into liver and muscle glycogen can be quantified to determine the contribution of dietary galactose to glycogen stores. Both galactose and fructose can serve as substrates for glycogen synthesis after conversion to glucose.

  • Investigating the Pentose Phosphate Pathway (PPP): The PPP is a key pathway for generating NADPH and precursors for nucleotide biosynthesis. Tracing the redistribution of ¹³C from galactose into PPP intermediates and downstream metabolites like lactate can help quantify PPP flux.

  • Studying Metabolic Fate in Disease Models: In models of diseases like galactosemia, where the galactose metabolism is impaired, D-Galactose-¹³C can be used to trace the accumulation of toxic metabolites such as galactose-1-phosphate and galactitol in various tissues.[1] For instance, in mice deficient in galactose-1-phosphate uridyl transferase (GALT), administered [¹³C]galactose leads to the accumulation of labeled galactose-1-phosphate, galactitol, and galactonate, particularly in the liver and kidneys.[1]

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion of D-Galactose-¹³C for Steady-State Metabolic Analysis

This protocol is adapted from established methods for ¹³C-glucose infusion and is designed to achieve isotopic steady-state in the plasma, allowing for the measurement of metabolic fluxes.

Materials:

  • D-[U-¹³C₆]Galactose or D-[1-¹³C]Galactose

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Catheters for tail vein infusion

  • Infusion pump

  • Rodent restrainer

  • Heating pad

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools (forceps, scissors)

  • Liquid nitrogen for snap-freezing

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

Procedure:

  • Animal Preparation:

    • Fast the rodent (e.g., mouse or rat) for 5-6 hours to reduce baseline levels of circulating sugars.

    • Anesthetize the animal using a consistent and monitored method.

    • Place the animal on a heating pad to maintain body temperature and dilate the tail vein.

    • Insert a catheter into the lateral tail vein for infusion.

  • Tracer Infusion:

    • Prepare the infusion solution by dissolving the D-Galactose-¹³C in sterile saline to the desired concentration.

    • Administer a bolus injection to rapidly increase the plasma concentration of the tracer. A typical bolus for a similar sugar like glucose is 0.4-0.6 mg/g body weight.

    • Immediately following the bolus, begin a continuous infusion at a rate of approximately 0.012-0.015 mg/g body weight per minute. The infusion duration should be sufficient to reach isotopic steady-state, typically 90-120 minutes.

  • Sample Collection:

    • Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of plasma galactose and glucose.

    • At the end of the infusion period, collect a terminal blood sample via cardiac puncture.

    • Immediately following euthanasia, rapidly dissect the tissues of interest (e.g., liver, brain, muscle, kidney).

    • Snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction and Analysis:

    • Homogenize the frozen tissue in a pre-chilled metabolite extraction solution.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the extracts using mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration and isotopic enrichment of D-galactose and its downstream metabolites.

Protocol 2: Oral Gavage of D-Galactose-¹³C

This method is less invasive and mimics the physiological route of dietary sugar absorption.

Materials:

  • D-[U-¹³C₆]Galactose or D-[1-¹³C]Galactose

  • Sterile water

  • Oral gavage needles

  • Other materials as listed in Protocol 1.

Procedure:

  • Animal Preparation:

    • Fast the rodent for 2-4 hours.

    • Prepare the gavage solution by dissolving D-Galactose-¹³C in sterile water. A typical dose is 2 g/kg body weight.

  • Tracer Administration:

    • Administer the D-Galactose-¹³C solution via oral gavage.

  • Sample Collection:

    • Collect blood and tissues at various time points post-gavage (e.g., 15, 30, 60, 120, 240 minutes) to capture the dynamic changes in metabolite labeling.

    • Follow the sample collection and processing steps outlined in Protocol 1.

Data Presentation

The quantitative data from D-Galactose-¹³C tracing studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Galactose and its Metabolites in Rodent Tissues

MetaboliteTissueIsotopic Enrichment (%)Reference
Galactose-¹³CLiverVaries with time and dose[1]
Galactose-¹³CKidneyVaries with time and dose[1]
Galactose-1-Phosphate-¹³CLiverHigh in GALT-deficient mice[1]
Galactitol-¹³CKidneyHigher than in other tissues[1]
Galactonate-¹³CLiverHighest concentration[1]
Glucose-¹³CLiverSignificant in normal mice[1]
Lactate-¹³CLiverSignificant in normal mice[1]

Table 2: Representative Concentrations of Galactose Metabolites in Rodent Tissues

MetaboliteTissueConcentration (nmol/mg protein)Reference
Galactose-1-PhosphateLymphoblasts~10
UDP-GalactoseLymphoblasts0.5 - 2.0
UDP-GlucoseLymphoblasts0.5 - 2.0
GalactitolLymphoblasts0.5 - 2.0

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis fasting Fasting (2-6h) anesthesia Anesthesia fasting->anesthesia gavage Oral Gavage fasting->gavage catheter Catheter Placement (IV) anesthesia->catheter bolus Bolus Injection (IV) catheter->bolus infusion Continuous Infusion (IV) bolus->infusion blood Blood Sampling (Time course) infusion->blood gavage->blood tissue Tissue Harvest blood->tissue quench Snap-freezing (Liquid N2) tissue->quench extraction Metabolite Extraction quench->extraction analysis LC-MS/MS or NMR extraction->analysis data Data Analysis & Flux Calculation analysis->data

Caption: Experimental workflow for in vivo D-Galactose-¹³C metabolic studies in rodents.

Metabolic Fate of D-Galactose-¹³C

galactose_metabolism cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_alternative Alternative Pathways D_Gal_13C D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C D_Gal_13C->Gal1P Galactitol Galactitol-¹³C D_Gal_13C->Galactitol Galactonate Galactonate-¹³C D_Gal_13C->Galactonate UDPGal UDP-Galactose-¹³C Gal1P->UDPGal UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc Glycogen Glycogen-¹³C UDPGal->Glycogen Glc1P Glucose-1-Phosphate-¹³C UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-¹³C Glc1P->Glc6P Pyruvate Pyruvate-¹³C Glc6P->Pyruvate PentoseP Pentose-Phosphates-¹³C Glc6P->PentoseP Glucose Glucose-¹³C Glc6P->Glucose Lactate Lactate-¹³C Pyruvate->Lactate

Caption: Metabolic fate of D-Galactose-¹³C in central carbon metabolism.

Conclusion

D-Galactose-¹³C labeling is a versatile and powerful technique for investigating in vivo galactose metabolism in rodents. The protocols and application notes provided here offer a framework for designing and conducting such studies. Careful experimental design, consistent execution of protocols, and rigorous analytical methods are essential for obtaining high-quality, reproducible data that can advance our understanding of metabolic health and disease.

References

Application Notes and Protocols for Cell Culture-Based Metabolic Tracing Using D-Galactose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Galactose-¹³C as a metabolic tracer in cell culture experiments. The following protocols and data are designed to facilitate the study of galactose metabolism, its entry into central carbon metabolism, and its role in various cellular processes, including glycosylation and energy production.

Introduction

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Galactose, a C4 epimer of glucose, plays a crucial role in cellular metabolism, particularly as a precursor for nucleotide sugars used in glycosylation and as an alternative carbon source for glycolysis. By using uniformly labeled D-Galactose-¹³C (D-Galactose-(U-¹³C₆)), researchers can trace the fate of galactose-derived carbons through various metabolic pathways. This allows for a detailed investigation of cellular metabolism, providing insights into disease states, drug effects, and fundamental biological processes.[1][2]

The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[3][4][5] This intermediate can then enter glycolysis or be used for glycogen synthesis. Tracing with D-Galactose-¹³C enables the quantitative analysis of fluxes through this pathway and its downstream connections.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in the Leloir pathway and central carbon metabolism.[1][6]

  • Glycosylation Studies: Tracing the incorporation of galactose into glycoproteins and glycolipids.

  • Cancer Metabolism Research: Investigating the utilization of alternative sugars by cancer cells.[7]

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on galactose metabolism.

  • Inborn Errors of Metabolism: Studying the metabolic consequences of enzyme deficiencies in galactose metabolism, such as galactosemia.[4]

Experimental Design and Workflow

A typical D-Galactose-¹³C tracing experiment involves several key stages, from cell culture and labeling to sample analysis and data interpretation. Careful planning at each step is crucial for obtaining high-quality, reproducible data.

G cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Interpretation A Cell Line Selection & Culture Optimization B Define Labeling Strategy (e.g., D-Galactose-¹³C₆ concentration, duration) A->B C Seed Cells and Grow to Desired Confluency B->C D Switch to D-Galactose-¹³C Containing Medium C->D E Incubate for a Defined Period to Achieve Isotopic Steady State D->E F Metabolic Quenching (e.g., Cold Methanol) E->F G Metabolite Extraction F->G H LC-MS or GC-MS Analysis to Determine Isotopic Enrichment G->H I Mass Isotopomer Distribution (MID) Analysis H->I J Metabolic Flux Calculation I->J

Caption: General experimental workflow for D-Galactose-¹³C tracing. (Max Width: 760px)

Signaling Pathway: The Leloir Pathway and Entry into Glycolysis

D-Galactose enters the central carbon metabolism primarily through the Leloir pathway. The following diagram illustrates the key enzymatic steps that convert D-galactose into glucose-6-phosphate, a central glycolytic intermediate.

Leloir_Pathway Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C Gal1P->UDPGal GALT UDP_Galactose UDP-Galactose GALT_edge GALT UDPGlc UDP-Glucose-¹³C UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-¹³C UDPGlc->Glc1P UGP2 UDP_Glucose UDP-Glucose Glc6P Glucose-6-Phosphate-¹³C Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis UDP_Glucose->GALT_edge GALT_edge->UDP_Galactose

Caption: The Leloir Pathway for D-Galactose Metabolism. (Max Width: 760px)

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

Protocol 1: Cell Culture and D-Galactose-¹³C Labeling

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and galactose-free medium

  • D-Galactose-(U-¹³C₆, 99%) (e.g., Cambridge Isotope Laboratories, CLM-1570)[8]

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically 60-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with D-Galactose-¹³C to the desired final concentration (e.g., 10 mM). Also add dialyzed FBS and other necessary supplements.

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed, ice-cold PBS to remove residual glucose and galactose.[9]

    • Add the pre-warmed D-Galactose-¹³C labeling medium to the cells.

  • Incubation: Incubate the cells for a time course determined by the metabolic pathway of interest. For central carbon metabolism, isotopic steady state may be reached within 6-24 hours.[10] Time-course experiments are recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step rapidly quenches enzymatic activity.[7][11]

  • Cell Lysis and Collection:

    • Incubate the plate on ice for 5-10 minutes.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[12]

  • Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[13]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • The samples can be stored at -80°C until analysis. For GC-MS analysis, samples are typically dried down under a stream of nitrogen or using a speed vacuum.[12]

Protocol 3: GC-MS Analysis of ¹³C-Labeled Galactose Metabolites

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried metabolite extract, add methoxyamine hydrochloride in pyridine, vortex, and incubate to protect carbonyl groups.

    • Add MSTFA + 1% TMCS, vortex, and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.[14]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature gradient to separate the metabolites.

    • The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.[14][15][16]

  • Data Analysis:

    • Identify metabolites based on their retention time and mass spectra.

    • Determine the Mass Isotopomer Distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.

    • This data can then be used for metabolic flux analysis.[10]

Data Presentation

The following tables provide examples of how quantitative data from a D-Galactose-¹³C tracing experiment can be presented.

Table 1: Isotopic Enrichment of Key Metabolites in the Leloir Pathway

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Galactose1.10.50.30.20.41.596.0
Galactose-1-Phosphate2.51.00.80.50.72.592.0
UDP-Galactose3.21.51.10.91.33.089.0
Glucose-1-Phosphate5.83.22.51.82.24.580.0
Glucose-6-Phosphate6.53.82.92.12.55.277.0

Note: Data are hypothetical and for illustrative purposes. M+n represents the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer.

Table 2: Relative Metabolic Fluxes Determined from D-Galactose-¹³C Tracing

Metabolic ReactionRelative Flux (Normalized to Galactose Uptake)
Galactose Uptake100
GALK (Galactose -> Gal-1-P)98.5 ± 1.2
GALT (Gal-1-P -> UDP-Gal)95.3 ± 2.1
GALE (UDP-Gal -> UDP-Glc)92.1 ± 1.8
PGM (Glc-1-P -> Glc-6-P)88.7 ± 2.5
Glycolysis (from Glc-6-P)75.4 ± 3.3
Pentose Phosphate Pathway13.3 ± 1.5

Note: Data are hypothetical and for illustrative purposes. Fluxes would be calculated using software such as INCA or Metran.[2]

Conclusion

The use of D-Galactose-¹³C as a metabolic tracer offers a powerful approach to dissect the complexities of galactose metabolism and its integration with other central metabolic pathways. The protocols and guidelines presented here provide a framework for designing and executing robust and informative stable isotope tracing experiments in cell culture. By carefully considering experimental design, sample preparation, and analytical methods, researchers can gain valuable insights into cellular physiology in both health and disease.

References

D-Galactose-13C Applications in Studying Protein Glycosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. The study of glycosylation dynamics and pathways is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. D-Galactose-13C, a stable isotope-labeled form of galactose, has emerged as a powerful tool for elucidating the complexities of protein glycosylation. By introducing a "heavy" isotope of carbon into the glycan structure, researchers can trace the metabolic fate of galactose, quantify changes in glycoprotein expression, and probe the structure and dynamics of glycans. This document provides detailed application notes and protocols for the use of this compound in protein glycosylation research.

Application 1: Metabolic Labeling for Quantitative Glycoproteomics

Metabolic labeling with this compound is a robust method for the quantitative analysis of glycoprotein dynamics in cell culture. Cells grown in media containing 13C-labeled galactose incorporate it into newly synthesized glycans. These labeled glycoproteins can then be distinguished from the pre-existing, unlabeled pool by mass spectrometry (MS), allowing for the relative quantification of glycosylation changes under different experimental conditions.

Experimental Protocol: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry Analysis

This protocol is adapted from methodologies described in studies on metabolic isotope labeling.[1][2][3]

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • D-Galactose-free medium

  • This compound (uniformly labeled, 13C6)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (proteomics grade)

  • Glycopeptide enrichment kit (e.g., HILIC or lectin affinity chromatography)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard complete medium to the desired confluency.

    • For optimal labeling, adapt cells to a galactose-free medium supplemented with dFBS for at least one passage before initiating the labeling experiment. This step minimizes the pool of unlabeled intracellular galactose.

  • Metabolic Labeling:

    • Prepare the labeling medium: D-Galactose-free medium supplemented with this compound at a final concentration of 50-100 µM (concentration may need optimization depending on the cell line).[4] Also supplement with dFBS.

    • Remove the standard or adaptation medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a period ranging from 24 to 72 hours. The optimal labeling time depends on the turnover rate of the glycoproteins of interest.[4]

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Take a known amount of protein (e.g., 100 µg) and perform in-solution tryptic digestion. This involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

  • Glycopeptide Enrichment:

    • Enrich for glycopeptides from the tryptic digest using a suitable method such as Hydrophilic Interaction Liquid Chromatography (HILIC) or lectin affinity chromatography.[5] This step is crucial to reduce the complexity of the sample and increase the chances of identifying and quantifying glycopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched glycopeptides by LC-MS/MS. The mass spectrometer will detect pairs of peptide signals corresponding to the unlabeled (12C) and labeled (13C) forms of the glycopeptides.

    • The mass difference between the isotopic pairs will depend on the number of incorporated 13C-galactose units.

  • Data Analysis:

    • Process the raw MS data using software capable of identifying glycopeptides and quantifying the peak areas of the isotopic pairs.

    • The ratio of the peak areas of the 13C-labeled to 12C-unlabeled glycopeptides provides a measure of the relative rate of glycoprotein synthesis or turnover.

Data Presentation

The quantitative data obtained from metabolic labeling experiments can be summarized in a table to compare the relative abundance of specific glycopeptides under different conditions.

GlycoproteinGlycosylation SiteGlycan CompositionFold Change (Treated/Control)p-value
EGFRAsn-503HexNAc(4)Hex(5)1.80.021
Integrin α5Asn-834HexNAc(5)Hex(6)NeuAc(1)2.50.005
E-cadherinAsn-633HexNAc(4)Hex(5)Fuc(1)-1.50.043

This table presents hypothetical data for illustrative purposes.

Experimental Workflow

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Seeding & Growth adaptation Adaptation to Galactose-Free Medium cell_culture->adaptation labeling Incubation with this compound adaptation->labeling lysis Cell Lysis & Protein Extraction labeling->lysis quantification Protein Quantification lysis->quantification digestion Tryptic Digestion quantification->digestion enrichment Glycopeptide Enrichment digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: Workflow for quantitative glycoproteomics using this compound.

Application 2: In Vitro Enzymatic Labeling for Structural Analysis by NMR

For detailed structural and dynamic studies of specific glycan chains, this compound can be enzymatically attached to the termini of glycans on purified glycoproteins. This selective labeling approach simplifies the NMR spectra, allowing for the unambiguous assignment of signals from the labeled galactose residue and providing insights into its local environment and mobility.[6][7]

Experimental Protocol: Enzymatic Labeling of IgG Glycans with this compound

This protocol is based on the enzymatic labeling of Immunoglobulin G (IgG) as described in the literature.[6][7]

Materials:

  • Purified agalactosylated IgG (can be produced recombinantly or by treating native IgG with β-galactosidase)

  • This compound (uniformly labeled, 13C6)

  • UDP-D-Galactose-13C (or synthesize from this compound using UDP-sugar pyrophosphorylase)

  • Bovine β-1,4-galactosyltransferase (GalT)

  • Reaction buffer (e.g., 50 mM MOPS, 10 mM MnCl2, pH 7.4)

  • Size-exclusion chromatography (SEC) column

  • NMR spectrometer

Procedure:

  • Preparation of Substrates:

    • If starting with this compound, it must first be converted to the activated sugar nucleotide donor, UDP-D-Galactose-13C. This can be achieved using an enzymatic synthesis with UDP-sugar pyrophosphorylase.

    • Ensure the starting IgG is in its agalactosylated form to provide accessible N-acetylglucosamine (GlcNAc) residues for the GalT enzyme.

  • Enzymatic Labeling Reaction:

    • Set up the reaction mixture in the reaction buffer:

      • Agalactosylated IgG (e.g., 1-5 mg/mL)

      • UDP-D-Galactose-13C (e.g., 1-2 mM)

      • β-1,4-galactosyltransferase (e.g., 0.1-0.5 U/mL)

    • Incubate the reaction at 37°C for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing by SDS-PAGE or mass spectrometry.

  • Purification of Labeled IgG:

    • After the reaction is complete, purify the 13C-labeled IgG from the reaction mixture to remove the enzyme, unreacted UDP-D-Galactose-13C, and other small molecules.

    • Size-exclusion chromatography is a suitable method for this purification step.

  • NMR Spectroscopy:

    • Prepare the purified 13C-labeled IgG in a suitable NMR buffer (e.g., PBS in D2O).

    • Acquire 1D 13C and 2D 1H-13C HSQC spectra. The signals from the 13C-labeled galactose will be selectively observed.

    • Further NMR experiments, such as relaxation studies (T1, T2, NOE), can be performed to probe the dynamics of the galactose residue.

Data Presentation

NMR data can be summarized to highlight the structural and dynamic information gained from 13C labeling.

ParameterGalactose on Arm AGalactose on Arm BInterpretation
13C Chemical Shift (C1)104.2 ppm103.8 ppmDifferent chemical environments
T2 Relaxation Time50 ms80 msArm A is less mobile than Arm B
Heteronuclear NOE0.80.6Arm A has more restricted motion

This table presents hypothetical data based on findings that glycan arms can have different mobilities.[6][7]

Experimental Workflow

Enzymatic_Labeling_Workflow cluster_prep Substrate Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis agalacto_igg Agalactosylated IgG reaction_mix Incubate IgG, UDP-Gal-13C, & GalT agalacto_igg->reaction_mix udp_gal_13c UDP-D-Galactose-13C udp_gal_13c->reaction_mix purification Purify Labeled IgG (SEC) reaction_mix->purification nmr NMR Spectroscopy (1D, 2D) purification->nmr analysis Structural & Dynamic Analysis nmr->analysis

Caption: Workflow for enzymatic labeling of glycoproteins with this compound.

Application 3: Metabolic Flux Analysis of Glycosylation Pathways

Metabolic Flux Analysis (MFA) using this compound as a tracer allows for the quantification of the rate of metabolic reactions (fluxes) in the pathways that lead to protein glycosylation. By tracking the incorporation of the 13C label from galactose into various intracellular metabolites, researchers can map the flow of carbon and understand how metabolic pathways are rewired in different cellular states.[4][8]

Experimental Protocol: 13C-Galactose Tracing for Metabolic Flux Analysis

This protocol provides a general workflow for a 13C-MFA experiment.

Materials:

  • Cell line of interest

  • Culture medium with a known composition

  • This compound (uniformly labeled, 13C6)

  • Ice-cold quenching solution (e.g., 60% methanol at -20°C)

  • Metabolite extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system for metabolite analysis

Procedure:

  • Isotopic Labeling:

    • Culture cells in a defined medium.

    • Introduce this compound into the medium at a known concentration.

    • Collect cell samples at different time points to monitor the incorporation of the 13C label into intracellular metabolites.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by adding ice-cold quenching solution to the cells.

    • Extract the metabolites using a suitable solvent system.

    • Separate the metabolite-containing extract from the cell debris by centrifugation.

  • Metabolite Analysis:

    • Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopologue distribution (MID) for each metabolite. The MID indicates the fraction of each metabolite that contains 0, 1, 2, ... n 13C atoms.

  • Metabolic Flux Calculation:

    • Use the experimentally determined MIDs, along with a stoichiometric model of the relevant metabolic network, to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).

Data Presentation

The results of an MFA experiment can be presented as the fractional enrichment of 13C in key metabolites of the glycosylation pathways.

MetaboliteFractional 13C Enrichment (%)Pathway
Galactose-1-phosphate95.2Leloir Pathway
UDP-galactose88.5Leloir Pathway
UDP-glucose45.1Epimerization
UDP-GlcNAc12.3Hexosamine Biosynthesis

This table shows hypothetical data illustrating the flow of 13C from galactose into different nucleotide sugars.

Metabolic Pathway Diagram

Glycosylation_Pathways cluster_leloir Leloir Pathway cluster_glycolysis_hbp Glycolysis & HBP cluster_protein_glycosylation Protein Glycosylation Gal_13C This compound (extracellular) Gal1P_13C Galactose-1-P-13C Gal_13C->Gal1P_13C UDPGal_13C UDP-Galactose-13C Gal1P_13C->UDPGal_13C UDPGlc_13C UDP-Glucose-13C UDPGal_13C->UDPGlc_13C GALE (Epimerase) Glycoprotein Glycoprotein UDPGal_13C->Glycoprotein Galactosyltransferase Glc1P_13C Glucose-1-P-13C UDPGlc_13C->Glc1P_13C Glc6P Glucose-6-P Glc1P_13C->Glc6P F6P Fructose-6-P Glc6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc UDP_GlcNAc->Glycoprotein GlcNAc Transferase

Caption: Metabolic pathways involved in the incorporation of this compound.

References

Application Notes and Protocols for D-Galactose-¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting D-Galactose-¹³C tracer experiments for metabolic flux analysis. The protocols outlined below are intended to serve as a foundation for researchers investigating galactose metabolism in various biological systems.

Introduction to D-Galactose-¹³C Tracer Experiments

Stable isotope tracing using ¹³C-labeled D-galactose is a powerful technique to quantitatively track the metabolic fate of galactose in cells and organisms. By introducing D-Galactose with one or more ¹³C atoms, researchers can trace the path of these labeled carbons as they are incorporated into downstream metabolites. This allows for the elucidation of metabolic pathway activity, the quantification of metabolic fluxes, and the identification of metabolic reprogramming in disease states. D-galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter central carbon metabolism.

Experimental Design Considerations

Successful D-Galactose-¹³C tracer experiments require careful planning. Key considerations include the choice of ¹³C-galactose tracer, the experimental system, the duration of labeling to achieve isotopic steady state, and the analytical method for detecting ¹³C enrichment.

  • Choice of ¹³C-Galactose Tracer: The selection of a specific ¹³C-galactose isotopologue (e.g., [1-¹³C]D-galactose, [U-¹³C₆]D-galactose) depends on the specific metabolic pathways of interest. [U-¹³C₆]D-galactose, where all six carbons are labeled, is often used to track the overall contribution of galactose to downstream metabolites.

  • Isotopic Steady State: It is crucial to determine the time required for the isotopic labeling of intracellular metabolites to reach a steady state.[1] This is the point at which the rate of influx of the ¹³C-label is balanced by the rate of efflux, and the isotopic enrichment of metabolites becomes constant.[1] The time to reach isotopic steady state varies depending on the metabolite and the metabolic rates of the system under study.[2] For example, in cultured cells, glycolysis intermediates may reach steady state in minutes, while the TCA cycle may take a couple of hours, and nucleotides up to 24 hours.[2] It is recommended to perform a time-course experiment to empirically determine the optimal labeling duration.[1]

  • Analytical Platforms: The most common analytical techniques for measuring ¹³C enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful for separating and identifying labeled metabolites and quantifying their isotopic enrichment.[4] NMR can provide detailed information about the positional isotopomers, revealing which specific carbon atoms in a metabolite are labeled.[3]

Data Presentation: Quantitative Insights from D-Galactose Tracer Studies

The following tables summarize quantitative data from various studies utilizing D-galactose tracers or investigating galactose metabolism.

ParameterValueBiological SystemReference
ATP Level (Galactose-limited growth)0.37 ± 0.05 µmol/g CDWSaccharomyces cerevisiae
Galactose Consumption Time (for a 5.58 mM pulse)40 minSaccharomyces cerevisiae
Maximal Hepatic Removal Rate of Galactose412–702 µmol·min⁻¹·l⁻¹ tissuePorcine Liver[5]
Hepatic Net Metabolic Clearance of FDGal (near-saturation)15.2–21.8 ml blood·min⁻¹·l⁻¹ tissuePorcine Liver[5]

Table 1: Quantitative Metabolic Parameters in Galactose Metabolism. This table provides key metabolic rates and concentrations related to galactose utilization in different biological contexts.

MetaboliteAverage Level (nmol/mg protein)Biological SystemLabeling ConditionsReference
Galactose-1-phosphate~10Normal Human Lymphoblasts1- or 2-¹³C galactose for 2.5 or 5 h[6]
Uridine Diphosphogalactose0.5–2Normal Human Lymphoblasts1- or 2-¹³C galactose for 2.5 or 5 h[6]
Uridine Diphosphoglucose0.5–2Normal Human Lymphoblasts1- or 2-¹³C galactose for 2.5 or 5 h[6]
Galactitol0.5–2Normal Human Lymphoblasts1- or 2-¹³C galactose for 2.5 or 5 h[6]

Table 2: Intracellular Concentrations of Galactose Metabolites in Human Lymphoblasts. This table shows the measured concentrations of key metabolites in the Leloir pathway after incubation with ¹³C-labeled galactose.

Metabolite¹³C Label EnrichmentBiological SystemSignificanceReference
SerineStrongAcute Myeloid Leukaemia (AML) cell linesDemonstrates galactose contribution to one-carbon metabolism[7]
GlycineStrongAcute Myeloid Leukaemia (AML) cell linesDemonstrates galactose contribution to one-carbon metabolism[7]

Table 3: Qualitative ¹³C Label Enrichment in Downstream Metabolites. This table highlights the significant incorporation of ¹³C from galactose into key amino acids involved in one-carbon metabolism in a cancer cell context.

Signaling Pathways and Experimental Workflows

Leloir_Pathway cluster_leloir Leloir Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose GALM Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate GALK UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate UGP2 Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis Cell_Culture 1. Cell Culture/ System Preparation Tracer_Addition 2. Addition of D-Galactose-¹³C Cell_Culture->Tracer_Addition Incubation 3. Incubation to Reach Isotopic Steady State Tracer_Addition->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Quenching 5. Metabolic Quenching (e.g., cold methanol) Harvesting->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction Analytical_Platform 7. LC-MS/GC-MS or NMR Analysis Extraction->Analytical_Platform Data_Analysis 8. Data Processing and Flux Analysis Analytical_Platform->Data_Analysis

Caption: General Experimental Workflow for D-Galactose-¹³C Tracer Experiments.

Logical_Relationships D_Galactose_13C D-Galactose-¹³C Tracer Metabolic_Network Cellular Metabolic Network D_Galactose_13C->Metabolic_Network Labeled_Metabolites ¹³C-Labeled Metabolite Pool Metabolic_Network->Labeled_Metabolites Analytical_Measurement Analytical Measurement (MS, NMR) Labeled_Metabolites->Analytical_Measurement Isotope_Enrichment Isotope Enrichment Data Analytical_Measurement->Isotope_Enrichment Metabolic_Flux_Analysis Metabolic Flux Analysis (MFA) Isotope_Enrichment->Metabolic_Flux_Analysis Biological_Interpretation Biological Interpretation Metabolic_Flux_Analysis->Biological_Interpretation

References

Application Notes and Protocols for D-Galactose-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing D-Galactose-13C metabolic flux analysis (MFA) studies. The protocols outlined below, coupled with the appropriate data analysis software, will enable researchers to quantitatively track the metabolic fate of galactose in various biological systems. This powerful technique is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs targeting galactose metabolism.

Introduction to this compound Metabolic Flux Analysis

D-Galactose is a critical monosaccharide in cellular metabolism, primarily entering central carbon metabolism through the Leloir pathway. By using D-galactose labeled with the stable isotope carbon-13 (¹³C), researchers can trace the path of galactose-derived carbons through various metabolic pathways. 13C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique that combines stable isotope labeling with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and computational modeling to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3]

This approach provides a detailed snapshot of the metabolic state of a cell, offering insights that are not achievable with other 'omics' technologies.[4][5] Applications of D-Galactose-¹³C MFA are particularly relevant in cancer research, where altered galactose metabolism has been observed, and in the study of inherited metabolic disorders such as galactosemia.

Data Analysis Software

Several software packages are available for the computational analysis of ¹³C-MFA data. While many of these have been primarily developed and tested with glucose as the tracer, they can be adapted for use with D-galactose by defining the appropriate metabolic model that includes the Leloir pathway.

Recommended Software:

  • INCA (Isotopomer Network Compartmental Analysis): A powerful and user-friendly software for isotopically non-stationary and steady-state MFA. It supports both MS and NMR data and allows for the construction of custom metabolic network models, including the Leloir pathway.[6][7][8]

  • 13CFLUX2: A high-performance software suite for steady-state ¹³C-MFA. It is highly flexible and can handle large-scale metabolic networks. Users can define custom reaction networks and atom transitions, making it suitable for D-galactose tracer experiments.[9]

Data Presentation:

A key output of ¹³C-MFA is a quantitative flux map. All quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Flux Data from a D-Galactose-¹³C MFA Study.

Metabolic ReactionFlux (nmol/10⁶ cells/h)Standard Deviation
Leloir Pathway
Galactose uptake150.012.5
Galactokinase (GALK)145.211.8
Galactose-1-phosphate uridylyltransferase (GALT)142.111.5
UDP-galactose 4-epimerase (GALE)138.911.2
Glycolysis
Phosphofructokinase (PFK)85.67.3
Pyruvate kinase (PK)175.314.1
Lactate dehydrogenase (LDH)90.18.5
Pentose Phosphate Pathway (PPP)
Glucose-6-phosphate dehydrogenase (G6PDH)25.43.1
TCA Cycle
Citrate synthase (CS)42.74.9
Isocitrate dehydrogenase (IDH)41.54.7

Note: The data presented in this table is illustrative and will vary depending on the cell type and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for performing a D-Galactose-¹³C MFA experiment.

Experimental Design and Tracer Selection

Careful experimental design is crucial for obtaining high-quality flux data.[4][10]

  • Tracer Selection: The choice of ¹³C-labeled galactose isomer is critical. [U-¹³C₆]D-galactose (uniformly labeled) is often a good starting point as it enriches all downstream metabolites. For investigating specific pathways, positionally labeled isomers such as [1-¹³C]D-galactose or [2-¹³C]D-galactose can provide more precise information.

  • Cell Culture: Cells should be cultured in a defined medium where D-galactose is the sole or primary carbon source. It is essential to ensure that the cells are adapted to galactose metabolism before initiating the labeling experiment.

  • Steady State: For steady-state MFA, cells must be in a state of metabolic and isotopic steady state. This is typically achieved by culturing the cells for a sufficient period under constant conditions.[3]

Detailed Experimental Workflow

The following diagram illustrates the general workflow for a D-Galactose-¹³C MFA experiment.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with [¹³C]D-Galactose B Quenching Metabolism A->B C Metabolite Extraction B->C D GC-MS or LC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Data D->E G Flux Estimation (e.g., INCA, 13CFLUX2) E->G F Metabolic Model (including Leloir Pathway) F->G H Quantitative Flux Map & Statistical Analysis G->H

A high-level overview of the D-Galactose-¹³C MFA workflow.

Protocol for Cell Culture and Labeling:

  • Cell Seeding: Seed cells in a sufficient number of replicate flasks or plates to account for cell counting, metabolite extraction, and other analyses.

  • Adaptation to Galactose: Culture cells in a medium containing D-galactose as the primary carbon source for at least 48 hours to allow for metabolic adaptation.

  • Labeling Experiment: Replace the adaptation medium with a fresh medium containing the desired concentration of ¹³C-labeled D-galactose. The labeling duration should be sufficient to reach an isotopic steady state, typically determined empirically (e.g., 24-48 hours).

Quenching and Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Protocol:

  • Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold saline. Then, add a cold quenching solution (e.g., 60% methanol at -20°C) to the cells.

  • Extraction: Scrape the cells in the quenching solution and transfer to a collection tube. Perform a multi-step extraction using a combination of polar and non-polar solvents (e.g., methanol, water, and chloroform) to separate polar metabolites from lipids and proteins.

  • Sample Preparation for MS: The polar extract containing the sugar phosphates and other central metabolites should be dried down and derivatized before GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common method for analyzing sugar phosphates like galactose-1-phosphate.[11][12]

GC-MS Analysis of ¹³C-Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and quantifying the mass isotopomer distributions of central carbon metabolites.

Protocol:

  • Derivatization: Derivatize the dried polar extracts to increase the volatility of the metabolites. A common method is methoximation followed by silylation.

  • GC-MS Method: Use a suitable GC column and temperature gradient to achieve good separation of the key metabolites, including intermediates of the Leloir pathway (e.g., galactose-1-phosphate), glycolysis, and the TCA cycle.

  • Data Acquisition: Acquire mass spectra in full scan mode to capture the entire mass isotopomer distribution of each metabolite.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways involved in D-galactose metabolism and the logical flow of data analysis in a ¹³C-MFA experiment.

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP

The Leloir Pathway for D-Galactose Metabolism.

Data_Analysis_Logic Raw_Data Raw MS Data Corrected_MID Corrected Mass Isotopomer Distributions Raw_Data->Corrected_MID Flux_Estimation Flux Estimation (Least-Squares Regression) Corrected_MID->Flux_Estimation Metabolic_Model Stoichiometric & Atom Transition Model Metabolic_Model->Flux_Estimation Flux_Map Quantitative Flux Map Flux_Estimation->Flux_Map Goodness_of_Fit Goodness-of-Fit Analysis Flux_Estimation->Goodness_of_Fit

Logical flow of data analysis in ¹³C-MFA.

Conclusion

D-Galactose-¹³C metabolic flux analysis is a powerful technique for gaining a quantitative understanding of galactose metabolism in a variety of biological contexts. By following the detailed protocols and utilizing the appropriate software outlined in these application notes, researchers can generate high-quality flux maps that provide valuable insights into cellular physiology and disease. The ability to precisely quantify metabolic fluxes will undoubtedly accelerate research and development in areas where galactose metabolism plays a key role.

References

Measuring D-Galactose-¹³C Enrichment in Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of D-Galactose-¹³C enrichment in plasma is a critical tool for researchers studying galactose metabolism, particularly in the context of inherited metabolic disorders like galactosemia, as well as in drug development for therapies targeting carbohydrate metabolism. Stable isotope tracers, such as ¹³C-labeled galactose, allow for the dynamic assessment of metabolic pathways in vivo, providing valuable insights into substrate utilization and flux. This application note provides a detailed protocol for the quantification of D-Galactose-¹³C enrichment in human plasma samples using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a ¹³C-labeled internal standard (e.g., D-[U-¹³C₆]galactose) is added to the plasma sample. Following sample preparation to remove interfering substances and derivatization to enhance volatility, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized galactose from other components in the sample, and the mass spectrometer detects and quantifies the ions corresponding to the unlabeled (¹²C) and labeled (¹³C) galactose. The enrichment of ¹³C in the plasma galactose is determined by comparing the ion intensities of the ¹³C-labeled galactose to the unlabeled galactose.

D-Galactose Metabolism: The Leloir Pathway

D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is crucial for interpreting the results of ¹³C-galactose tracer studies.

Leloir_Pathway cluster_0 Leloir Pathway beta-D-Galactose beta-D-Galactose alpha-D-Galactose alpha-D-Galactose beta-D-Galactose->alpha-D-Galactose Galactose Mutarotase Galactose-1-Phosphate Galactose-1-Phosphate alpha-D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) ATP -> ADP UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose Galactose-1-Phosphate Uridylyltransferase (GALT) Glucose-1-Phosphate_out Glucose-1-Phosphate Galactose-1-Phosphate->Glucose-1-Phosphate_out UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-Galactose 4-Epimerase (GALE) Glycolipids/Glycoproteins Glycolipids/Glycoproteins UDP-Galactose->Glycolipids/Glycoproteins Glucose-1-Phosphate Glucose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis UDP-Glucose_pool UDP-Glucose UDP-Glucose_pool->Galactose-1-Phosphate

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocol

This protocol is adapted from established methods for the analysis of D-galactose in human plasma.[1][2][3]

Materials and Reagents
  • D-[1-¹³C]Galactose (or other appropriate ¹³C-labeled galactose standard)

  • D-[U-¹³C₆]Galactose (for internal standardization in turnover studies)

  • Perchloric acid (HClO₄)

  • Potassium bicarbonate (KHCO₃)

  • Potassium phosphate buffer

  • D-Glucose oxidase

  • Ion-exchange resin (e.g., Dowex 1x8, acetate form)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Acetic anhydride

  • Ethyl acetate

  • Human plasma samples

Sample Preparation

A critical step in the analysis of D-galactose is the removal of the much more abundant D-glucose, which can interfere with the measurement.

  • Internal Standard Addition and Deproteinization:

    • To 1 mL of plasma, add a known amount of D-[¹³C]galactose internal standard solution.[4]

    • Add water to a final volume of 1.25 mL.

    • Deproteinize the sample by adding 0.25 mL of 3 mol/L perchloric acid.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.[4]

    • Transfer 1.2 mL of the supernatant to a new tube.

    • Neutralize the supernatant by adding 0.2 mL of 2.5 mol/L KHCO₃ and 0.1 mL of 2.5 mol/L potassium phosphate buffer (pH 6.5).

    • Remove the potassium perchlorate precipitate by centrifugation.

  • Enzymatic Removal of Glucose:

    • Treat the supernatant with D-glucose oxidase to convert D-glucose to gluconic acid.[1][3] The specific conditions (enzyme concentration, incubation time, and temperature) should be optimized to ensure complete glucose removal.

  • Ion-Exchange Chromatography:

    • Purify the sample by passing it through an ion-exchange chromatography column to remove interfering compounds.[1][3]

  • Derivatization:

    • To enhance volatility for GC-MS analysis, the galactose is derivatized. A common method is the preparation of aldononitrile pentaacetate derivatives.[1][2][3]

    • Evaporate the purified sample to dryness.

    • Add a solution of hydroxylamine hydrochloride in pyridine and heat to form the oxime.

    • Add acetic anhydride and heat to form the pentaacetate derivative.

    • Extract the derivative into an organic solvent like ethyl acetate.

GC-MS Analysis
  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent).

  • Injection: Inject the derivatized sample into the GC inlet.

  • Oven Temperature Program: An appropriate temperature program is crucial for the separation of the galactose derivative from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometer: Operate the mass spectrometer in a selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized galactose. For aldononitrile pentaacetate derivatives, monitoring ions such as m/z 328, 329, and 334 can be used to assess 1-¹²C-, 1-¹³C-, and U-¹³C₆-labeled D-galactose, respectively.[1][2][3]

Experimental Workflow

Experimental_Workflow cluster_workflow Analytical Workflow Start Plasma Sample Collection Add_IS Addition of ¹³C-Galactose Internal Standard Start->Add_IS Deproteinize Protein Precipitation (Perchloric Acid) Add_IS->Deproteinize Neutralize Neutralization Deproteinize->Neutralize Remove_Glucose Enzymatic Glucose Removal (Glucose Oxidase) Neutralize->Remove_Glucose Purify Ion-Exchange Chromatography Remove_Glucose->Purify Derivatize Derivatization (Aldonitrile Pentaacetate) Purify->Derivatize GC_MS GC-MS Analysis (SIM Mode) Derivatize->GC_MS Data_Analysis Data Analysis (Isotope Ratio Calculation) GC_MS->Data_Analysis End ¹³C Enrichment Results Data_Analysis->End

Caption: Workflow for Measuring D-Galactose-¹³C Enrichment in Plasma.

Data Presentation

The following table summarizes representative quantitative data for D-galactose concentrations in plasma from various study groups, as determined by a stable-isotope dilution GC-MS method.[1][3]

Study Group Number of Subjects (n) Plasma D-Galactose Concentration (μmol/L, Mean ± SD)
Healthy Adults160.12 ± 0.03
Diabetic Patients150.11 ± 0.04
Patients with Classical Galactosemia101.44 ± 0.54
Obligate Heterozygous Parents50.17 ± 0.07

Data adapted from Schadewaldt et al.[1][3]

Method Validation and Performance

The described GC-MS method demonstrates good linearity and repeatability.

Parameter Value Reference
Linearity Range0.1 - 5 μmol/L[1][3]
Limit of Quantification<0.02 μmol/L[1][3]
Within-run CV<15%[1][3]
Between-run CV<15%[1][3]

Conclusion

The stable-isotope dilution GC-MS method provides a sensitive, specific, and reliable approach for the quantification of D-Galactose-¹³C enrichment in plasma samples. This methodology is essential for advancing our understanding of galactose metabolism in health and disease and for the development of novel therapeutic interventions. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for D-Galactose-¹³C in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide in cellular metabolism, primarily known for its role in the Leloir pathway, which converts galactose to glucose-1-phosphate. The use of stable isotope-labeled D-Galactose, specifically D-Galactose-¹³C, has emerged as a powerful tool in enzyme activity assays. This approach offers significant advantages over traditional radioactive or colorimetric methods, including enhanced specificity, sensitivity, and the ability to perform multiplex analyses. These assays are particularly crucial for the diagnosis and study of inherited metabolic disorders such as galactosemia, which results from deficiencies in enzymes of the Leloir pathway.

This document provides detailed application notes and protocols for the use of D-Galactose-¹³C as a substrate in key enzyme activity assays, focusing on galactokinase (GALK) and galactose-1-phosphate uridylyltransferase (GALT).

I. Enzymatic Pathways and Assay Principles

The primary pathway for galactose metabolism is the Leloir pathway, which involves three key enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1][2] Deficiencies in GALK or GALT lead to classic galactosemia.

Galactokinase (GALK) Assay Principle

Galactokinase catalyzes the phosphorylation of D-galactose to galactose-1-phosphate, utilizing ATP as a phosphate donor. In assays using D-Galactose-¹³C (specifically [¹³C₆]-galactose), the enzymatic product is [¹³C₆]-galactose-1-phosphate.[3] The activity of GALK is determined by quantifying the amount of [¹³C₆]-galactose-1-phosphate produced over a specific time period, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Galactose-1-Phosphate Uridylyltransferase (GALT) Assay Principle

GALT catalyzes the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. For the GALT assay, stable isotope-labeled α-galactose-1-phosphate ([¹³C₆]-Gal-1-P) is used as the substrate. The enzymatic product, isotope-labeled uridine diphosphate galactose ([¹³C₆]-UDPGal), is then detected and quantified by LC-MS/MS.[4][5]

II. Experimental Protocols

Protocol for Galactokinase (GALK) Activity Assay in Erythrocytes using [¹³C₆]-Galactose and LC-MS/MS

This protocol is adapted from methodologies described for the diagnosis of galactokinase deficiency.[3]

A. Reagents and Materials:

  • [¹³C₆]-D-Galactose

  • ATP solution

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Internal Standard (IS): [¹³C₂]-Galactose-1-Phosphate

  • Acetonitrile

  • Ammonium hydroxide

  • Erythrocyte hemolysate (prepared from whole blood)

  • LC-MS/MS system

B. Preparation of Solutions:

  • GALK Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT at appropriate concentrations.

  • Substrate Solution: Dissolve [¹³C₆]-D-Galactose in water to a final concentration of 0.4 mmol/L to achieve maximum enzyme activity.[3]

  • Internal Standard Solution: Prepare a stock solution of [¹³C₂]-Gal-1-P in water.

  • Quenching Solution: Acetonitrile.

C. Sample Preparation (Erythrocyte Hemolysate):

  • Collect whole blood in heparinized tubes.

  • Centrifuge to pellet the erythrocytes and wash three times with cold phosphate-buffered saline (PBS).

  • Lyse the erythrocytes by adding cold deionized water and freeze-thawing.

  • Determine the hemoglobin concentration of the hemolysate for normalization of enzyme activity.

D. Enzymatic Reaction:

  • Pre-warm the GALK reaction buffer to 37°C.

  • In a microcentrifuge tube, mix the erythrocyte hemolysate with the reaction buffer.

  • Initiate the reaction by adding the [¹³C₆]-D-Galactose substrate solution and ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., up to 2.5 hours).[3]

  • Terminate the reaction by adding cold acetonitrile.

  • Add the internal standard, [¹³C₂]-Gal-1-P.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

E. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column (e.g., normal phase) for the separation of [¹³C₆]-galactose-1-phosphate.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the transition for [¹³C₆]-Gal-1-P: 265 > 79.[3]

    • Monitor the transition for the internal standard [¹³C₂]-Gal-1-P: 261 > 79.[3]

  • Quantification: Quantify the [¹³C₆]-Gal-1-P peak area relative to the internal standard peak area. Calculate the enzyme activity based on a standard curve and normalize to the hemoglobin concentration.

Protocol for Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay in Erythrocytes using [¹³C₆]-Gal-1-P and LC-MS/MS

This protocol is based on established methods for the diagnosis of classic galactosemia.[4][5]

A. Reagents and Materials:

  • [¹³C₆]-α-D-Galactose-1-Phosphate

  • Uridine diphosphate glucose (UDPGlc)

  • HEPES buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Internal Standard (IS): UDP-N-acetylglucosamine or [¹³C₆]-Glu-1-P

  • Acetonitrile

  • Ammonium acetate

  • Erythrocyte hemolysate

  • LC-MS/MS system

B. Preparation of Solutions:

  • GALT Reaction Buffer: Prepare a buffer containing HEPES and DTT.

  • Substrate Solution: Prepare a solution containing both [¹³C₆]-Gal-1-P and UDPGlc in the reaction buffer.

  • Internal Standard Solution: Prepare a stock solution of the chosen internal standard in water.

  • Quenching Solution: Acetonitrile.

C. Sample Preparation:

  • Prepare erythrocyte hemolysate as described in the GALK protocol.

D. Enzymatic Reaction:

  • Pre-warm the GALT reaction buffer to 37°C.

  • Add the erythrocyte hemolysate to a microcentrifuge tube.

  • Initiate the reaction by adding the substrate solution ([¹³C₆]-Gal-1-P and UDPGlc).

  • Incubate at 37°C for a specified time.

  • Terminate the reaction with cold acetonitrile.

  • Add the internal standard.

  • Vortex and centrifuge to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

E. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase ion-pair chromatography method for separation.

  • Mass Spectrometry: Operate in MRM mode.

    • Monitor the transition for the product [¹³C₆]-UDPGal: 571 > 323.[4][5]

    • Monitor the transition for the internal standard (e.g., [¹³C₆]-Glu-1-P): 265 > 79.[4][5]

  • Quantification: Quantify the [¹³C₆]-UDPGal peak area relative to the internal standard and calculate the enzyme activity, normalizing to hemoglobin concentration.

III. Data Presentation

Quantitative data from studies utilizing D-Galactose-¹³C and its derivatives are summarized below for easy comparison.

Table 1: Michaelis-Menten Constants (Km) for Galactose Metabolism Enzymes

EnzymeSubstrateApparent Km (mmol/L)Source
Galactokinase (GALK)[¹³C₆]-Galactose0.078[3]
Galactose-1-Phosphate Uridylyltransferase (GALT)Gal-1-P0.38[4][5]
Galactose-1-Phosphate Uridylyltransferase (GALT)UDPGlc0.071[4][5]
UDP-galactose 4'-epimerase (GALE)UDPGal0.05[6]

Table 2: Erythrocyte Enzyme Activities in Control and Deficient Individuals

EnzymeConditionMean Enzyme Activity (µmol·(g Hgb)⁻¹·hr⁻¹)Standard DeviationSource
Galactokinase (GALK)Normal Control1.80.47[3]
Galactokinase (GALK)GALK DeficientNot DetectedN/A[3]
Galactose-1-Phosphate Uridylyltransferase (GALT)Normal Control23.44.2[3]
Galactose-1-Phosphate Uridylyltransferase (GALT)Normal Control23.83.8[4][5]
Galactose-1-Phosphate Uridylyltransferase (GALT)Classic Galactosemia<1% of normal to Not DetectedN/A[3][4][5]
UDP-galactose 4'-epimerase (GALE)Normal Control9.82.2[6]

Table 3: LC-MS/MS Assay Performance Characteristics

AssayParameterValueSource
GALT AssayLimit of Quantification0.04 µmol·(g Hgb)⁻¹·hr⁻¹ (0.2% of normal)[4][5]
GALT AssayIntra-assay Imprecision (CV)2.1% - 9.7%[4]
GALT AssayInter-assay Imprecision (CV)4.5% - 13.2%[4]
GALK AssayLimit of Quantification0.3% of normal control value[3]

IV. Visualizations

Signaling Pathways and Experimental Workflows

Leloir_Pathway cluster_galactose_entry Galactose Entry cluster_leloir_pathway Leloir Pathway cluster_glycolysis Glycolysis D-Galactose-13C This compound Galactose-1-P-13C Galactose-1-Phosphate-13C This compound->Galactose-1-P-13C GALK (ATP -> ADP) UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C GALT (UDP-Glucose -> Glucose-1-P) Glucose-1-P Glucose-1-P UDP-Glucose UDP-Glucose UDP-Galactose-13C->UDP-Glucose GALE UDP-Glucose->UDP-Galactose-13C GALE Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P Glycolysis_Products Glycolysis Products Glucose-6-P->Glycolysis_Products GALK_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Blood_Sample Whole Blood Sample Erythrocytes Erythrocytes Blood_Sample->Erythrocytes Centrifuge & Wash Hemolysate Hemolysate Erythrocytes->Hemolysate Lyse Reaction_Mix Hemolysate + Reaction Buffer Incubation Add [13C6]-Galactose & ATP Incubate at 37°C Reaction_Mix->Incubation Quench Add Acetonitrile & Internal Standard Incubation->Quench Centrifuge Centrifuge to Pellet Protein Supernatant Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis (Quantify [13C6]-Gal-1-P) Supernatant->LCMSMS GALT_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Blood_Sample Whole Blood Sample Erythrocytes Erythrocytes Blood_Sample->Erythrocytes Centrifuge & Wash Hemolysate Hemolysate Erythrocytes->Hemolysate Lyse Reaction_Mix Hemolysate + Reaction Buffer Incubation Add [13C6]-Gal-1-P & UDPGlc Incubate at 37°C Reaction_Mix->Incubation Quench Add Acetonitrile & Internal Standard Incubation->Quench Centrifuge Centrifuge to Pellet Protein Supernatant Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis (Quantify [13C6]-UDPGal) Supernatant->LCMSMS

References

Tracing the Galactose Salvage Pathway with D-Galactose-¹³C: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose is a critical monosaccharide in cellular metabolism, playing a key role in energy production and the biosynthesis of glycoproteins and glycolipids. The primary route for galactose metabolism is the Leloir pathway, also known as the galactose salvage pathway. Dysregulation of this pathway is associated with genetic disorders such as galactosemia, and its modulation is of increasing interest in drug development for various therapeutic areas.

Stable isotope tracing using D-Galactose-¹³C offers a powerful method to quantitatively analyze the flux through the galactose salvage pathway and its downstream metabolic fates. By introducing a ¹³C-labeled galactose tracer, researchers can track the incorporation of the heavy isotope into key metabolic intermediates. This application note provides detailed protocols for tracing the galactose salvage pathway in cultured cells using D-Galactose-¹³C, followed by analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Galactose Salvage (Leloir) Pathway

The Leloir pathway converts galactose to glucose-1-phosphate in three key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate (Gal-1-P).

  • Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, which can then enter various metabolic pathways, including glycolysis and glycogen synthesis.

Galactose_Salvage_Pathway D_Galactose_13C D-Galactose-¹³C Gal_1_P Galactose-1-phosphate-¹³C UDP_Gal UDP-galactose-¹³C Glycoprotein / Glycolipid Synthesis Glycoprotein / Glycolipid Synthesis UDP_Gal->Glycoprotein / Glycolipid Synthesis UDP_Glc UDP-glucose-¹³C Glc_1_P Glucose-1-phosphate-¹³C UDP_Glc->Glc_1_P Glycolysis / Glycogen Synthesis Glycolysis / Glycogen Synthesis Glc_1_P->Glycolysis / Glycogen Synthesis UDP_Glc_unlabeled UDP-glucose UDP_Glc_unlabeled->Gal_1_P

Experimental Workflow Overview

The general workflow for tracing the galactose salvage pathway with D-Galactose-¹³C involves several key stages, from cell culture and labeling to sample analysis and data interpretation.

Experimental_Workflow start Cell Culture (e.g., adherent mammalian cells) labeling Isotopic Labeling with D-Galactose-¹³C start->labeling quenching Metabolism Quenching (e.g., cold solvent) labeling->quenching extraction Metabolite Extraction (e.g., methanol/water) quenching->extraction analysis Sample Analysis extraction->analysis gcms GC-MS Analysis (for sugars) analysis->gcms lcms LC-MS Analysis (for sugar phosphates) analysis->lcms nmr NMR Spectroscopy (for structural information) analysis->nmr data Data Analysis and Flux Calculation gcms->data lcms->data nmr->data end Results and Interpretation data->end

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from D-Galactose-¹³C tracing experiments.

Table 1: Incorporation of ¹³C into Galactose Salvage Pathway Metabolites

Metabolite¹³C Enrichment (%) in Control Cells¹³C Enrichment (%) in GALT-deficient Cells
Galactose-1-phosphate95 ± 398 ± 1
UDP-galactose85 ± 510 ± 2
UDP-glucose70 ± 65 ± 1
Glucose-1-phosphate65 ± 74 ± 1

Data are representative and will vary based on cell type and experimental conditions.

Table 2: Flux Rates Through the Galactose Salvage Pathway

ConditionGALK Flux (nmol/mg protein/hr)GALT Flux (nmol/mg protein/hr)GALE Flux (nmol/mg protein/hr)
Control50.2 ± 4.545.1 ± 3.940.3 ± 4.1
Drug Treatment A25.8 ± 2.122.3 ± 1.820.1 ± 2.0
Drug Treatment B48.9 ± 5.010.5 ± 1.29.8 ± 1.1

Flux rates are calculated from the rate of ¹³C label incorporation over time.

Experimental Protocols

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells (e.g., HepG2, fibroblasts)

  • Complete cell culture medium

  • Galactose-free cell culture medium

  • D-Galactose-¹³C (uniformly labeled, >99% purity)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well tissue culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight in complete medium.

  • Prepare the labeling medium: galactose-free medium supplemented with the desired concentration of D-Galactose-¹³C (e.g., 10 mM) and dialyzed FBS.

  • Aspirate the complete medium from the cells.

  • Gently wash the cells once with pre-warmed, galactose-free medium.

  • Add the pre-warmed D-Galactose-¹³C labeling medium to each well.

  • Incubate the cells for the desired labeling period. The duration will depend on the pathway of interest; for the galactose salvage pathway, a time course of 0, 5, 15, 30, and 60 minutes is recommended to capture the kinetics of label incorporation.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • At the end of the labeling period, rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Aspirate the PBS and place the plate on dry ice to quench metabolism.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Scrape the cells from the plate in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully collect the supernatant containing the polar metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Sugars

Materials:

  • Dried metabolite extract

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: a. Resuspend the dried metabolite extract in 30 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride. b. Incubate at 90°C for 30 minutes. c. Add 70 µL of BSTFA with 1% TMCS. d. Incubate at 60°C for 30 minutes to complete the derivatization.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use an appropriate temperature gradient to separate the sugar derivatives. For example: initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes. c. Set the mass spectrometer to scan in the range of m/z 50-600 or use selected ion monitoring (SIM) for targeted analysis of specific fragments.

  • Data Analysis: a. Identify the peaks corresponding to the derivatized sugars based on their retention times and mass spectra. b. Determine the mass isotopomer distribution (MID) for each sugar by integrating the peak areas for the unlabeled (M+0) and labeled (M+1, M+2, etc.) ions. c. Correct the raw MIDs for the natural abundance of ¹³C.

Protocol 4: LC-MS Analysis of ¹³C-Labeled Sugar Phosphates

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable LC column for polar metabolites (e.g., HILIC or anion-exchange)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile.

  • LC-MS Analysis: a. Inject the sample onto the LC system. b. Use a gradient elution to separate the sugar phosphates. For a HILIC column, a typical gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the polar compounds. c. Set the mass spectrometer to operate in negative ion mode and acquire data in full scan mode or using targeted MS/MS (parallel reaction monitoring, PRM) for specific sugar phosphates.

  • Data Analysis: a. Extract the ion chromatograms for the different isotopologues of each sugar phosphate. b. Integrate the peak areas for each isotopologue to determine the MID. c. Correct for the natural abundance of ¹³C.

Protocol 5: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Materials:

  • Dried metabolite extract

  • D₂O with a known concentration of an internal standard (e.g., DSS or TMSP)

  • NMR tubes

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in D₂O containing the internal standard and transfer to an NMR tube.

  • NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to assess the overall metabolic profile. b. Acquire a 1D ¹³C NMR spectrum to directly observe the ¹³C-labeled carbons. c. For more detailed structural information and assignments, acquire 2D NMR spectra such as ¹H-¹³C HSQC.

  • Data Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Identify and assign the resonances of the galactose salvage pathway intermediates. c. Quantify the ¹³C enrichment at specific carbon positions by comparing the integrals of the ¹³C-satellite peaks to the main ¹²C-peak in the ¹H spectrum or by direct integration in the ¹³C spectrum.

Conclusion

Tracing the galactose salvage pathway with D-Galactose-¹³C is a robust and informative technique for researchers in basic science and drug development. The detailed protocols provided in this application note offer a starting point for designing and executing experiments to quantitatively assess galactose metabolism. By combining stable isotope labeling with advanced analytical techniques such as MS and NMR, scientists can gain valuable insights into the regulation of this crucial metabolic pathway and its role in health and disease.

Application of D-Galactose-¹³C in Drug Development and Pharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Galactose-¹³C, a stable isotope-labeled monosaccharide, in drug development and pharmacological research. Its primary applications lie in its utility as a metabolic tracer for in vivo and in vitro studies, aiding in the elucidation of metabolic pathways, the assessment of liver function, and the evaluation of drug effects on galactose metabolism.

Metabolic Tracer Studies

D-Galactose-¹³C serves as a powerful tool for tracing the fate of galactose through various metabolic pathways. By replacing the naturally abundant ¹²C with ¹³C at specific or all carbon positions, researchers can track the incorporation of the labeled galactose into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Key Applications:
  • Pathway Elucidation: Tracing the conversion of galactose to glucose and other metabolites in both healthy and disease models.[4][5][6]

  • Drug Efficacy and Metabolism: Evaluating the effect of novel therapeutic agents on galactose metabolism and identifying potential off-target effects.

  • Disease Modeling: Studying metabolic dysregulation in diseases such as galactosemia by monitoring the accumulation of specific ¹³C-labeled metabolites.[4][5]

Quantitative Data from Metabolic Tracer Studies:
ParameterValueContextReference
[¹³C]Galactose Administration (Animal Study) 1 mg/g body weightStudy of galactose metabolism in galactose-1-phosphate uridyl transferase deficient mice.[4]
[¹³C]Galactose Incubation (Cell Culture) 1 mMIncubation with lymphoblasts to assess metabolic pathways in galactosemia.[5]
Plasma D-Galactose Concentration (Healthy Adults) 0.12 ± 0.03 µmol/LBaseline endogenous D-galactose levels measured by stable-isotope dilution GC-MS.[7]
Plasma D-Galactose Concentration (Diabetic Patients) 0.11 ± 0.04 µmol/LBaseline endogenous D-galactose levels measured by stable-isotope dilution GC-MS.[7]
Plasma D-Galactose Concentration (Galactosemia Patients) 1.44 ± 0.54 µmol/LElevated endogenous D-galactose levels measured by stable-isotope dilution GC-MS.[7]

Liver Function Assessment: The ¹³C-Galactose Breath Test (GBT)

The ¹³C-Galactose Breath Test is a non-invasive method for assessing hepatic function.[8][9] Following oral administration of 1-¹³C-galactose, the liver metabolizes it, ultimately producing ¹³CO₂ which is exhaled. The rate of ¹³CO₂ exhalation is proportional to the liver's capacity to metabolize galactose, providing a quantitative measure of liver function.[8][10]

Key Applications:
  • Diagnosis of Liver Cirrhosis: Differentiating between healthy individuals and patients with liver cirrhosis.[8]

  • Staging of Liver Fibrosis: Correlating GBT results with the severity of liver fibrosis in chronic liver diseases like hepatitis C.[9][11]

  • Monitoring Disease Progression and Treatment Response: Longitudinally assessing changes in liver function.

Quantitative Data from ¹³C-Galactose Breath Test Studies:
ParameterValueConditionReference
Oral Dose of 1-¹³C Galactose 7 mg/kgAssessment of whole-body galactose oxidation capacity.[10]
¹³C-GBT %dose/h at 120 min (Sensitivity for Cirrhosis) 71.4%Distinguishing patients with and without compensated cirrhosis.[8]
¹³C-GBT %dose/h at 120 min (Specificity for Cirrhosis) 85.0%Distinguishing patients with and without compensated cirrhosis.[8]
¹³C-GBT %dose/h at 120 min (Accuracy for Cirrhosis) 83.7%Distinguishing patients with and without compensated cirrhosis.[8]
GBT Result (Control Subjects) 4.51 ± 0.18 %dose/hBaseline for comparison with patients with chronic hepatitis C.[9]
GBT Result (Chronic Hepatitis C Patients) 2.97 ± 0.14 %dose/hDemonstrates reduced galactose metabolism in liver disease.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with D-Galactose-¹³C

This protocol outlines the general steps for labeling cultured cells with D-Galactose-¹³C to trace its metabolic fate.

1. Cell Culture and Preparation:

  • Culture cells of interest to the desired confluency in standard growth medium.
  • Prior to labeling, replace the standard medium with a glucose-free and galactose-free medium for a short period (e.g., 1-2 hours) to deplete intracellular sugar stores.

2. Labeling:

  • Prepare a labeling medium containing a defined concentration of D-Galactose-¹³C (e.g., 1 mM of 1-¹³C-Galactose or U-¹³C₆-Galactose).[5]
  • Remove the starvation medium and add the labeling medium to the cells.
  • Incubate the cells for a specific time course (e.g., 2.5 and 5 hours) to allow for the uptake and metabolism of the labeled galactose.[5]

3. Metabolite Extraction:

  • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
  • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
  • Harvest the cell extract and centrifuge to pellet cellular debris.

4. Sample Analysis:

  • Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization.
  • Reconstitute the dried metabolites in a suitable solvent for analysis by mass spectrometry or NMR spectroscopy.

Protocol 2: ¹³C-Galactose Breath Test (GBT) for Liver Function

This protocol provides a standardized procedure for performing a ¹³C-Galactose Breath Test.

1. Patient Preparation:

  • Patients should fast for a minimum of 2 hours before the test.[10]
  • Instruct patients to avoid ¹³C-enriched foods (e.g., corn-based products) for 2 days prior to the test to ensure a stable baseline ¹³CO₂ abundance.[10]
  • A galactose-restricted diet should be followed for at least 24 hours before the study.[10]

2. Baseline Breath Sample Collection:

  • Collect two baseline breath samples before the administration of the labeled galactose.[10]
  • Instruct the patient to take a deep breath, hold it for 3 seconds, and then exhale completely into a collection bag or tube.[10]

3. Administration of ¹³C-Galactose:

  • Administer an oral dose of 7 mg/kg of 1-¹³C labeled galactose dissolved in water.[10]

4. Post-Dose Breath Sample Collection:

  • Collect duplicate breath samples at specific time points after ingestion, for example, at 60, 90, and 120 minutes.[10]
  • Patients should remain at rest and are only allowed to drink water during the test.[10]

5. Sample Analysis:

  • Analyze the collected breath samples for the ratio of ¹³CO₂ to ¹²CO₂ using an isotope ratio mass spectrometer.
  • Calculate the cumulative percentage of the administered dose recovered as ¹³CO₂ in the exhaled air (CUMPCD) to determine the galactose oxidation capacity.[10]

Protocol 3: Analysis of ¹³C-Galactose and its Metabolites by Mass Spectrometry

This protocol describes a general workflow for the analysis of ¹³C-labeled galactose and its metabolites in biological samples.

1. Sample Preparation:

  • For plasma samples, add a known amount of a ¹³C-labeled internal standard (e.g., D-[U-¹³C₆]Galactose) for quantification.[7]
  • Deproteinize the sample, for instance, by adding a cold organic solvent like acetonitrile.
  • If necessary, remove interfering substances. For example, D-glucose can be removed by treatment with D-glucose oxidase.[7]
  • Purify the sample using techniques like ion-exchange chromatography.[7]

2. Derivatization (for GC-MS):

  • To improve volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS), derivatize the sugars. A common method is the preparation of aldononitrile pentaacetate derivatives.[7]

3. Mass Spectrometry Analysis:

  • GC-MS: Analyze the derivatized samples. Monitor specific ions to differentiate between unlabeled, singly labeled (1-¹³C), and uniformly labeled (U-¹³C₆) galactose.[7]
  • LC-MS/MS: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), separate the underivatized sugars on a suitable column. Use multiple reaction monitoring (MRM) to detect and quantify the different isotopologues of galactose and its metabolites.

4. Data Analysis:

  • Quantify the concentration of D-galactose and its metabolites based on the signal intensity relative to the internal standard.
  • Determine the degree of ¹³C enrichment in the metabolites to trace the metabolic pathways.

Visualizations

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Galactose-13C_ext D-Galactose-¹³C D-Galactose-13C_int D-Galactose-¹³C D-Galactose-13C_ext->D-Galactose-13C_int Transport Galactose-1-P-13C Galactose-1-Phosphate-¹³C D-Galactose-13C_int->Galactose-1-P-13C Galactokinase UDP-Galactose-13C UDP-Galactose-¹³C Galactose-1-P-13C->UDP-Galactose-13C GALT UDP-Glucose-13C UDP-Glucose-¹³C UDP-Galactose-13C->UDP-Glucose-13C GALE Glucose-1-P-13C Glucose-1-Phosphate-¹³C UDP-Glucose-13C->Glucose-1-P-13C Glycolysis Glycolysis Glucose-1-P-13C->Glycolysis CO2-13 ¹³CO₂ Glycolysis->CO2-13 TCA Cycle GBT_Workflow Patient_Prep Patient Preparation (Fasting) Baseline_Breath Collect Baseline Breath Samples Patient_Prep->Baseline_Breath Administer_Galactose Administer Oral 1-¹³C-Galactose Baseline_Breath->Administer_Galactose Post_Dose_Breath Collect Post-Dose Breath Samples (e.g., 60, 90, 120 min) Administer_Galactose->Post_Dose_Breath IRMS_Analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of ¹³CO₂/¹²CO₂ Post_Dose_Breath->IRMS_Analysis Data_Analysis Calculate Cumulative ¹³CO₂ Excretion IRMS_Analysis->Data_Analysis Liver_Function Assess Liver Function Data_Analysis->Liver_Function InVitro_Workflow Cell_Culture Culture Cells of Interest Starvation Incubate in Sugar-Free Medium Cell_Culture->Starvation Labeling Incubate with D-Galactose-¹³C Starvation->Labeling Metabolite_Extraction Quench and Extract Metabolites Labeling->Metabolite_Extraction Sample_Prep Prepare Sample for Analysis Metabolite_Extraction->Sample_Prep Analysis Analyze by MS or NMR Sample_Prep->Analysis Data_Interpretation Interpret Metabolic Flux Analysis->Data_Interpretation

References

Troubleshooting & Optimization

Technical Support Center: D-Galactose-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your this compound MFA experiments.

Question: I am seeing low incorporation of the 13C label into my target metabolites. What are the possible causes and solutions?

Answer:

Low incorporation of the 13C label from D-galactose can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Cellular Uptake and Metabolism:

    • Insufficient Galactose Transporters: The cell line you are using may have low expression of galactose transporters (e.g., GLUT1, GLUT3). Consider verifying the expression of relevant transporters.

    • Slow Metabolism through the Leloir Pathway: The activity of the enzymes in the Leloir pathway (GALK, GALT, GALE) can be a rate-limiting step. Ensure that your experimental timeframe is sufficient for the label to propagate through the pathway. It may be necessary to perform a time-course experiment to determine the optimal labeling duration.[1]

    • Competition with Glucose: If your culture medium contains high levels of glucose, it will likely be the preferred carbon source, leading to reduced uptake and metabolism of galactose. Consider reducing or eliminating glucose from the medium during the labeling experiment.

  • Experimental Protocol:

    • Inadequate Labeling Time: Achieving isotopic steady state is crucial for accurate MFA.[2] The time required can vary significantly between cell lines and experimental conditions. Verify that you have allowed enough time for the 13C label to reach a stable enrichment in your metabolites of interest by collecting samples at multiple time points (e.g., 12, 24, 48 hours).

    • Suboptimal this compound Concentration: The concentration of the labeled galactose in the medium should be sufficient to drive its uptake and metabolism. A typical starting point is to replace the standard glucose concentration with an equimolar amount of this compound.

  • Analytical Method:

    • Low Sensitivity of Detection: Ensure your mass spectrometry or NMR methods are sensitive enough to detect the 13C enrichment. This may involve optimizing sample preparation, derivatization (for GC-MS), and instrument parameters.

Question: My mass spectrometry data shows a complex and difficult-to-interpret labeling pattern. How can I simplify and accurately analyze this?

Answer:

Interpreting mass spectrometry data in 13C-MFA can be challenging. Here are some key considerations for this compound experiments:

  • Conversion to Glucose: A significant challenge with using D-galactose as a tracer is its conversion to glucose-6-phosphate via the Leloir pathway, which can then enter glycolysis and the pentose phosphate pathway.[3] This means your labeling patterns will reflect the combined fluxes through these interconnected pathways. It is crucial to use a metabolic model that accurately represents the Leloir pathway and its connections to central carbon metabolism.[4][5]

  • Chromatographic Separation: Incomplete separation of galactose from glucose and other sugars can lead to overlapping peaks and inaccurate mass isotopomer distributions. Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve baseline separation of key sugars.[3]

  • Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of 13C. There are various algorithms available for this correction, and it's important to apply them consistently.[6]

  • Fragmentation Analysis (GC-MS): When using GC-MS, the derivatization and subsequent fragmentation of metabolites can be complex. It is important to characterize the fragmentation patterns of your derivatized standards to correctly identify the carbon atoms in each fragment. This is essential for accurate flux calculations.

Question: I am observing inconsistencies between replicate experiments. What are the likely sources of this variability?

Answer:

Inconsistent results between replicates can invalidate your findings. Here are common sources of variability and how to address them:

  • Cell Culture Conditions:

    • Cell Density and Growth Phase: Ensure that all replicates are seeded at the same density and are in the same growth phase when the labeling experiment is initiated. Metabolic fluxes can vary significantly with cell density and growth phase.

    • Media Composition: Use a consistent batch of culture medium for all replicates to avoid variations in nutrient concentrations.

  • Sample Handling:

    • Quenching and Extraction: The quenching of metabolism and extraction of metabolites are critical steps. Inconsistent timing or temperature during quenching can lead to changes in metabolite levels and labeling patterns. Similarly, variations in the extraction procedure can affect metabolite recovery. Standardize these procedures and execute them rapidly and consistently for all samples.

    • Sample Storage: Store all samples at -80°C immediately after extraction and minimize freeze-thaw cycles to prevent metabolite degradation.

  • Analytical Precision:

    • Instrument Calibration and Performance: Regularly calibrate and check the performance of your MS or NMR instrument to ensure consistent and accurate measurements.

    • Internal Standards: Use appropriate internal standards to control for variations in sample preparation and instrument response. For galactose and glucose quantitation, fucose can be used as a chemical and isotopic internal standard.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions about the theory and practice of this compound MFA.

What is the purpose of using this compound as a tracer in metabolic flux analysis?

This compound is used as a tracer to investigate the metabolic pathways that are specifically initiated by galactose. This is particularly relevant for studying:

  • The Leloir Pathway: This is the primary pathway for galactose catabolism, converting it to glucose-1-phosphate.[7][8] Using 13C-galactose allows for the direct measurement of flux through this pathway.

  • Galactose-dependent diseases: Inborn errors of galactose metabolism, such as galactosemia, can be studied to understand the metabolic consequences of specific enzyme deficiencies.

  • Cancer Metabolism: Some cancer cells have been shown to utilize galactose as an alternative energy source, making 13C-galactose a valuable tool for investigating tumor metabolism and identifying potential therapeutic targets.[4][9]

  • Glycoconjugate Biosynthesis: Galactose is a key component of glycoproteins and glycolipids. 13C-galactose can be used to trace the incorporation of galactose into these complex biomolecules.

What are the key enzymes and intermediates in the Leloir pathway?

The Leloir pathway consists of three main enzymatic steps following the initial phosphorylation of galactose:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.

  • UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[7][8]

The key intermediates are Galactose-1-phosphate and UDP-galactose.

How do I design a this compound labeling experiment?

A well-designed experiment is critical for obtaining meaningful results. Here are the key steps:

  • Define your biological question: Clearly state the metabolic pathway or flux you want to investigate.

  • Choose the appropriate 13C-galactose tracer: Uniformly labeled [U-13C6]galactose is a common choice as it labels all carbons. Positionally labeled galactose can also be used to probe specific reactions.

  • Select the appropriate cell line and culture conditions: Use a cell line that is relevant to your research question and define a consistent culture medium and growth conditions.

  • Determine the optimal labeling duration: As mentioned in the troubleshooting section, perform a time-course experiment to ensure you reach isotopic steady state.

  • Plan your sampling and analytical methods: Decide on the time points for sample collection and the analytical techniques (GC-MS, LC-MS/MS, or NMR) you will use to measure isotopic enrichment.

What are the advantages and disadvantages of using Mass Spectrometry versus NMR for analyzing 13C-galactose labeling?

Both MS and NMR are powerful techniques for 13C-MFA, each with its own strengths and weaknesses:

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Information Provides mass isotopomer distributions (MIDs)Provides positional isotopomer information (which carbons are labeled)
Sample Prep Often requires derivatization (for GC-MS)Minimal sample preparation
Throughput HighLower
Cost Generally lower instrument costHigher instrument cost

For this compound MFA, GC-MS is a common choice due to its sensitivity and ability to separate and quantify sugars after derivatization.[10][11] LC-MS/MS is also a powerful technique, especially for analyzing phosphorylated intermediates of the Leloir pathway.[3][9] NMR is particularly valuable for its ability to provide detailed positional labeling information without the need for chemical derivatization, which can be crucial for resolving complex metabolic pathways.[12][13]

Quantitative Data Summary

The following tables provide a summary of useful quantitative data for this compound MFA experiments.

Table 1: GC-MS Parameters for Derivatized D-Galactose

This table provides example ions that can be monitored for the analysis of aldononitrile pentaacetate derivatives of D-galactose by GC-MS in positive chemical ionization mode.[10][11]

Labeled FormMonitored Ion (m/z)Description
1-(12C)-D-galactose328[MH-60]+ ion for unlabeled galactose
1-(13C)-D-galactose329[MH-60]+ ion for galactose with one 13C label
U-(13C6)-D-galactose334[MH-60]+ ion for uniformly labeled galactose

Table 2: 13C NMR Chemical Shifts of Leloir Pathway Intermediates

This table provides reported 13C NMR chemical shifts for key intermediates in the Leloir pathway. Chemical shifts can vary slightly depending on the solvent and pH.

MetaboliteCarbon AtomChemical Shift (ppm)
Galactose-1-PhosphateC194.58
UDP-GalactoseC197.18

Experimental Protocols

Detailed Methodology: this compound Labeling of Cultured Cells

This protocol provides a general framework for a this compound labeling experiment. It should be optimized for your specific cell line and experimental goals.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the start of the labeling experiment.

    • Culture cells in their standard growth medium until they reach the desired confluency (typically 60-80%).

  • Media Exchange and Labeling:

    • Prepare labeling medium by replacing the glucose in your standard medium with an equimolar concentration of D-[U-13C6]galactose. Ensure all other components of the medium are the same.

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-galactose labeling medium to the cells.

    • Incubate the cells for the desired labeling period (determined from a time-course experiment, e.g., 24 hours).

  • Metabolite Quenching and Extraction:

    • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol kept at -80°C.

    • Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • Drying: Dry the metabolite extract completely using a vacuum concentrator.

    • Derivatization (for GC-MS): Re-suspend the dried extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to make the metabolites volatile for GC-MS analysis.

    • Reconstitution (for LC-MS): Reconstitute the dried extract in an appropriate solvent for your LC-MS method (e.g., a mixture of water and acetonitrile).

  • Data Acquisition and Analysis:

    • Analyze the samples using your chosen analytical platform (GC-MS, LC-MS/MS, or NMR).

    • Process the raw data to obtain mass isotopomer distributions or positional enrichments.

    • Use a metabolic flux analysis software package (e.g., INCA, Metran, or 13CFLUX2) to calculate metabolic fluxes from your experimental data and a defined metabolic model.[6][14]

Visualizations

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. Cell Culture B 2. 13C-Galactose Labeling A->B C 3. Quenching & Metabolite Extraction B->C D 4. Sample Preparation (e.g., Derivatization) C->D E 5. MS or NMR Analysis D->E F 6. Data Processing & Correction E->F G 7. Metabolic Flux Calculation F->G H 8. Model Validation & Interpretation G->H

Caption: Experimental Workflow for this compound MFA.

Troubleshooting_Logic Start Problem: Inaccurate or Inconsistent MFA Results Q1 Is 13C label incorporation low? Start->Q1 A1_1 Check for glucose competition in media Q1->A1_1 Yes Q2 Are there inconsistencies between replicates? Q1->Q2 No A1_2 Verify galactose transporter expression A1_1->A1_2 A1_3 Optimize labeling time (time-course) A1_2->A1_3 A2_1 Standardize cell density and growth phase Q2->A2_1 Yes Q3 Is the MS data interpretation complex? Q2->Q3 No A2_2 Ensure consistent quenching and extraction A2_1->A2_2 A2_3 Use internal standards for analysis A2_2->A2_3 A3_1 Optimize chromatographic separation of sugars Q3->A3_1 Yes A3_2 Account for galactose to glucose conversion in model A3_1->A3_2 A3_3 Correct for natural 13C abundance A3_2->A3_3

Caption: Troubleshooting Logic for this compound MFA.

References

Technical Support Center: D-Galactose-13C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize isotopic enrichment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable, non-radioactive isotopic form of galactose where one or more carbon atoms have been replaced with the carbon-13 (¹³C) isotope. It is used as a tracer in metabolic research to track the fate of galactose through various biochemical pathways.[1] Its primary applications include metabolic flux analysis (MFA), studying congenital disorders of glycosylation, investigating galactosemia, and understanding the contributions of galactose to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and pentose phosphate pathway.[2][3]

Q2: How is this compound metabolized in mammalian cells?

A2: D-Galactose is primarily metabolized through the Leloir pathway.[1] In this pathway, galactose is first phosphorylated to galactose-1-phosphate. This is then converted to UDP-galactose, which is subsequently epimerized to UDP-glucose. UDP-glucose can then enter mainstream glucose metabolism, for instance, by being converted to glucose-1-phosphate and then glucose-6-phosphate, which can enter glycolysis or the pentose phosphate pathway.[1]

Q3: What analytical techniques are used to measure ¹³C enrichment from this compound?

A3: The most common techniques are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for separating and quantifying the mass isotopologues of downstream metabolites.[4][5][6] NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is invaluable for pathway elucidation.[7][8]

Q4: How long should I run my labeling experiment to achieve isotopic steady state?

A4: Reaching isotopic steady state is crucial for metabolic flux analysis. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. For cultured mammalian cells, this typically requires growing the cells in the ¹³C-labeled medium for several cell doublings to ensure the biomass is fully renewed.[9] For example, ensuring at least 6 doublings can lead to >98% of the biomass being newly synthesized.[9] For in vivo studies using bolus injections, maximum labeling in tissues like the liver, kidney, and heart is often observed around 90 minutes after administration.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments.

Problem 1: Low or undetectable ¹³C enrichment in target metabolites.

Possible Cause Recommended Solution & Explanation
Insufficient Tracer Concentration Increase the concentration of this compound in the medium. Low tracer availability can limit its incorporation into metabolic pathways.
Dilution from Unlabeled Sources Ensure the culture medium is free of unlabeled galactose. For in vivo studies, a fasting period before tracer administration can reduce the pool of unlabeled endogenous metabolites, though this needs to be optimized for the target organ.[10][11]
Impaired Galactose Metabolism Verify the expression and activity of key Leloir pathway enzymes (e.g., GALK, GALT, GALE) in your cell line.[1] Some cell lines may have naturally low galactose metabolic capacity.
Incorrect Incubation Time Optimize the labeling duration. For dynamic labeling, enrichment in glycolytic intermediates can occur within minutes.[12] For steady-state experiments, ensure cells have undergone sufficient doublings.[9] For bolus-based in vivo studies, a 90-minute incorporation period is often a good starting point.[10]
Poor Cellular Uptake Confirm that the cells or organism under study can efficiently transport galactose.

Problem 2: High variability in isotopic enrichment between biological replicates.

Possible Cause Recommended Solution & Explanation
Inconsistent Cell Culture Conditions Standardize experimental conditions meticulously. Ensure consistent cell seeding density, passage number, and growth phase at the time of the experiment, as metabolic activity can vary significantly with these parameters.
Variable Metabolite Extraction Efficiency Use a validated and consistent metabolite extraction protocol. Quenching metabolism rapidly at a very low temperature (e.g., -40°C or in liquid nitrogen) is critical to halt enzymatic activity and preserve the in vivo metabolic state.[13]
Analytical Instrument Instability Run quality control standards throughout the analytical sequence to monitor the performance of the GC-MS or LC-MS instrument.

Problem 3: Unexpected labeling patterns are observed.

Possible Cause Recommended Solution & Explanation
Metabolic Branching/Alternative Pathways The ¹³C label may be routed through unexpected or alternative metabolic pathways. This is a valuable finding. Use pathway-specific inhibitors or knockout cell lines to confirm or rule out the involvement of specific enzymes or pathways.
Contribution from Labeled Impurities Ensure the chemical and isotopic purity of the this compound tracer. Cambridge Isotope Laboratories, for example, specifies the purity of their products.[14] Contaminants could introduce ¹³C into other pathways.
Isotope Scrambling Reactions Some enzymatic reactions are reversible and can lead to "scrambling" of the isotopic label, complicating interpretation. Careful analysis of the positional isotopomers via NMR or specific MS fragmentation can help decipher these patterns.[7]

Quantitative Data Summary

Optimizing experimental parameters is key to achieving high isotopic enrichment. While data specific to this compound is sparse, findings from ¹³C-glucose studies provide an excellent starting point for optimization.

Table 1: Recommended Starting Parameters for In Vivo Bolus Administration (Adapted from ¹³C-Glucose Studies)

ParameterRecommended ValueRationale/Comments
Tracer Dosage 4 mg/g body weightHigher dosing generally provides better labeling with minimal impact on metabolism.[10]
Administration Route Intraperitoneal (IP) InjectionIP injection has been shown to provide better labeling than oral administration for glucose tracers.[10]
Label Incorporation Time 90 minutesThis duration provided the best overall labeling for TCA cycle intermediates in a mouse model.[10][11]
Fasting Period 3 hoursFasting can improve labeling in most organs by reducing unlabeled endogenous pools, but organ-specific optimization is needed (e.g., no fasting was better for the heart).[10][11]

Table 2: Example Plasma D-Galactose Concentrations in Human Subjects

Subject GroupMean D-Galactose Concentration (μmol/L) ± SD
Healthy Adults (n=16)0.12 ± 0.03
Diabetic Patients (n=15)0.11 ± 0.04
Patients with Classical Galactosemia (n=10)1.44 ± 0.54
Data from a stable-isotope dilution method using GC-MS.[4]

Experimental Protocols

Protocol 1: Steady-State ¹³C Labeling of Adherent Mammalian Cells

This protocol outlines a typical experiment to determine the metabolic fate of this compound in cultured cells.

1. Cell Seeding and Growth: a. Seed cells in multiple-well plates at a density that will ensure they reach ~85% confluency at the time of extraction and are still in the exponential growth phase.[9] b. Culture cells in their standard growth medium for 24-48 hours to allow for adherence and recovery.

2. Isotopic Labeling: a. Prepare the labeling medium: Use a custom base medium (e.g., DMEM) that lacks standard glucose and galactose. b. Supplement the base medium with D-Galactose-¹³C₆ (e.g., at a final concentration of 10 mM) and any other necessary components like dialyzed fetal bovine serum (to minimize unlabeled monosaccharides) and glutamine. c. Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed ¹³C-labeling medium to the cells. e. Incubate for a duration equivalent to several cell doublings to approach isotopic steady state.[9] A parallel plate of cells can be used for cell counting to track growth.

3. Metabolite Extraction: a. Place the cell culture plate on dry ice to cool it rapidly. b. Aspirate the labeling medium. c. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. f. Transfer the supernatant, which contains the polar metabolites, to a new tube. g. Dry the metabolite extract completely using a centrifugal evaporator (e.g., SpeedVac).

4. Sample Analysis (GC-MS): a. Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation with MSTFA.[13] b. Analyze the derivatized sample using a GC-MS system to separate and detect the mass isotopologue distributions of target metabolites (e.g., lactate, citrate, amino acids). c. Correct the raw data for the natural abundance of ¹³C to determine the fractional enrichment in each metabolite.

Visualizations

dot

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis p1 Seed Cells in Multi-Well Plates p2 Prepare this compound Labeling Medium e1 Wash Cells with PBS p2->e1 e2 Add Labeling Medium e1->e2 e3 Incubate for Steady-State (Multiple Doublings) e2->e3 a1 Quench Metabolism & Extract Metabolites e3->a1 a2 Derivatize Sample a1->a2 a3 Analyze by LC-MS/GC-MS a2->a3 a4 Data Processing & Isotopologue Analysis a3->a4

Caption: Experimental workflow for steady-state labeling.

dot

Leloir_Pathway Gal This compound Gal1P Galactose-1-P-13C Gal->Gal1P ATP -> ADP E1 GALK UDPGal UDP-Galactose-13C Gal1P->UDPGal UDP-Glc -> Glc-1-P E2 GALT UDPGlc UDP-Glucose-13C UDPGal->UDPGlc E3 GALE Glc1P Glucose-1-P-13C UDPGlc->Glc1P PPi -> UTP E4 UGP Glc6P Glucose-6-P-13C Glc1P->Glc6P E5 PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis

Caption: The Leloir pathway for this compound metabolism.

References

Confounding factors in D-Galactose-13C breath test results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the D-Galactose-13C breath test. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot potential issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound breath test?

A1: The this compound breath test is a non-invasive method to assess hepatic metabolic function. The test is based on the principle that orally administered D-Galactose labeled with a stable isotope, Carbon-13 (¹³C), is primarily metabolized by the liver.[1] The rate-limiting step in this process is the conversion of galactose to galactose-1-phosphate by the enzyme galactokinase. Subsequent enzymatic reactions in the Leloir pathway ultimately lead to the production of ¹³CO₂, which is then exhaled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize galactose, thus providing a measure of functional liver capacity.

Q2: What are the primary applications of this test in research and drug development?

A2: This breath test is a valuable tool for the quantitative assessment of liver function.[2] It is particularly useful in diagnosing and staging chronic liver diseases, such as cirrhosis.[2] In drug development, it can be employed to evaluate potential hepatotoxicity of new chemical entities or to monitor changes in liver function during clinical trials.

Q3: How is the this compound breath test performed?

A3: The patient is typically required to fast overnight. A baseline breath sample is collected before the patient ingests a solution of D-Galactose-¹³C. Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) over a period of 2 to 4 hours.[3][4] The amount of ¹³CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry or infrared spectroscopy.

Q4: What do the results of the test indicate?

A4: The results are typically expressed as a percentage of the administered ¹³C dose recovered per hour (% dose/h) or as the cumulative percentage of the administered ¹³C dose recovered over time (% dose cumulative).[2] A lower rate of ¹³CO₂ exhalation suggests impaired hepatic metabolism of galactose, which can be indicative of liver dysfunction or disease. In patients with chronic liver disease, a significant decrease in the cumulative ¹³CO₂ exhalation is observed in those with compensated cirrhosis.[2]

Q5: What are the main advantages of the this compound breath test over other liver function tests?

A5: The main advantages are that it is non-invasive, safe, and provides a dynamic measure of the liver's metabolic capacity, unlike static biochemical markers (e.g., liver enzymes), which may only indicate liver damage. It can be repeated over time to monitor the progression of liver disease or the effects of treatment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound breath test, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unusually Low ¹³CO₂ Excretion in a Healthy Subject 1. Impaired Gastric Emptying: The ¹³C-galactose solution may be retained in the stomach, delaying its absorption in the small intestine.[5] 2. Malabsorption of Galactose: Conditions affecting the small intestine could impair the absorption of galactose. 3. Recent Dietary Factors: Consumption of a high-fiber diet the day before the test can affect gut transit time.[6]1. Review Patient Preparation: Ensure the patient followed the fasting protocol and dietary restrictions. 2. Assess Gastric Emptying: If delayed gastric emptying is suspected, consider a gastric emptying breath test or scintigraphy. 3. Repeat the Test: If no clear cause is identified, repeat the test ensuring strict adherence to the protocol.
Unusually High ¹³CO₂ Excretion 1. Rapid Gastric Emptying: Accelerated passage of the substrate to the small intestine can lead to a faster initial metabolism rate.[5] 2. Altered Gut Microbiota: While galactose is primarily absorbed in the small intestine, significant bacterial fermentation in the case of small intestinal bacterial overgrowth (SIBO) could theoretically contribute to ¹³CO₂ production.1. Evaluate Gastrointestinal Motility: Consider a lactulose breath test to assess oro-cecal transit time. 2. Screen for SIBO: A glucose or lactulose hydrogen breath test can help diagnose SIBO.
High Variability in Baseline ¹³CO₂ Readings 1. Inadequate Fasting: The patient may not have fasted for the required duration, leading to fluctuations in endogenous CO₂ production.[7] 2. Recent Smoking: Smoking immediately before or during the test can alter breath CO₂ levels.[8] 3. Physical Activity: Even mild physical activity can increase CO₂ production.[9]1. Reinforce Fasting Instructions: Ensure the patient understands and complies with the fasting requirements. 2. Prohibit Smoking: Instruct the patient to refrain from smoking for at least 6 hours before and during the test.[8] 3. Maintain Rest: The patient should remain seated and at rest throughout the test.[8]
"Flat" Excretion Curve (No significant increase in ¹³CO₂) 1. Severe Liver Dysfunction: In patients with advanced liver disease, the metabolic capacity may be so low that there is minimal conversion of ¹³C-galactose to ¹³CO₂.[2] 2. Incorrect Substrate Administration: The patient may not have ingested the full dose of ¹³C-galactose. 3. Sample Collection Error: Improper sealing of breath collection bags or instrumental error can lead to inaccurate readings.1. Review Patient's Clinical History: Correlate the results with other clinical and laboratory findings of liver function. 2. Verify Administration: Observe the patient during substrate ingestion to ensure the full dose is taken. 3. Check Equipment and Sample Integrity: Ensure breath collection bags are properly sealed and the analysis instrument is calibrated and functioning correctly.

Experimental Protocols

D-Galactose-¹³C Breath Test Protocol

This protocol is a generalized procedure and may require optimization based on specific research needs and institutional guidelines.

1. Patient Preparation:

  • Fasting: Patients should fast for a minimum of 6 hours (overnight fasting is preferred) before the test. Water is permitted.[7]

  • Diet: Patients should avoid a high-fiber diet for 24 hours before the test.[6] They should also avoid consuming foods rich in ¹³C (e.g., corn, pineapple, broccoli, sugarcane) for 48-72 hours prior to the test to ensure a stable baseline.[5]

  • Medications: Certain medications that can affect gastrointestinal motility or liver metabolism should be discontinued, as advised by a physician.

  • Smoking and Physical Activity: Patients should refrain from smoking for at least 6 hours before and during the test.[8] They should also avoid physical activity and remain seated at rest throughout the test duration.[9]

2. Materials:

  • D-Galactose-¹³C substrate (Dose to be determined by study protocol, typically around 200 mg).

  • Drinking water (200 mL).

  • Breath collection bags with stoppers and mouthpieces.

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis.

3. Procedure:

  • Collect two baseline breath samples (t= -15 min and t=0 min) by having the patient exhale completely into the collection bags.

  • Dissolve the D-Galactose-¹³C in 200 mL of water.

  • The patient should drink the entire solution within 2-3 minutes.

  • Collect subsequent breath samples at 15, 30, 45, 60, 90, and 120 minutes post-ingestion. For more detailed kinetic analysis, sampling can be extended up to 4 hours.[3]

  • Label all breath samples clearly with the patient ID and time point.

  • Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using IRMS or NDIRS.

4. Data Analysis:

  • The results are expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (Delta over Baseline, DOB).

  • The percentage of the administered ¹³C dose recovered per hour (% dose/h) and the cumulative percentage of the dose recovered over the entire test period are calculated.

  • Cut-off values for diagnosing liver dysfunction should be established based on studies in relevant patient populations. For instance, one study found that in patients with chronic liver disease, the ¹³C-GBT %dose/h at 120 minutes had a sensitivity of 71.4% and a specificity of 85.0% for distinguishing between patients with and without cirrhosis.[2]

Visualizations

Galactose Metabolism via the Leloir Pathway

Leloir_Pathway cluster_0 Cell Cytoplasm Gal D-Galactose-¹³C Gal1P Galactose-1-Phosphate-¹³C Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-¹³C Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P TCA TCA Cycle Glc6P->TCA Glycolysis CO2 ¹³CO₂ (Exhaled) TCA->CO2

Caption: The Leloir pathway for the metabolism of D-Galactose-¹³C.

Experimental Workflow for D-Galactose-¹³C Breath Test

Breath_Test_Workflow cluster_prep Patient Preparation cluster_proc Test Procedure cluster_analysis Sample Analysis & Interpretation Fasting Overnight Fasting Baseline Collect Baseline Breath Samples (t= -15, 0 min) Fasting->Baseline Diet Low ¹³C & Low Fiber Diet Diet->Baseline Restrictions No Smoking or Strenuous Activity Restrictions->Baseline Ingestion Ingest ¹³C-Galactose Solution Baseline->Ingestion Sampling Collect Post-Ingestion Breath Samples (e.g., 15, 30, 60, 90, 120 min) Ingestion->Sampling Analysis Measure ¹³CO₂/¹²CO₂ Ratio (IRMS or NDIRS) Sampling->Analysis Calculation Calculate DOB, % Dose/h, Cumulative % Dose Analysis->Calculation Interpretation Correlate with Liver Function Calculation->Interpretation

Caption: Standard workflow for conducting the D-Galactose-¹³C breath test.

Logical Relationship of Confounding Factors

Confounding_Factors cluster_patient Patient-Related Factors cluster_protocol Protocol-Related Factors Result D-Galactose-¹³C Breath Test Result Liver Liver Function Liver->Result GI_Motility Gastrointestinal Motility GI_Motility->Result Diet Recent Diet Diet->Result Activity Physical Activity Activity->Result Smoking Smoking Status Smoking->Result Fasting Fasting State Fasting->Result Substrate Substrate Dose & Purity Substrate->Result Sampling Breath Sampling Timing & Technique Sampling->Result

Caption: Factors that can influence the results of the D-Galactose-¹³C breath test.

References

Technical Support Center: Correcting for Background 13C Abundance in Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C tracer experiments. Accurate correction for the natural abundance of 13C is crucial for the correct interpretation of metabolic flux analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in tracer experiments?

A1: Carbon naturally exists as two stable isotopes: 12C (approximately 98.9%) and 13C (approximately 1.1%). When conducting tracer experiments with 13C-labeled substrates, the mass spectrometer detects both the 13C incorporated from the tracer and the 13C that is naturally present in the metabolites. To accurately determine the amount of 13C derived from the tracer, it is essential to statistically correct for the contribution of naturally occurring 13C.[1][2] Failure to do so can lead to distorted data and misinterpretation of metabolic pathway activities.[3]

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A mass isotopomer distribution (MID) describes the proportion of molecules of a compound that have different masses due to the number of heavy isotopes they contain. For a metabolite with 'n' carbon atoms, there can be n+1 mass isotopomers (M+0, M+1, M+2, ..., M+n), where M+0 represents the molecule with no 13C atoms, M+1 contains one 13C atom, and so on.

Q3: Can I simply subtract the unlabeled MID from the labeled MID?

A3: No, this is not a valid method for natural abundance correction. The contribution of natural 13C abundance is not a simple background subtraction. Instead, it follows a binomial distribution pattern that needs to be mathematically deconvoluted from the measured MID.[4]

Q4: How does chemical derivatization affect natural abundance correction?

A4: Derivatization, often used in GC-MS analysis, adds atoms (including carbon) to the metabolite of interest. These additional atoms also have their own natural isotopic abundances, which must be accounted for in the correction calculations.[4] Therefore, the molecular formula used for correction must include the atoms from the derivatizing agent.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 13C tracer experiments.

Problem: My corrected data shows negative enrichment for some isotopologues.

Possible Causes and Solutions:

  • Low Signal Intensity: Low abundance of a particular metabolite can lead to noisy data, which, after correction, may result in negative values.[2]

    • Solution: Improve the signal-to-noise ratio by increasing the amount of sample injected, optimizing the mass spectrometer settings, or using a more sensitive instrument.

  • Inaccurate Blank Correction: Improper subtraction of background noise can lead to errors in the measured MIDs.

    • Solution: Ensure that the blank samples are representative of the experimental samples and that the blank subtraction is performed correctly.

  • Incorrect Molecular Formula: The correction algorithm relies on the precise molecular formula of the metabolite (including any derivatives). An incorrect formula will lead to an incorrect correction matrix and erroneous results.

    • Solution: Double-check the molecular formula of your metabolite and any derivatizing agents.

  • Software Algorithm: Some correction algorithms are more prone to producing negative values than others, especially with noisy data.

    • Solution: Some software packages, like IsoCor, use a non-linear least-squares optimization algorithm to minimize residuals and avoid negative fractions in the corrected data.[2] Consider using a different software or algorithm if you consistently encounter this issue.

Troubleshooting Flowchart:

TroubleshootingNegativeEnrichment start Start: Negative Enrichment Observed check_signal Is the signal intensity for the metabolite low? start->check_signal improve_signal Action: Improve signal-to-noise ratio. check_signal->improve_signal Yes check_blank Was the blank correction performed correctly? check_signal->check_blank No end_node Problem Resolved improve_signal->end_node correct_blank Action: Re-evaluate and correct the blank subtraction. check_blank->correct_blank No check_formula Is the molecular formula (including derivatives) correct? check_blank->check_formula Yes correct_blank->end_node correct_formula Action: Verify and correct the molecular formula. check_formula->correct_formula No check_software Are you using an appropriate correction algorithm? check_formula->check_software Yes correct_formula->end_node change_software Action: Consider using a different software or algorithm (e.g., one with non-negative least squares). check_software->change_software No check_software->end_node Yes change_software->end_node

Caption: Troubleshooting workflow for negative enrichment values.

Experimental Protocols

Protocol: Natural Abundance Correction using a Correction Matrix

This protocol outlines the general steps for correcting mass isotopomer distributions for natural 13C abundance using the correction matrix method.

  • Acquire Mass Spectra: Analyze your samples using a mass spectrometer to obtain the raw mass isotopomer distributions for your metabolites of interest.

  • Determine Molecular Formula: Accurately determine the molecular formula of the metabolite, including any atoms added during derivatization.

  • Construct the Correction Matrix: The correction matrix is constructed based on the binomial probability of the natural abundance of all isotopes in the molecule. This is typically done using specialized software.

  • Perform the Correction: The measured MID is corrected by solving a system of linear equations where the correction matrix relates the true (corrected) MID to the measured MID.

  • Validate the Results: Check the corrected data for any anomalies, such as negative values or unexpected enrichment patterns.

Worked Example: Correction of a 3-Carbon Metabolite

Let's consider a hypothetical 3-carbon metabolite with the following measured MID:

IsotopologueMeasured Abundance
M+00.8500
M+10.1200
M+20.0250
M+30.0050

Assuming the correction matrix has been calculated based on the natural abundance of 13C, the corrected MID would be:

IsotopologueCorrected Abundance
M+00.8824
M+10.0980
M+20.0157
M+30.0039

Note: This is a simplified example. The actual correction matrix is more complex and accounts for all elements in the molecule.

Workflow for Natural Abundance Correction:

CorrectionWorkflow start Start: Raw MS Data get_formula Determine Molecular Formula (including derivatives) start->get_formula construct_matrix Construct Correction Matrix get_formula->construct_matrix perform_correction Solve Linear Equations (Correct for Natural Abundance) construct_matrix->perform_correction corrected_data Corrected Mass Isotopomer Distribution perform_correction->corrected_data validate_data Validate Corrected Data (Check for negative values, etc.) corrected_data->validate_data flux_analysis Downstream Analysis (Metabolic Flux Analysis) validate_data->flux_analysis

Caption: General workflow for natural abundance correction.

Software Tools for Natural Abundance Correction

Several software tools are available to perform natural abundance correction. The choice of software depends on the experimental setup, the type of data, and the user's programming skills.

SoftwareLanguageKey FeaturesReference
IsoCor PythonGUI and command-line interface, corrects for tracer purity, supports high-resolution data.[2]--INVALID-LINK--
AccuCor RDesigned for high-resolution MS data, supports 13C, 2H, and 15N.[5]--INVALID-LINK--
IsoCorrectoR RCorrects MS and MS/MS data, handles tracer impurity and multiple tracers.[3]--INVALID-LINK--
Corna PythonA versatile package for various experimental conditions, including dual-isotope labeling.--INVALID-LINK--
PolyMID-Correct PythonPart of the PolyMID software package, applicable to both low- and high-resolution MS data.--INVALID-LINK--

This technical support center provides a starting point for troubleshooting and understanding the process of correcting for natural 13C abundance. For more detailed information, please refer to the cited literature and the documentation of the specific software you are using.

References

Overcoming poor solubility of D-Galactose-13C in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of D-Galactose-13C in various solvents.

Frequently Asked Questions (FAQs)

Q1: Is the solubility of this compound different from unlabeled D-Galactose?

A1: The isotopic labeling with 13C is not expected to significantly alter the physicochemical properties, including solubility, of the molecule. Therefore, the solubility data for unlabeled D-Galactose can be used as a reliable proxy for this compound.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on available data for D-galactose, water is an excellent starting solvent due to the polar nature of the molecule. For organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are good choices, offering significantly higher solubility than less polar solvents like ethanol.[1]

Q3: Can I heat the solvent to increase the solubility of this compound?

A3: Yes, for many solutes, including sugars like galactose, increasing the temperature of the solvent will increase the rate of dissolution and the amount of solute that can be dissolved.[2] For aqueous solutions, heating to 60°C has been shown to aid in dissolving D-galactose. However, be mindful of the stability of this compound at elevated temperatures for extended periods.

Q4: Why is my this compound dissolving so slowly?

A4: Slow dissolution can be due to several factors, including low solvent temperature, insufficient agitation, or the particle size of the solid. Using methods such as warming the solvent, gentle agitation (stirring or vortexing), and sonication can help accelerate the dissolution process.

Q5: What is the Leloir pathway and how does it relate to D-Galactose?

A5: The Leloir pathway is the primary metabolic pathway for the conversion of D-galactose into glucose-1-phosphate, which can then be utilized in glycolysis for energy production.[3][4][5] This pathway is crucial for the cellular utilization of galactose.

Solubility Data

The following table summarizes the solubility of D-Galactose in various solvents. This data should be considered a close approximation for this compound.

SolventTemperature (°C)Solubility
Water25~472.5 g/L[6]
Water20650 g/L[7]
EthanolAmbient~1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Ambient~20 mg/mL[1]
Dimethylformamide (DMF)Ambient~20 mg/mL[1]
Phosphate Buffered Saline (PBS, pH 7.2)Ambient~10 mg/mL[1]
20% (w/w) Aqueous Ethanol20~0.093 mol/kg-solvent[8]
80% (w/w) Aqueous Ethanol20~0.003 mol/kg-solvent[8]

Troubleshooting Guide: Overcoming Poor Solubility

Issue: this compound is not dissolving in my chosen solvent.

Troubleshooting Workflow

start Start: Poor Solubility Observed solvent_choice Is the solvent appropriate? (Polar solute in polar solvent) start->solvent_choice increase_polarity Select a more polar solvent (e.g., Water, DMSO) solvent_choice->increase_polarity No dissolution_method Are you using mechanical assistance? solvent_choice->dissolution_method Yes increase_polarity->dissolution_method apply_methods Apply: - Agitation (stirring/vortexing) - Sonication - Gentle Heating dissolution_method->apply_methods No check_solubility Is the compound dissolved? dissolution_method->check_solubility Yes apply_methods->check_solubility success Success: Solution Prepared check_solubility->success Yes cosolvent Consider a co-solvent system (e.g., Water/Ethanol) check_solubility->cosolvent No cosolvent->start

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution in an Aqueous Buffer
  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Solvent Addition: Add the calculated volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration.

  • Agitation: Gently agitate the mixture using a magnetic stirrer or by vortexing at a moderate speed.

  • Observation: Continue agitation until the solid is completely dissolved. If dissolution is slow, proceed to step 5.

  • Gentle Heating: Warm the solution in a water bath at a temperature up to 60°C with continuous stirring. Do not boil.

  • Cooling and Use: Once dissolved, allow the solution to cool to room temperature before use. It is recommended to use aqueous solutions fresh and not to store them for more than one day.[1]

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the this compound in a suitable vial.

  • Solvent Selection: Choose a suitable organic solvent such as DMSO or DMF.

  • Solvent Addition: Add the organic solvent to the vial to the desired final concentration (e.g., 20 mg/mL).

  • Assisted Dissolution: To aid dissolution, use one or a combination of the following methods:

    • Vortexing: Mix the solution vigorously.

    • Sonication: Place the vial in a sonicator bath for short intervals.

    • Gentle Warming: Briefly warm the vial.

  • Inert Gas Purge (Optional but Recommended): For long-term storage, it is advisable to purge the solvent with an inert gas like nitrogen or argon to displace oxygen and prevent potential degradation.

  • Storage: Store the stock solution at an appropriate temperature as recommended by the supplier, typically at -20°C or -80°C for long-term stability.

Signaling Pathway

The Leloir Pathway of Galactose Metabolism

Leloir_Pathway cluster_enzymes Enzymes Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P ATP -> ADP GALK Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDP-Galactose 4-Epimerase (GALE) UDPGlc->UDPGal Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Phosphoglucomutase (PGM) Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for the metabolic conversion of D-galactose.

References

Technical Support Center: D-Galactose-¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of incomplete labeling in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling in the context of D-Galactose-¹³C experiments, and why is it a concern?

A1: Incomplete labeling occurs when not all molecules of a target metabolite incorporate the ¹³C isotope from the D-Galactose-¹³C tracer. This can arise from several factors, including the presence of endogenous unlabeled galactose pools, contributions from other metabolic pathways, or insufficient incubation time with the tracer. It is a significant concern because it can lead to underestimation of metabolic fluxes and inaccurate interpretation of pathway activities.[1] Correcting for incomplete labeling is crucial for obtaining reliable quantitative data.

Q2: How does the natural abundance of ¹³C affect my experimental results?

A2: The natural abundance of ¹³C is approximately 1.1%. This means that even in unlabeled samples, a small fraction of molecules will contain one or more ¹³C atoms.[2] When analyzing mass spectrometry data, this natural abundance contributes to the isotopologue distribution and can be mistaken for labeling from the tracer, especially for metabolites with a high number of carbon atoms. Therefore, it is essential to perform natural abundance correction to accurately determine the true level of enrichment from the D-Galactose-¹³C tracer.[2][3][4]

Q3: What are the key steps in a typical D-Galactose-¹³C labeling experiment workflow?

A3: A standard workflow for a ¹³C labeling experiment involves several critical stages:

  • Experimental Design: This includes selecting the appropriate ¹³C-labeled tracer, determining the optimal labeling duration, and choosing the right cell culture or in vivo model.[5][6]

  • Tracer Experiment: Cells or organisms are cultured with media containing D-Galactose-¹³C. It is crucial to ensure metabolic steady state is achieved for accurate flux analysis.[7]

  • Sample Quenching and Metabolite Extraction: Rapidly stopping metabolic activity and efficiently extracting metabolites are vital to preserve the in vivo labeling patterns.

  • Analytical Measurement: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure the mass isotopologue distributions (MIDs) of key metabolites.[8][9]

  • Data Analysis: Raw data is processed to correct for natural abundance, and the corrected MIDs are used for metabolic flux analysis or to interpret labeling patterns.[2]

Below is a diagram illustrating the general workflow.

A Experimental Design (Tracer Selection, Duration) B D-Galactose-¹³C Tracer Experiment A->B C Sample Quenching & Metabolite Extraction B->C D Analytical Measurement (MS or NMR) C->D E Data Processing & Natural Abundance Correction D->E F Metabolic Flux Analysis & Interpretation E->F

Caption: General workflow for a D-Galactose-¹³C labeling experiment.

Troubleshooting Guides

Issue 1: Low or No Detectable ¹³C Enrichment in Target Metabolites

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Labeling Time The time required to reach isotopic steady state varies between metabolites. Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take hours.[10] Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
High Endogenous Pools of Unlabeled Galactose Pre-existing intracellular pools of unlabeled galactose can dilute the ¹³C tracer. To mitigate this, consider a pre-incubation period in a galactose-free medium before introducing the D-Galactose-¹³C tracer.
Tracer Degradation or Poor Uptake Ensure the stability of your D-Galactose-¹³C tracer solution. Verify cellular uptake by measuring the intracellular concentration of labeled galactose over time.
Metabolic Rerouting Cells may utilize alternative carbon sources. Ensure that D-Galactose-¹³C is the primary carbohydrate source in your experimental medium. Analyze other potential carbon sources in the medium, such as amino acids, that could contribute to the metabolite pool.
Issue 2: Inconsistent Labeling Patterns Across Replicates

Possible Causes and Solutions:

CauseTroubleshooting Steps
Biological Variability Biological variability between cell cultures can be a significant factor.[11] Standardize cell seeding density, growth phase, and overall culture conditions meticulously. Increase the number of biological replicates to improve statistical power.
Inconsistent Sample Handling Variations in quenching and extraction times can alter metabolite profiles. Standardize these procedures and perform them as rapidly and consistently as possible.
Analytical Instrument Variability Calibrate and validate your mass spectrometer or NMR instrument regularly. Run quality control samples with known isotopic enrichment to monitor instrument performance.
Issue 3: Difficulty in Correcting for Natural Isotope Abundance

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Correction Algorithm Several algorithms exist for natural abundance correction.[3][4][12] Ensure you are using a well-validated algorithm suitable for your data type (e.g., high-resolution MS). Some software packages for metabolic flux analysis have built-in correction tools.[2]
Errors in Elemental Composition The correction algorithm relies on the precise elemental formula of the metabolite. For derivatized metabolites, remember to include the atoms from the derivatization agent in the formula.[10]
Overlapping Peaks in Mass Spectra In complex samples, peaks from different metabolites may overlap, complicating the determination of mass isotopologue distributions. Improve chromatographic separation to resolve co-eluting peaks. High-resolution mass spectrometry can also help distinguish between isobaric compounds.[7]

Experimental Protocols

Protocol 1: D-Galactose-¹³C Labeling in Adherent Mammalian Cells

This protocol outlines a general procedure for stable isotope tracing using D-Galactose-¹³C in cultured adherent cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium

  • D-Galactose-free and glucose-free medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-D-Galactose

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Acetonitrile:Water (50:30:20, v/v/v), -80°C

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Medium Exchange: Once cells reach the desired confluency, aspirate the growth medium. Wash the cells once with pre-warmed PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing D-Galactose-free and glucose-free medium with [U-¹³C₆]-D-Galactose to the desired final concentration (e.g., 10 mM) and dFBS.

  • Labeling: Add the pre-warmed labeling medium to the cells and incubate for the desired duration (determined from time-course experiments).

  • Quenching: To stop metabolic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

  • Metabolite Extraction: Add the -80°C extraction solvent to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.

Protocol 2: Natural Abundance Correction of Mass Spectrometry Data

This section describes the conceptual workflow for correcting raw mass isotopologue distributions (MIDs) for the natural abundance of ¹³C and other isotopes.

Conceptual Workflow:

  • Obtain Raw MIDs: Integrate the peak areas for each mass isotopologue of your target metabolite from the mass spectrometry data.

  • Define Elemental Composition: Determine the precise elemental formula for the metabolite, including any derivatization agents.

  • Construct Correction Matrix: Based on the known natural isotopic abundances of all elements in the molecule (C, H, N, O, S, etc.), a correction matrix is computationally generated. This matrix accounts for the probability of each mass isotopologue occurring naturally.

  • Apply Correction: The raw MID vector is multiplied by the inverse of the correction matrix to yield the corrected MID vector, which represents the enrichment solely from the ¹³C tracer.

The following diagram illustrates the logic of the natural abundance correction process.

A Raw Mass Isotopologue Distribution (MID) D Generate Correction Matrix A->D B Elemental Composition of Metabolite B->D C Natural Isotopic Abundances C->D E Corrected MID (Tracer Enrichment) D->E

Caption: Conceptual workflow for natural abundance correction.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data that might be obtained from a D-Galactose-¹³C labeling experiment to illustrate the effect of natural abundance correction.

Table 1: Example Mass Isotopologue Distribution (MID) of a 6-Carbon Sugar Phosphate Before and After Natural Abundance Correction

Mass IsotopologueRaw Abundance (%)Corrected Abundance (%)
M+025.027.8
M+115.014.2
M+210.08.9
M+35.03.5
M+410.09.1
M+515.014.5
M+620.022.0

Note: This data is for illustrative purposes only.

This technical support guide provides a starting point for troubleshooting and understanding the complexities of D-Galactose-¹³C labeling experiments. For more in-depth information, consulting the cited literature is highly recommended.

References

Technical Support Center: Statistical Analysis of D-Galactose-¹³C Tracer Data

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry (MS) data shows a low signal-to-noise ratio for ¹³C-labeled galactose and its downstream metabolites. What are the potential causes and solutions?

A: Low signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:

  • Suboptimal Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression.[1]

  • Inefficient Ionization: The choice of ionization technique significantly impacts signal intensity. Experiment with different methods, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to find the optimal choice for your analytes.[1]

  • Instrument Calibration and Tuning: Regular calibration and tuning of your mass spectrometer are crucial for peak performance. This includes verifying the ion source, mass analyzer, and detector settings.[1]

  • Sample Purity: Contaminants in your sample or on the chromatographic column can interfere with the signal and lead to peak broadening or splitting.[1] Ensure proper sample preparation and column maintenance.

Q2: I am observing unexpected ¹³C labeling patterns in my metabolites after administering the D-Galactose-¹³C tracer. How can I troubleshoot this?

A: Unexpected labeling patterns can arise from several sources. Consider the following:

  • Tracer Purity: Verify the isotopic purity of your D-Galactose-¹³C tracer. Contamination with unlabeled galactose or other carbon sources can dilute the isotopic enrichment and alter labeling patterns.

  • Metabolic Cross-Talk: Galactose metabolism is interconnected with central carbon metabolism. The ¹³C label can be incorporated into various pathways beyond the canonical Leloir pathway. It is crucial to consider all potential routes of galactose metabolism in your cellular model.

  • Isotopic Non-Stationary State: If you are performing steady-state metabolic flux analysis (MFA), ensure that your system has reached an isotopic steady state. This means that the isotopic enrichment of intracellular metabolites is stable over time. The time required to reach this state can vary depending on the cell type and experimental conditions.[2]

Q3: How do I choose the appropriate D-Galactose-¹³C tracer for my experiment?

A: The choice of a specific isotopically labeled galactose tracer depends on the metabolic pathway you aim to investigate.[3][4][5]

  • [1-¹³C]Galactose: This tracer is useful for tracking the entry of galactose into the Leloir pathway and its subsequent conversion to glucose-1-phosphate. It has been used to study endogenous galactose synthesis.

  • [U-¹³C₆]Galactose: A uniformly labeled tracer, where all six carbon atoms are ¹³C, is ideal for tracing the fate of the entire galactose carbon backbone through various metabolic pathways. This is particularly useful for comprehensive metabolic flux analysis.[6]

Q4: What are the key considerations for the statistical analysis of my D-Galactose-¹³C tracer data?

  • Correction for Natural Abundance: The natural abundance of ¹³C in biological samples must be corrected for to accurately determine the enrichment from the tracer.

  • Goodness-of-Fit: When performing metabolic flux analysis, it is important to assess the goodness-of-fit of your model to the experimental data. Statistical tests, such as the chi-square test, can be used for this purpose.

  • Confidence Intervals: Calculate confidence intervals for your estimated fluxes to understand the precision of your measurements.[7]

Troubleshooting Guides

Mass Spectrometry Troubleshooting
IssuePotential CauseRecommended Solution
Poor Signal Intensity Inadequate sample concentration.[1]Optimize sample concentration; avoid excessive dilution or concentration which can cause ion suppression.[1]
Inefficient ionization.[1]Experiment with different ionization techniques (e.g., ESI, APCI).[1]
Instrument not properly tuned or calibrated.[1]Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[1]
Mass Inaccuracy Incorrect mass calibration.[1]Perform regular mass calibration using appropriate standards.[1]
Instrument drift or contamination.[1]Follow a regular maintenance schedule for your mass spectrometer.[1]
Peak Splitting or Broadening Contaminants in the sample or on the column.[1]Ensure thorough sample cleanup and regular column maintenance.[1]
Suboptimal ionization conditions.[1]Adjust ion source parameters and gas flows to optimize peak shape.[1]
High Background Noise Leaks in the gas flow path.[8]Use a leak detector to check all fittings and connections.[8]
Contaminated carrier gases.[8]Ensure high-purity gases and consider using gas purifiers.[8]
Experimental Design and Execution
IssuePotential CauseRecommended Solution
Low Isotopic Enrichment Insufficient tracer concentration or incubation time.Optimize the concentration of the D-Galactose-¹³C tracer and the labeling duration based on preliminary time-course experiments.
Dilution from unlabeled carbon sources in the medium.Use a defined medium with known concentrations of all carbon sources. If using serum, consider dialyzed serum to reduce the concentration of unlabeled sugars.
Inconsistent Results Between Replicates Variability in cell culture conditions.Maintain consistent cell seeding densities, growth phases, and media conditions across all replicates.
Incomplete quenching of metabolism during sample collection.Use a rapid and effective quenching method, such as plunging cell culture plates into liquid nitrogen, to halt metabolic activity instantly.
Inefficient metabolite extraction.Optimize your extraction protocol to ensure complete and reproducible recovery of intracellular metabolites.

Experimental Protocols

D-Galactose-¹³C Tracer Experiment in Cultured Mammalian Cells

This protocol provides a general framework. Specific parameters such as cell seeding density, tracer concentration, and incubation time should be optimized for your specific cell line and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (consider a defined medium to control for unlabeled carbon sources)

  • D-Galactose-¹³C tracer (e.g., [1-¹³C]Galactose or [U-¹³C₆]Galactose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol at -80°C)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Incubation:

    • On the day of the experiment, remove the existing culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh culture medium containing the D-Galactose-¹³C tracer at the desired concentration.

    • Incubate the cells for the predetermined labeling period. This should be long enough to approach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add ice-cold quenching solution to the plate and place it on dry ice to rapidly halt metabolism.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tube thoroughly.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the samples if necessary for your chosen analytical method (e.g., for GC-MS analysis).[6]

    • Reconstitute the dried extract in a suitable solvent for injection into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS) to determine the mass isotopologue distribution of galactose and its downstream metabolites.

Signaling Pathways and Workflows

Galactose_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-Galactose-13C This compound Galactose-1-P Galactose-1-P This compound->Galactose-1-P GALK UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycoconjugates Glycoconjugates UDP-Galactose->Glycoconjugates Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P UGP2 Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P PGM Pyruvate Pyruvate Glucose-6-P->Pyruvate TCA_Intermediates TCA Cycle Intermediates Pyruvate->TCA_Intermediates

Caption: Metabolic fate of D-Galactose-¹³C via the Leloir pathway.

experimental_workflow A Cell Seeding B This compound Incubation A->B C Metabolite Quenching & Extraction B->C D Sample Preparation (Derivatization) C->D E MS Analysis (GC-MS or LC-MS) D->E F Data Analysis (Isotopologue Distribution) E->F G Statistical Analysis & Flux Calculation F->G H Robust Conclusions G->H

Caption: Experimental workflow for D-Galactose-¹³C tracer analysis.

References

Technical Support Center: Optimizing 13C NMR for Labeled Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize NMR acquisition parameters for 13C-labeled carbohydrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when optimizing 13C NMR acquisition parameters for carbohydrates?

A1: The main objective is to achieve the best possible signal-to-noise ratio (S/N) for all carbon signals of interest in the shortest amount of experimental time.[1] For quantitative analysis, the goal shifts to ensuring that peak intensities accurately reflect the number of carbon nuclei, which requires specific experimental conditions.

Q2: What are the typical chemical shift ranges for carbons in carbohydrates?

A2: The chemical shifts for carbohydrate carbons generally appear in a predictable range, which helps in their initial identification.[2][3]

Carbon TypeTypical Chemical Shift Range (ppm)
Anomeric Carbons (C1)85 - 115
Ring Carbons (non-anomeric)60 - 85
Exocyclic Hydroxymethyl Carbons (e.g., C6)60 - 65

This table summarizes typical chemical shift ranges for carbohydrate carbons.

Q3: Why is signal sensitivity a common issue in 13C NMR, and how does isotopic labeling help?

A3: The low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio make 13C NMR inherently less sensitive than 1H NMR.[4] Uniformly labeling carbohydrates with 13C enriches the sample with this NMR-active nucleus, dramatically increasing signal intensity.[5] This enhanced sensitivity allows for shorter experiment times and enables more advanced, multi-dimensional NMR experiments that are crucial for detailed structural analysis.[5][6][7]

Q4: What is the Nuclear Overhauser Effect (NOE), and how does it affect 13C spectra of carbohydrates?

A4: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR of carbohydrates, irradiating protons (1H decoupling) during the relaxation delay can enhance the signal intensity of nearby 13C nuclei.[1] While this boosts signal, the enhancement can vary for different carbons, making standard 13C spectra non-quantitative.[8]

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise (S/N) Ratio

Your 13C spectrum is noisy, and some peaks are barely distinguishable from the baseline.

Potential Cause Recommended Solution Parameters to Adjust
Insufficient Number of ScansIncrease the number of scans (NS). The S/N ratio improves with the square root of NS.NS
Suboptimal Pulse AngleA 30° pulse angle is often a good compromise for faster acquisition without significant signal loss due to long T1 relaxation times.[1]P1 (Pulse Angle)
Incorrect Relaxation DelayIf the relaxation delay (D1) is too short, magnetization may not fully recover, leading to signal loss.D1 (Relaxation Delay)
Low Sample ConcentrationIf possible, increase the concentration of your 13C-labeled carbohydrate.N/A

Workflow for Improving Signal-to-Noise

G Start Poor S/N IncreaseNS Increase Number of Scans (NS) Start->IncreaseNS CheckPulseAngle Optimize Pulse Angle (e.g., 30°) IncreaseNS->CheckPulseAngle If still poor End Improved S/N IncreaseNS->End If sufficient AdjustD1 Increase Relaxation Delay (D1) CheckPulseAngle->AdjustD1 If still poor CheckPulseAngle->End If sufficient ConcentrateSample Increase Sample Concentration AdjustD1->ConcentrateSample If still poor AdjustD1->End If sufficient ConcentrateSample->End If possible

Caption: A logical workflow for troubleshooting a poor signal-to-noise ratio in 13C NMR experiments.

Issue 2: Inaccurate Quantification

Peak integrals in your 13C spectrum do not correspond to the expected stoichiometric ratios of carbons.

Potential Cause Recommended Solution Parameters to Adjust
Variable NOE EnhancementUse an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).[9] This applies 1H decoupling only during acquisition, not the delay, eliminating the NOE.PULPROG (Pulse Program)
Incomplete T1 RelaxationLong T1 relaxation times, especially for quaternary carbons, lead to signal saturation. The relaxation delay (D1) must be at least 5 times the longest T1 value (D1 > 5*T1).[9]D1
Use of a Relaxation AgentAdd a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) to shorten T1 values for all carbons, allowing for a much shorter D1 and faster quantitative experiments.[9][10]Sample Preparation

Decision Logic for Quantitative 13C NMR

G Start Need Quantitative Data? UseZgig Use Inverse-Gated Decoupling (zgig) Start->UseZgig LongT1 Are T1 values long? UseZgig->LongT1 SetLongD1 Set D1 > 5 * T1max LongT1->SetLongD1 Yes AddRelaxAgent Add Relaxation Agent (e.g., Cr(acac)3) LongT1->AddRelaxAgent Yes, and time is critical AcquireData Acquire Spectrum LongT1->AcquireData No SetLongD1->AcquireData AddRelaxAgent->AcquireData

Caption: A decision-making diagram for setting up a quantitative 13C NMR experiment.

Experimental Protocols

Protocol 1: Standard 1D 13C NMR with Proton Decoupling

This protocol is optimized for routine, qualitative analysis to maximize signal intensity in a short time.

  • Sample Preparation: Dissolve 5-20 mg of the 13C-labeled carbohydrate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Spectrometer Setup:

    • Load and lock the sample.

    • Tune and match the 13C and 1H channels.

    • Perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program (PULPROG): zgdc30 (or zgpg30)[1]

    • Acquisition Time (AQ): 1.0 - 1.5 s

    • Relaxation Delay (D1): 2.0 s

    • Pulse Angle (P1): Set for a 30° flip angle.

    • Number of Scans (NS): Start with 128 scans and increase as needed for S/N.[1]

    • Spectral Width (SW): ~200-240 ppm, centered around 100 ppm.

  • Processing:

    • Apply an exponential multiplication window function (line broadening of 1-2 Hz).

    • Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 2: Quantitative 1D 13C NMR

This protocol is designed to ensure peak integrals are proportional to the number of carbons.

  • Sample Preparation:

    • Prepare the sample as in Protocol 1.

    • Optional: To shorten experiment time, add a relaxation agent like Cr(acac)₃ to a final concentration of 5-15 mM.[9]

  • Spectrometer Setup: Perform standard setup as in Protocol 1.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program (PULPROG): zgig (inverse-gated decoupling).[9]

    • Acquisition Time (AQ): 1.0 - 1.5 s

    • Relaxation Delay (D1): Must be at least 5 times the longest T1 of any carbon in the molecule. If T1 values are unknown, use a conservative delay of 30-60 s. If a relaxation agent is used, a D1 of 2-5 s is often sufficient.

    • Pulse Angle (P1): Set for a 90° flip angle to maximize signal per scan.[9]

    • Number of Scans (NS): Set as required to achieve the desired S/N.

  • Processing: Process as in Protocol 1, ensuring careful integration of the peaks.

References

Validation & Comparative

A Comparative Guide to D-Galactose-13C and 14C-Galactose for In Vivo Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is a critical decision that influences experimental design, data quality, and safety. This guide provides an objective comparison of D-Galactose labeled with Carbon-13 (a stable isotope) and Carbon-14 (a radioisotope) for in vivo metabolic tracing studies.

The core principle behind using isotopically labeled galactose is to track its metabolic fate through biological systems. Galactose is primarily metabolized in the liver via the Leloir pathway, where it is converted into glucose-1-phosphate and can enter glycolysis or be used for glycogen synthesis.[1][2][3][4] By labeling galactose, researchers can non-invasively assess the function of cytosolic liver enzymes, making it a valuable tool in hepatology.[5]

Core Comparison: Stable Isotope (13C) vs. Radioisotope (14C)

The fundamental difference between D-Galactose-13C (¹³C-Galactose) and 14C-Galactose lies in the nature of their isotopes. ¹³C is a naturally occurring, non-radioactive (stable) isotope, while ¹⁴C is a radioactive isotope that undergoes beta decay.[6] This distinction dictates their detection methods, safety considerations, and the type of data that can be obtained.

FeatureThis compound (Stable Isotope)14C-Galactose (Radioisotope)
Isotope Type Stable, non-radioactive.[6]Radioactive, emits beta particles.[6][7]
Detection Method Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8]Liquid Scintillation Counting (LSC), Autoradiography, Geiger-Müller counting.[9]
Safety Profile High. Poses no radiation risk and is safe for use in all human subjects, including children and pregnant women.[6][10]Low. Involves ionizing radiation, requiring specialized handling, licensing, and disposal procedures. Poses health risks with exposure.
Sensitivity Lower intrinsic sensitivity compared to ¹⁴C. Requires sensitive mass spectrometry equipment.[11]Extremely high sensitivity. Can detect very small quantities of the tracer.[11]
Information Richness High. Positional labeling allows for detailed pathway analysis (metabolomics) and quantification of both tracer and tracee simultaneously.[12][13]Moderate. Primarily provides quantitative data on the presence and amount of the label in a sample. Positional information is less accessible.
Typical Application Human clinical studies (e.g., Galactose Breath Test for liver function), metabolic flux analysis.[5][14][15]Primarily preclinical animal studies, in vitro assays. Historically used in human studies but now largely replaced by ¹³C for safety reasons.[16][17]
Regulatory Burden Low. No special licensing required for handling or disposal.High. Strict regulations for procurement, use, monitoring, and disposal of radioactive materials.
Quantitative Performance in Liver Function Assessment

Both ¹³C- and ¹⁴C-galactose have been effectively used in breath tests to assess liver function.[18] The principle is that after oral administration, the labeled galactose is metabolized by the liver, and the labeled carbon is eventually released as labeled CO₂ in the breath. A reduced rate of labeled CO₂ exhalation indicates impaired liver function.[16][18]

Parameter¹³C-Galactose Breath Test (GBT)¹⁴C-Galactose Breath Test
Primary Use Non-invasive diagnosis and staging of liver cirrhosis and fibrosis.[5][14][19]Historical and preclinical evaluation of liver function.[16][17]
Sensitivity (Cirrhosis) High. A study showed 93% sensitivity and 87% specificity for distinguishing normal subjects from cirrhotics.[14]Effective in showing decreased exhalation rates in patients with chronic active hepatitis and cirrhosis.[16][17]
Correlation with Disease Good correlation with the Child-Pugh score for cirrhosis severity.[5] Significant differences observed between fibrosis stages in chronic hepatitis C.[19]Differentiates between healthy controls and patients with chronic liver disease.[16][17]
Typical Human Dose 100 mg of ¹³C-galactose with a carrier dose of unlabeled galactose (e.g., 25 g/m²).[14]~2 µCi of ¹⁴C-galactose with a carrier dose of unlabeled galactose.[20]
Time to Peak CO₂ Normal Subjects: 90-120 min. Cirrhotic Patients: 150-180 min.[9]Similar peak times to ¹³C, reflecting the same metabolic pathway.

Visualizing the Metabolic Journey

The Leloir Pathway of Galactose Metabolism

Galactose entering a hepatocyte is converted to glucose-1-phosphate through a series of enzymatic steps known as the Leloir Pathway. This is the primary catabolic route for galactose.[1][2]

Figure 1: The Leloir Pathway for Galactose Metabolism

Experimental Protocols

Protocol 1: ¹³C-Galactose Breath Test (¹³C-GBT) for Liver Function

This protocol is a non-invasive method to assess hepatic cytosolic function, commonly used in clinical research.

1. Patient Preparation:

  • Patients should fast for a minimum of 2-8 hours prior to the test.[21]

  • A diet low in natural ¹³C-enriched products (e.g., corn, pineapple) is recommended for 2 days prior to the test to ensure a stable baseline.[21]

2. Baseline Sample Collection:

  • Collect two baseline breath samples before administering the galactose.[21]

  • The patient takes a deep breath, holds it for a few seconds, and exhales into a collection tube (e.g., a glass Vacutainer).[21]

3. Substrate Administration:

  • An oral dose of 7 mg/kg to 100 mg of 1-¹³C-galactose is administered, dissolved in water.[14][21]

  • A carrier dose of unlabeled galactose (e.g., 25 g/m² or a fixed dose of 40g) is co-administered to saturate the liver's metabolic capacity.[14][20]

4. Post-Dose Sample Collection:

  • Collect breath samples at regular intervals, typically every 30 minutes for up to 4 hours.[14] Key time points often include 60, 90, and 120 minutes.[21]

5. Analysis:

  • The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Results are often expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over time (CUMPCD).[21] A lower CUMPCD value indicates reduced liver function.

Protocol 2: In Vivo ¹⁴C-Galactose Tracing in an Animal Model

This protocol outlines a general procedure for tracing the distribution and metabolism of galactose in preclinical research.

1. Animal Preparation:

  • Animals (e.g., mice or rats) are fasted overnight to ensure a basal metabolic state.

2. Tracer Administration:

  • Administer a known dose of ¹⁴C-galactose (e.g., 2 µCi) mixed with a carrier of unlabeled galactose via oral gavage or intraperitoneal injection.[20]

3. Sample Collection:

  • At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-administration, animals are euthanized.

  • Collect blood via cardiac puncture.

  • Harvest tissues of interest (e.g., liver, kidney, muscle, brain) and immediately freeze them in liquid nitrogen to quench metabolic activity.

4. Sample Processing & Analysis:

  • Blood/Plasma: Deproteinize plasma samples and use liquid scintillation counting to measure total ¹⁴C radioactivity.

  • Tissues: Homogenize tissues and perform chemical extractions to separate different metabolite fractions (e.g., proteins, lipids, aqueous metabolites).

  • Quantification: Measure the ¹⁴C radioactivity in each fraction using a liquid scintillation counter. Results are typically expressed as disintegrations per minute (DPM) per milligram of tissue or per milliliter of plasma.

  • Autoradiography (Optional): Tissue slices can be exposed to X-ray film to visualize the spatial distribution of the ¹⁴C label.

Comparative Experimental Workflow

The choice of isotope dictates the entire analytical workflow, from sample collection to data interpretation.

Workflow_Comparison Figure 2: Comparative Workflow for ¹³C vs ¹⁴C Tracing cluster_13C This compound (Stable Isotope) cluster_14C 14C-Galactose (Radioisotope) Start Isotope Administration (Oral or IV) Sample_13C Sample Collection (Breath, Blood, Tissue) Start->Sample_13C Sample_14C Sample Collection (Blood, Tissue, Excreta) Start->Sample_14C Prep_13C Sample Prep (e.g., Derivatization for GC-MS) Sample_13C->Prep_13C Analysis_13C Analysis (IRMS, GC-MS, LC-MS, NMR) Prep_13C->Analysis_13C Data_13C Data Output (Isotopic Enrichment, MIDs, Tracer/Tracee Ratio) Analysis_13C->Data_13C Prep_14C Sample Prep (e.g., Homogenization, Extraction) Sample_14C->Prep_14C Analysis_14C Analysis (Liquid Scintillation Counting, Autoradiography) Prep_14C->Analysis_14C Data_14C Data Output (Radioactive Counts - DPM, CPM, Spatial Distribution) Analysis_14C->Data_14C

Figure 2: Comparative Workflow for ¹³C vs ¹⁴C Tracing

Conclusion and Recommendation

For in vivo metabolic tracing in humans, This compound is the unequivocally superior choice .[9] Its non-radioactive nature ensures patient and researcher safety, eliminates the need for specialized handling and disposal infrastructure, and allows for studies in vulnerable populations.[6][10] Furthermore, analysis with mass spectrometry and NMR provides richer, more detailed data on metabolic pathways beyond simple quantification.[12]

14C-Galactose , while offering high sensitivity, is now largely confined to preclinical animal models and in vitro studies where its associated radiation risk can be managed under controlled laboratory conditions.[16] Its use in humans has been almost entirely superseded by stable isotope methods due to safety concerns.

Therefore, for modern, safe, and information-rich metabolic research in clinical and drug development settings, this compound is the recommended tracer.

References

D-Galactose-13C vs. D-Glucose-13C: A Comparative Guide for Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic tracers is paramount for robust experimental design. This guide provides an objective comparison of two key isotopic tracers, D-Galactose-13C and D-Glucose-13C, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.

At the heart of metabolic research lies the ability to trace the journey of molecules through intricate biochemical pathways. Stable isotope-labeled sugars, such as this compound and D-Glucose-13C, serve as powerful tools to elucidate metabolic fluxes and substrate utilization in various physiological and pathological states. While both are hexoses, their distinct metabolic entries and subsequent fates offer unique advantages and considerations for study design.

Metabolic Pathways: A Tale of Two Sugars

The fundamental difference between D-Glucose-13C and this compound as metabolic tracers lies in their initial metabolic routes. D-Glucose is the primary fuel for most cells and directly enters glycolysis.[1] In contrast, D-galactose is predominantly metabolized in the liver through the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis or be stored as glycogen.[2][3]

dot

cluster_glucose D-Glucose Metabolism cluster_galactose D-Galactose Metabolism D-Glucose-13C D-Glucose-13C Glucose-6-Phosphate-13C Glucose-6-Phosphate-13C D-Glucose-13C->Glucose-6-Phosphate-13C Hexokinase Pyruvate-13C Pyruvate-13C Glucose-6-Phosphate-13C->Pyruvate-13C Glycolysis TCA Cycle TCA Cycle Pyruvate-13C->TCA Cycle Pyruvate Dehydrogenase This compound This compound Galactose-1-Phosphate-13C Galactose-1-Phosphate-13C This compound->Galactose-1-Phosphate-13C Galactokinase UDP-Galactose-13C UDP-Galactose-13C Galactose-1-Phosphate-13C->UDP-Galactose-13C GALT UDP-Glucose-13C UDP-Glucose-13C UDP-Galactose-13C->UDP-Glucose-13C GALE Glucose-1-Phosphate-13C Glucose-1-Phosphate-13C UDP-Glucose-13C->Glucose-1-Phosphate-13C UGP Glucose-1-Phosphate-13C->Glucose-6-Phosphate-13C Phosphoglucomutase

Figure 1: Metabolic pathways of D-Glucose-13C and this compound.

Performance Comparison: Oxidation Rates and Substrate Utilization

Experimental data consistently demonstrates a significant difference in the oxidation rates of orally ingested glucose and galactose. During exercise, the peak oxidation rate of exogenous glucose is approximately double that of galactose.[4] This suggests that D-glucose is a more readily available energy source for peripheral tissues.

ParameterD-Glucose-13CThis compoundReference
Peak Exogenous Oxidation Rate ( g/min ) during exercise 0.85 ± 0.040.41 ± 0.03[4]
Percentage of Ingested Tracer Oxidized during exercise 46%21%[4]
Endogenous Carbohydrate Utilization (g) during exercise with tracer ingestion 100.1 ± 3.6124.4 ± 6.7[4]
Amount Oxidized (g) over 120 min of exercise 40.5 ± 3.423.7 ± 3.5[5]

Table 1: Comparative Oxidation and Utilization of D-Glucose-13C and this compound during Exercise.

These findings indicate that when D-galactose is ingested, there is a greater reliance on endogenous carbohydrate stores to meet energy demands during exercise.[4] The lower oxidation rate of galactose is likely due to its necessary conversion to glucose in the liver via the Leloir pathway before it can be widely utilized by other tissues.[5][6]

Experimental Protocols: A General Framework

While specific experimental designs will vary based on the research question, a general workflow for a comparative study using oral administration of this compound and D-Glucose-13C can be outlined.

dot

Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Tracer Administration Tracer Administration Baseline Measurements->Tracer Administration D-Glucose-13C Trial D-Glucose-13C Trial Tracer Administration->D-Glucose-13C Trial This compound Trial This compound Trial Tracer Administration->this compound Trial Washout Period Washout Period D-Glucose-13C Trial->Washout Period Crossover Sample Collection Sample Collection D-Glucose-13C Trial->Sample Collection This compound Trial->Washout Period Crossover Washout Period->D-Glucose-13C Trial Crossover Washout Period->this compound Trial Crossover Breath Samples Breath Samples Sample Collection->Breath Samples Blood Samples Blood Samples Sample Collection->Blood Samples Sample Analysis Sample Analysis Breath Samples->Sample Analysis Blood Samples->Sample Analysis Isotope Ratio Mass Spectrometry Isotope Ratio Mass Spectrometry Sample Analysis->Isotope Ratio Mass Spectrometry Metabolite Analysis Metabolite Analysis Sample Analysis->Metabolite Analysis Data Analysis Data Analysis Isotope Ratio Mass Spectrometry->Data Analysis Metabolite Analysis->Data Analysis

Figure 2: General experimental workflow for a crossover study.
Key Experimental Steps:

  • Subject Preparation: Subjects typically undergo an overnight fast to ensure baseline metabolic conditions.

  • Tracer Administration: A defined dose of either this compound or D-Glucose-13C is administered, often orally in a solution. The specific isotopomer (e.g., [1-¹³C]glucose, [U-¹³C]glucose) should be chosen based on the metabolic pathway of interest.[4][7]

  • Sample Collection:

    • Breath Samples: Collected at regular intervals to measure the ratio of ¹³CO₂ to ¹²CO₂, which is indicative of tracer oxidation.[4]

    • Blood Samples: Drawn at timed intervals to measure plasma concentrations of the tracer and its labeled metabolites.[4]

  • Sample Analysis:

    • Isotope Ratio Mass Spectrometry (IRMS): Used to determine the ¹³C enrichment in expired CO₂.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to measure the concentration and isotopic enrichment of metabolites in plasma and other biological samples.[8]

  • Data Calculation: Exogenous substrate oxidation is calculated from the ¹³CO₂ production in breath, corrected for background ¹³C abundance.

Applications and Considerations

The choice between this compound and D-Glucose-13C depends on the specific research objective.

  • D-Glucose-13C is the tracer of choice for studying whole-body and tissue-specific glucose uptake and glycolysis in a wide range of conditions, including diabetes, cancer, and neurological disorders.[7][9] Its rapid oxidation provides a clear signal for overall carbohydrate metabolism.

  • This compound is particularly valuable for investigating hepatic (liver) metabolism.[2] Since it is primarily metabolized in the liver, it can be used to probe the capacity of the Leloir pathway and hepatic glucose production. It is also a useful tool for studying inborn errors of galactose metabolism, such as galactosemia.[10]

References

A Head-to-Head Comparison: D-Galactose-13C Breath Test vs. Liver Biopsy in Assessing Liver Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of liver function and fibrosis is paramount. While liver biopsy has long been the gold standard, the non-invasive D-Galactose-13C breath test (GBT) is emerging as a promising alternative. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate diagnostic tool for clinical research and drug development.

The this compound breath test is a dynamic liver function test that measures the liver's capacity to metabolize galactose. Following the administration of 13C-labeled galactose, the rate of its conversion to 13CO2, which is then exhaled, reflects the functional capacity of hepatocytes. In contrast, a liver biopsy provides a direct histological assessment of the liver tissue, allowing for the grading of inflammation and staging of fibrosis.

Quantitative Data Comparison

The following table summarizes the diagnostic accuracy of the this compound breath test in comparison to liver biopsy, the established gold standard, for identifying liver cirrhosis and fibrosis.

Performance MetricThis compound Breath TestLiver BiopsyPatient PopulationCitation
Sensitivity for Cirrhosis 71.4%Gold StandardChronic Liver Disease[1]
Specificity for Cirrhosis 85.0%Gold StandardChronic Liver Disease[1]
Accuracy for Cirrhosis 83.7%Gold StandardChronic Liver Disease[1]
Positive Predictive Value for Cirrhosis 80.0% (when combined with 13C-Aminopyrine Breath Test)Gold StandardChronic Liver Disease[1]
Correlation with Fibrosis Stage Significant difference observed between each fibrosis stage (METAVIR score)Gold StandardChronic Hepatitis C[2]

Experimental Protocols

This compound Breath Test (GBT)

The methodology for the this compound breath test involves the oral administration of 13C-labeled galactose followed by the collection and analysis of breath samples.

Patient Preparation:

  • Patients are required to fast overnight (typically 8-12 hours) before the test.

  • Certain medications that may interfere with galactose metabolism may need to be withheld, as advised by the supervising clinician.

Test Procedure:

  • A baseline breath sample is collected before the administration of the substrate.

  • The patient ingests a solution containing a specific dose of D-Galactose labeled with carbon-13 (e.g., 7 mg/kg).[3]

  • Breath samples are collected at regular intervals (e.g., every 30, 60, 90, and 120 minutes) after ingestion.[1][3]

  • Breath samples are collected in special bags or tubes.

Sample Analysis:

  • The concentration of 13CO2 in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectrometry (NDIRS).

  • The results are often expressed as the percentage of the administered 13C dose recovered per hour (%dose/h) or as the cumulative percentage of the administered 13C dose recovered over time (%dose cumulative).[1]

Liver Biopsy (Percutaneous)

Liver biopsy is an invasive procedure that involves obtaining a small sample of liver tissue for microscopic examination. The percutaneous approach is the most common method.

Patient Preparation:

  • A review of the patient's medical history and a physical examination are conducted.

  • Blood tests are performed to assess clotting function.

  • Patients are typically required to fast for several hours before the procedure.

Test Procedure:

  • The patient is positioned, usually lying on their back with their right arm raised above their head.

  • The biopsy site, typically in the upper right quadrant of the abdomen, is cleaned and sterilized.

  • A local anesthetic is injected to numb the skin and underlying tissues.

  • The physician may use ultrasound or other imaging techniques to guide the biopsy needle.

  • The patient is instructed to hold their breath at the end of expiration.

  • A specialized biopsy needle is quickly inserted through the skin into the liver and a small tissue sample is obtained.

  • The needle is withdrawn, and pressure is applied to the biopsy site to minimize bleeding.

  • A sterile dressing is applied to the site.

Sample Analysis:

  • The liver tissue sample is preserved in formalin and sent to a pathology laboratory.

  • A pathologist examines the tissue under a microscope to assess the degree of inflammation (grade) and fibrosis (stage) using a standardized scoring system such as METAVIR or Ishak.[4][5][6]

Visualizing the Methodologies

To further clarify the experimental workflows and their relationship, the following diagrams are provided.

GBT_Workflow cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_post_test Post-Test Analysis Patient_Prep Patient Preparation (Fasting) Baseline_Sample Baseline Breath Sample Collection Patient_Prep->Baseline_Sample Galactose_Admin Oral Administration of 13C-Galactose Baseline_Sample->Galactose_Admin Breath_Collection Serial Breath Sample Collection Galactose_Admin->Breath_Collection Sample_Analysis 13CO2 Analysis (IRMS/NDIRS) Breath_Collection->Sample_Analysis Result_Interpretation Interpretation of Results (%dose/h, %dose cumulative) Sample_Analysis->Result_Interpretation

This compound Breath Test Workflow

Comparison_Logic cluster_patient Patient with Suspected Liver Disease cluster_outcome Diagnostic Outcome Patient Patient GBT This compound Breath Test Patient->GBT Biopsy Liver Biopsy Patient->Biopsy Function Liver Function (Metabolic Capacity) GBT->Function Histology Liver Histology (Fibrosis & Inflammation) Biopsy->Histology Diagnosis Diagnosis and Staging of Liver Disease Function->Diagnosis Histology->Diagnosis

Logical Relationship of Diagnostic Tests

Conclusion

The this compound breath test offers a non-invasive, safe, and repeatable method for assessing liver function, demonstrating good accuracy in identifying cirrhosis and correlating with fibrosis stages. While liver biopsy remains the gold standard for providing direct histological evidence of liver damage, its invasive nature and potential for complications are significant drawbacks. For longitudinal studies, monitoring disease progression, and evaluating therapeutic efficacy in drug development, the this compound breath test presents a valuable tool. The choice between these two methods will ultimately depend on the specific research question, the patient population, and the need for functional versus direct histological data.

References

Cross-Validation of D-Galactose-13C Tracing: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research, D-Galactose-13C tracing has emerged as a powerful tool to elucidate the intricate pathways of galactose metabolism. This stable isotope-labeled sugar allows researchers to track the journey of galactose-derived carbons through various metabolic networks, providing critical insights into cellular physiology and disease states. However, the robustness of findings from such tracing studies hinges on rigorous cross-validation with orthogonal analytical techniques. This guide provides a comprehensive comparison of this compound tracing with key analytical methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Seahorse Bioenergetic Assays—offering researchers, scientists, and drug development professionals a clear overview of their respective strengths, experimental protocols, and data outputs.

Core Analytical Techniques for Cross-Validation

The cross-validation of this compound tracing data is crucial for ensuring the accuracy and reliability of metabolic flux analysis. The three primary techniques employed for this purpose are Mass Spectrometry, NMR Spectroscopy, and Seahorse Bioenergetic Assays. Each method provides a unique window into cellular metabolism, and their combined use offers a more complete and validated picture of metabolic phenotypes.

Mass Spectrometry (MS): A highly sensitive technique that measures the mass-to-charge ratio of ions. In the context of 13C tracing, MS is used to determine the mass isotopologue distribution (MID) of metabolites, revealing the extent of 13C incorporation from the labeled galactose.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For 13C tracing studies, NMR can identify the specific positions of 13C atoms within a metabolite, offering valuable insights into pathway activity.[3] This positional information is a key advantage of NMR over MS.[4]

Seahorse Bioenergetic Assays: This technology measures the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. These measurements serve as indicators of mitochondrial respiration and glycolysis, respectively.[5][6] When cells are cultured in galactose-containing media, Seahorse assays can provide a functional readout of how galactose metabolism impacts cellular bioenergetics.[7]

Data Presentation: A Comparative Overview

The quantitative data obtained from each analytical technique provides complementary information for a comprehensive understanding of galactose metabolism. The following table summarizes the typical data outputs and key findings from cross-validating this compound tracing with MS, NMR, and Seahorse assays.

Analytical Technique Key Parameter Measured Typical Quantitative Data Output Insights into Galactose Metabolism Reference
This compound Tracing with Mass Spectrometry (GC-MS/LC-MS) Mass Isotopologue Distribution (MID)Molar Percent Enrichment (MPE) of labeled metabolites (e.g., Galactose-1-phosphate, UDP-galactose, Glycolytic intermediates, TCA cycle intermediates).Quantifies the fractional contribution of galactose to various metabolic pathways. Allows for the calculation of relative and absolute metabolic fluxes.[8]
This compound Tracing with NMR Spectroscopy Positional 13C Enrichment13C isotopomer abundances in key metabolites (e.g., glutamate, lactate). Provides ratios of different isotopomers.Elucidates specific enzymatic reactions and pathway activities by tracking the fate of individual carbon atoms. Can distinguish between different metabolic routes.
Seahorse Bioenergetic Assay (with Galactose as substrate) Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR)Basal OCR, ATP-linked OCR, Maximal OCR, Spare Respiratory Capacity (in pmol O2/min). Basal ECAR, Glycolytic Capacity (in mpH/min).Provides a functional measure of the cell's reliance on oxidative phosphorylation versus glycolysis when metabolizing galactose. Can reveal mitochondrial dysfunction.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are the methodologies for this compound tracing and the corresponding analytical techniques.

This compound Labeling Protocol
  • Cell Culture: Cells are cultured in a glucose-free medium supplemented with a known concentration of D-[U-13C6]Galactose (or other specifically labeled galactose). The duration of labeling is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction: After the labeling period, the culture medium is rapidly removed, and cells are quenched with a cold solvent (e.g., 80% methanol) to halt metabolic activity. The cells are then scraped and collected.

  • Sample Preparation: The cell extracts are centrifuged to pellet cellular debris. The supernatant containing the metabolites is then dried and stored at -80°C until analysis.

Mass Spectrometry (GC-MS) Analysis of 13C-Labeled Metabolites
  • Derivatization: Dried metabolite extracts are derivatized to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.[7]

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.[7]

  • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopologue distributions for each metabolite. This data is then corrected for the natural abundance of 13C to determine the extent of labeling from the this compound tracer.

NMR Spectroscopy Analysis of 13C-Labeled Metabolites
  • Sample Preparation: Dried metabolite extracts are resuspended in a suitable NMR buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard.

  • NMR Data Acquisition: 1D and 2D 13C NMR spectra are acquired on a high-field NMR spectrometer. 2D [13C, 1H] HSQC and other correlation experiments are often used to assign the resonances of labeled metabolites.[4]

  • Data Analysis: The NMR spectra are processed and analyzed to identify and quantify the different 13C isotopomers of key metabolites. The relative peak integrals of the different isotopomers provide information on positional enrichment.

Seahorse Bioenergetic Assay with Galactose
  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

  • Media Exchange: On the day of the assay, the growth medium is replaced with a galactose-based, unbuffered Seahorse XF assay medium. Cells are incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.[7]

  • Assay Protocol: The Seahorse XF Analyzer performs a series of measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A mitochondrial stress test is typically performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.[7]

  • Data Analysis: The OCR and ECAR data are normalized to cell number or protein content. The various parameters of mitochondrial respiration and glycolysis are then calculated from the changes in OCR and ECAR following the injection of the metabolic inhibitors.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Validation Start Seed Cells Culture Culture in this compound Medium Start->Culture Quench Quench Metabolism Culture->Quench Seahorse Seahorse Assay Culture->Seahorse Parallel Experiment Extract Extract Metabolites Quench->Extract MS Mass Spectrometry (GC-MS/LC-MS) Extract->MS NMR NMR Spectroscopy Extract->NMR MFA Metabolic Flux Analysis MS->MFA NMR->MFA Validation Cross-Validation Seahorse->Validation MFA->Validation

Experimental Workflow for Cross-Validation

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-13C Gal->Gal1P GALK UDPGal UDP-Galactose-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-13C UDPGlc->Glc1P UGP UDP_glucose UDP-Glucose UDPGlc->UDP_glucose UDP_glucose->Gal1P

The Leloir Pathway with this compound Entry

Metabolic_Connections cluster_Leloir Leloir Pathway cluster_CentralMetabolism Central Carbon Metabolism Gal This compound Glc1P Glucose-1-Phosphate-13C Gal->Glc1P Leloir Enzymes Glc6P Glucose-6-Phosphate-13C Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Pyruvate Pyruvate-13C Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Connection of Leloir Pathway to Central Metabolism

References

Navigating Metabolic Flux: A Comparative Guide to D-Galactose-¹³C Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, understanding the advantages and limitations of different isotopic tracers is paramount. This guide provides a detailed comparison of D-Galactose-¹³C Metabolic Flux Analysis (MFA) with the more conventional [U-¹³C]glucose tracing and the constraint-based modeling approach of Flux Balance Analysis (FBA). By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific scientific questions.

Quantitative Comparison of ¹³C-MFA Tracers and Flux Balance Analysis

The precision and reproducibility of Metabolic Flux Analysis are critically dependent on the choice of isotopic tracer. While [U-¹³C]glucose is the most widely used tracer for probing central carbon metabolism, D-galactose-¹³C offers a unique lens, particularly for studying pathways related to glycosylation and the Leloir pathway. Below is a comparative summary of the expected precision of flux determination using these different approaches. It is important to note that direct head-to-head comparisons of D-galactose-¹³C and [U-¹³C]glucose across identical experimental conditions are not extensively documented. The following table is a synthesis of data from representative studies to illustrate the typical precision associated with each method.

Parameter D-Galactose-¹³C MFA (Representative Values) [U-¹³C]Glucose MFA (Representative Values) Flux Balance Analysis (FBA)
Core Principle Measures the incorporation of ¹³C from galactose into downstream metabolites to quantify fluxes.Measures the incorporation of ¹³C from glucose into downstream metabolites to quantify fluxes.Predicts metabolic flux distribution by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.
Precision Fluxes are determined with 95% confidence intervals. The precision can be influenced by the specific metabolic network and analytical accuracy.High precision with narrow 95% confidence intervals for central carbon metabolism pathways like glycolysis and the TCA cycle.[1][2]Does not provide confidence intervals; it provides a single optimal flux distribution or a range of possible fluxes (flux variability analysis).
Reproducibility Good reproducibility with Coefficient of Variation (CV) typically below 15% for measured isotopomer distributions.[3]High reproducibility with CVs for flux estimates generally below 10% in controlled replicate experiments.Highly reproducible given the same model and constraints.
Key Applications Elucidating galactose metabolism (Leloir pathway), studying glycosylation precursor synthesis, and investigating metabolic reprogramming in cancer cells with altered glucose metabolism.Quantifying fluxes in central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[1]Genome-scale metabolic network reconstruction, predicting gene essentiality, and metabolic engineering applications.[4][5]
Limitations May provide less resolution for pathways distant from galactose entry into central carbon metabolism.May not fully resolve fluxes in pathways that are less active or have significant carbon input from other sources.Predictions are highly dependent on the accuracy of the metabolic model and the chosen objective function; it does not directly use experimental flux data for validation.[4]

Experimental Protocols

A successful ¹³C Metabolic Flux Analysis experiment requires meticulous attention to detail, from cell culture to sample analysis. Below is a generalized protocol for performing a ¹³C labeling study in mammalian cells, which can be adapted for both D-galactose and glucose tracers.

Protocol: ¹³C Labeling of Adherent Mammalian Cells for Metabolic Flux Analysis

1. Cell Culture and Media Preparation:

  • Culture cells of interest (e.g., CHO, HeLa, HEK293) in standard growth medium to the desired confluency (typically 80-90%).
  • Prepare the ¹³C-labeling medium. This medium should be identical to the standard growth medium, with the exception that the carbon source (e.g., glucose or galactose) is replaced with its uniformly labeled ¹³C counterpart (e.g., [U-¹³C]glucose or [U-¹³C]galactose).
  • For a typical experiment, a final concentration of 10-25 mM of the labeled substrate is used.

2. Isotopic Labeling:

  • Aspirate the standard growth medium from the cell culture plates.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.
  • Add the pre-warmed ¹³C-labeling medium to the cells.
  • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady state. This time can range from several hours to over 24 hours, depending on the cell line and the metabolic pathways of interest. It is often determined empirically through a time-course experiment.

3. Metabolite Extraction:

  • After the labeling period, rapidly aspirate the ¹³C-labeling medium.
  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.
  • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
  • Collect the supernatant containing the metabolites.

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for Gas Chromatography (GC) analysis. A common method is to react the samples with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) at 70°C for 1 hour.[6]

5. GC-MS Analysis:

  • Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions of each metabolite.[6][7][8]

6. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.
  • Use a metabolic flux analysis software package (e.g., INCA, Metran, WUFLUX) to fit the measured mass isotopomer distributions to a metabolic network model.[9]
  • The software will estimate the metabolic fluxes and their confidence intervals by minimizing the sum of squared residuals between the measured and simulated isotopomer data.[2][10]

Visualizing Metabolic Pathways and Workflows

To better understand the flow of carbon from galactose and the experimental process, the following diagrams have been generated using the DOT language.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glycosylation Glycosylation Galactose Galactose Galactose_1P Galactose-1-Phosphate Galactose->Galactose_1P GALK UDP_Galactose UDP-Galactose Galactose_1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1P Glucose-1-Phosphate UDP_Galactose->Glucose_1P GALT Glycoproteins / Glycolipids Glycoproteins / Glycolipids UDP_Galactose->Glycoproteins / Glycolipids UDP_Glucose->UDP_Galactose GALE UDP_Glucose->Glycoproteins / Glycolipids G6P Glucose-6-Phosphate Glucose_1P->G6P PGM Pyruvate Pyruvate G6P->Pyruvate TCA Cycle intermediates TCA Cycle intermediates Pyruvate->TCA Cycle intermediates

Caption: The Leloir pathway for D-galactose metabolism.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture B ¹³C Isotope Labeling (e.g., D-Galactose-¹³C) A->B C Metabolite Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Raw Data Processing (Correction for natural ¹³C abundance) E->F H Flux Estimation (Software-based fitting) F->H G Metabolic Network Model Construction G->H I Statistical Analysis (Confidence Intervals) H->I

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

References

A Researcher's Guide to D-Galactose-13C Data Analysis Software

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on stable isotope tracing studies involving D-Galactose-13C, selecting the appropriate data analysis software is a critical step that dictates the accuracy and efficiency of metabolic flux analysis. This guide provides a comparative overview of prominent software tools, detailing their core functionalities, underlying algorithms, and data handling capabilities. We also present a standardized experimental protocol for this compound labeling and subsequent analysis to facilitate reproducible research.

The quantification of metabolic fluxes using 13C-labeled substrates, such as this compound, offers a powerful lens into the intricate workings of cellular metabolism. By tracing the journey of labeled carbon atoms through metabolic pathways, researchers can elucidate the activity of enzymes and pathways in vivo. This information is invaluable in systems biology, metabolic engineering, and the development of novel therapeutics. The complexity of the data generated from these experiments, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, necessitates sophisticated software for accurate analysis.

Software for 13C Metabolic Flux Analysis (13C-MFA)

This category includes software specifically designed for the rigorous quantification of metabolic fluxes from isotopic labeling data.

Feature13CFLUX2OpenFLUXINCA
Primary Function High-performance 13C-based metabolic flux analysisUser-friendly 13C metabolic flux analysisIsotopically non-stationary metabolic flux analysis
Supported Data Types MS, NMRMSMS, NMR
Core Algorithms Cumomer, Elementary Metabolite Unit (EMU)Elementary Metabolite Unit (EMU)Elementary Metabolite Unit (EMU), Cumomer
Key Features High computational speed, support for large-scale models, command-line interface, FluxML support.[1][2][3]User-friendly interface (Excel-based), open-source (MATLAB), good for steady-state analysis.Capable of both steady-state and non-stationary flux analysis, integrated modeling environment.[4][5]
Performance Notes Reported to be 100 to 10,000 times faster than its predecessor and other tools.[1][2][3] Simulation of an E. coli network took milliseconds.[3]Optimized flux distributions for a microbial study were found in under 20 seconds.Efficiently handles complex models and can integrate both MS and NMR data for improved flux precision.[4]
Operating System Linux/UnixMATLAB-basedMATLAB-based
License Demo version available; commercialOpen-sourceAcademic and commercial licenses available

Software for General Metabolomics Data Processing (with Isotope Analysis Capabilities)

This category includes more general-purpose metabolomics software that can process raw MS data and have functionalities to handle and visualize isotopically labeled data, making them useful for initial data exploration and quality control.

FeatureXCMSMAVENMetExtract
Primary Function Untargeted metabolomics data processing (peak detection, alignment, and quantification)Metabolomic analysis and visualization engineStable isotope-assisted untargeted metabolomics
Supported Data Types MSMSMS
Core Algorithms Various peak picking and alignment algorithms (e.g., centWave, OBI-warp)Proprietary algorithms for peak detection and grouping.Isotope pattern recognition and co-elution analysis.
Key Features Widely used, open-source (R-based), large user community, part of a larger family of analysis tools.[6][7]Interactive visualization of raw and analyzed data, automated peak intensity reporting for labeled metabolites.[8]Automated detection of native and labeled metabolite ions, efficient removal of non-sample derived compounds.
Performance Notes Performance is dependent on the dataset size and processing parameters. The focus is on robust feature detection and alignment.[6]Designed for interactive and rapid processing of LC-MS data.High specificity in detecting metabolites from the biological system under study.
Operating System R-based (cross-platform)Windows, macOSCross-platform
License Open-sourceOpen-sourceFree for academic use

Experimental Protocols

A successful this compound data analysis begins with a well-designed and executed experiment. Below is a generalized protocol for cell culture-based labeling and sample analysis.

Cell Culture and [13C]-Galactose Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare cell culture media containing a known concentration of this compound as the primary carbon source. The standard glucose in the medium should be replaced with galactose. The specific isomer and position of the 13C label on the galactose molecule will depend on the specific metabolic pathways being investigated.

  • Labeling: Once cells have adhered and are growing, replace the standard medium with the pre-warmed 13C-galactose-containing medium.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be optimized for the specific cell line and experimental conditions and is a critical parameter for accurate steady-state metabolic flux analysis.[9]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample collection. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., -80°C methanol).

  • Extraction: Scrape the cells in the presence of a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The choice of solvent will depend on the polarity of the metabolites of interest.

  • Centrifugation: Centrifuge the cell extracts to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites for subsequent analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A common method for polar metabolites like sugars is hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire data in a manner that allows for the detection and quantification of different mass isotopologues of the metabolites of interest. This may involve full scan mode for untargeted analysis or targeted MS/MS for specific metabolites.

Mandatory Visualization

D-Galactose Metabolism (Leloir Pathway)

The Leloir pathway is the primary route for galactose metabolism.[10] The following diagram illustrates the key enzymatic steps.

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-phosphate UDPGal->Glc1P GALT UDPGlc->UDPGal GALE Glycolysis Glycolysis / Glycogen Synthesis Glc1P->Glycolysis

D-Galactose metabolism via the Leloir pathway.
Experimental and Data Analysis Workflow

The following diagram outlines a typical workflow from experimental setup to data analysis for a this compound study.

Experimental_Workflow Experiment 1. 13C-Galactose Labeling of Cell Culture Quenching 2. Metabolic Quenching & Metabolite Extraction Experiment->Quenching LCMS 3. LC-MS/MS Analysis Quenching->LCMS RawData 4. Raw Data Acquisition (.mzXML, .raw, etc.) LCMS->RawData Processing 5. Data Processing (e.g., XCMS, MAVEN) RawData->Processing MID 6. Mass Isotopomer Distribution (MID) Data Processing->MID MFA 7. Metabolic Flux Analysis (e.g., 13CFLUX2, INCA) MID->MFA FluxMap 8. Flux Map & Biological Interpretation MFA->FluxMap

A typical workflow for 13C metabolic flux analysis.

Conclusion

The choice of software for this compound data analysis depends on the specific research question and the nature of the experimental data. For rigorous, quantitative metabolic flux analysis, specialized tools like 13CFLUX2 , OpenFLUX , and INCA are the gold standard. 13CFLUX2 stands out for its computational performance with large-scale models, while OpenFLUX offers a more user-friendly entry point, and INCA provides the unique capability of analyzing non-stationary labeling data.

For initial data processing of raw LC-MS files, including peak detection, alignment, and preliminary visualization of labeling patterns, software such as XCMS , MAVEN , and MetExtract are invaluable. These tools are often used in the initial stages of a 13C-MFA workflow to generate the mass isotopomer distribution data that is then fed into the specialized flux analysis software.

Ultimately, a successful this compound study relies on a combination of robust experimental design, high-quality analytical measurements, and the appropriate selection and application of data analysis software. By understanding the capabilities and limitations of the available tools, researchers can more effectively translate their complex isotopic labeling data into meaningful biological insights.

References

Unraveling D-Galactose-13C Metabolism: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of nutrients in different cellular contexts is paramount. This guide provides a comparative analysis of D-Galactose-13C metabolism in various cell lines, offering insights into the differential utilization of this important monosaccharide. By leveraging stable isotope tracing, we can map the metabolic pathways and quantify the extent to which cells metabolize galactose, revealing key differences that can have significant implications for disease research and therapeutic development.

Executive Summary

This guide compares the metabolism of this compound in human lymphoblasts, the HepG2 human hepatocellular carcinoma cell line, and provides insights into the effects of galactose on breast cancer cell lines. The data reveals significant heterogeneity in galactose metabolism. While lymphoblasts actively metabolize galactose via the Leloir pathway, HepG2 cells exhibit very limited galactose metabolism, switching to glutamine as a primary energy source in the absence of glucose. In certain breast cancer cell lines, galactose has been shown to promote cancer stem cell-like properties. These findings underscore the cell-type-specific nature of galactose metabolism and its potential role in both normal physiology and disease.

Comparative Data of this compound Metabolism

The following table summarizes the key quantitative findings from studies investigating this compound metabolism in different cell lines.

Cell LineKey FindingsReference
Human Lymphoblasts (Normal) Actively metabolize this compound through the Leloir pathway, leading to the formation of labeled UDP-galactose, UDP-glucose, and subsequent entry into glycolysis and the pentose phosphate pathway.[1][2]
Human Lymphoblasts (Galactosemia mutants) Reduced or absent GALT activity leads to the accumulation of Galactose-1-Phosphate-13C and reduced formation of downstream metabolites compared to normal lymphoblasts.[1][2]
HepG2 (Hepatocellular Carcinoma) Exhibit very limited metabolism of U-13C6-galactose. Minimal conversion to U-13C3-lactate was detected, indicating a low flux through glycolysis from galactose. In the absence of glucose, these cells increase glutamine consumption for bioenergetics.[3]
MCF-7, MDA-MB-231, Hs578t (Breast Cancer) While not all studies used 13C-galactose, replacing glucose with galactose in the culture medium forces a shift towards oxidative metabolism. In MDA-MB-231 and Hs578t cells, D-galactose treatment enhanced mammosphere formation, suggesting a role in promoting cancer stem cell characteristics.[4][5]

Experimental Protocols

13C-Galactose Tracing in HepG2 Cells

This protocol is adapted from a study investigating the metabolism of U-13C6-galactose in HepG2 cells.[3]

1. Cell Culture:

  • HepG2 cells are cultured in standard DMEM medium supplemented with fetal bovine serum and penicillin-streptomycin.

2. Isotope Labeling:

  • For the experiment, the standard medium is replaced with a custom medium containing 10 mM U-13C6-galactose (all six carbon atoms are 13C) and lacking glucose.

  • A parallel control group is cultured in a medium containing 10 mM U-13C6-glucose.

  • Cells are incubated in the labeling medium for a specified period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled sugar.

3. Metabolite Extraction:

  • After incubation, the culture medium is collected to analyze extracellular metabolites.

  • The cells are washed with ice-cold saline and then quenched with a cold solvent mixture (e.g., 80% methanol) to halt metabolic activity.

  • The cells are scraped, and the cell lysate is collected. The lysate is then centrifuged to separate the protein pellet from the metabolite-containing supernatant.

4. Metabolite Analysis:

  • The extracted metabolites (from both the medium and the cell lysate) are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • The incorporation of 13C into various metabolites (e.g., lactate, amino acids, TCA cycle intermediates) is quantified to determine the metabolic fate of the labeled galactose.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key metabolic pathway for galactose and a generalized workflow for comparative analysis of this compound metabolism.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-13C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-13C UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-13C Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis

The Leloir Pathway for D-Galactose Metabolism.

Experimental_Workflow cluster_cell_lines Cell Line Culture CellLineA Cell Line A (e.g., Lymphoblasts) Labeling Incubation with This compound CellLineA->Labeling CellLineB Cell Line B (e.g., HepG2) CellLineB->Labeling Extraction Metabolite Extraction (Intracellular & Extracellular) Labeling->Extraction Analysis Metabolite Analysis (NMR / MS) Extraction->Analysis Data Data Analysis & Comparison Analysis->Data

Experimental workflow for comparative analysis.

References

A Comparative Guide to D-Galactose-13C Breath Test Studies for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Galactose-13C (¹³C-Galactose) studies, focusing on its application as a non-invasive biomarker for liver function. The primary use of ¹³C-Galactose is in the Galactose Breath Test (GBT), a dynamic assay measuring the metabolic capacity of the liver's cytosolic enzymatic pathways.

Introduction to ¹³C-Galactose and the Galactose Breath Test (GBT)

D-Galactose is a monosaccharide primarily metabolized in the liver via the Leloir pathway.[1] The ¹³C-Galactose Breath Test (GBT) leverages this by using galactose labeled with a stable, non-radioactive isotope, carbon-13.[2] After oral administration, ¹³C-Galactose is absorbed and transported to the liver, where it is converted by cytosolic enzymes into intermediates of the glycolytic pathway. This process ultimately releases the ¹³C label as carbon dioxide (¹³CO₂), which is exhaled in the breath.[3] The rate and cumulative amount of exhaled ¹³CO₂ serve as a direct measure of functional hepatic mass and metabolic capacity.[2][4] The GBT is recognized as an accurate, non-invasive method for assessing liver function, particularly in distinguishing healthy individuals from those with liver cirrhosis.[5]

Comparative Analysis of Study Outcomes

The GBT has proven effective in differentiating between subject populations with varying degrees of liver function. Key outcomes are often reported as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the breath over a 120-minute period (CUMPCDT120).

Table 1: Comparison of ¹³C-Galactose Breath Test Outcomes Across Different Patient Populations

Study PopulationKey Finding / Outcome MetricResultSensitivity / SpecificityReference
Liver Cirrhosis Distinguishing Cirrhotics from Healthy ControlsDoses of 25 g/m² carrier galactose and 100 mg ¹³C-Galactose showed optimal differentiation at 2 hours.93% Sensitivity, 87% Specificity[5]
¹³C-GBT (%dose/h at 120 min) was significantly decreased in patients with compensated cirrhosis.71.4% Sensitivity, 85.0% Specificity[2][4]
Stratifying Cirrhosis SeverityGBT was able to distinguish between Child-Pugh class A and class B or C cirrhotics.Not specified[5]
Chronic Hepatitis C Correlation with Fibrosis StageA significant difference in GBT results was observed between each METAVIR fibrosis stage.Not specified[6]
Classical Galactosemia (CG) Differentiating CG from Controls & VariantsMedian CUMPCDT120 in classical patients was significantly lower than in controls and other genetic variants.Not specified[7][8]
CUMPCDT120 (Median) - Classical Patients0.29%Not specified[7][8]
CUMPCDT120 (Median) - Healthy Controls9.29%Not specified[7][8]
CUMPCDT120 (Mean) - Galactosemic Children1.67%Not specified[9]
CUMPCDT120 (Mean) - Healthy Children5.58%Not specified[9]

Key Experimental Methodologies

The protocols for ¹³C-GBT studies are generally consistent. Below is a synthesized methodology based on common practices reported in the literature.

1. Patient Preparation:

  • Fasting: Patients are required to fast for a minimum of 2-8 hours prior to the test to ensure a steady baseline of ¹²CO₂/¹³CO₂.[7]

  • Dietary Restrictions: Some protocols instruct patients to avoid ¹³C-enriched foods (e.g., corn-based products) for 1-2 days before the test to prevent interference.[7]

2. Substrate Administration:

  • Dosage: The administered dose of labeled galactose varies. Common doses include a fixed 100 mg of ¹³C-Galactose (often with a larger load of unlabeled carrier galactose) or a weight-based dose, such as 7 mg/kg.[5][7]

  • Administration: The ¹³C-Galactose is dissolved in water and administered orally.[7] Studies have shown that oral and intravenous administration yield similar GBT results.[6]

3. Breath Sample Collection:

  • Baseline: Two baseline breath samples are collected before the ingestion of the galactose solution.[7]

  • Post-Ingestion: Breath samples are collected at regular intervals, typically every 30 minutes, for a total duration of 2 to 4 hours.[5][7]

  • Procedure: The patient takes a deep breath, holds it for approximately 3 seconds, and exhales into a collection tube (e.g., glass Vacutainer).[7]

4. Sample Analysis:

  • Instrumentation: The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath samples is measured using Gas Isotope Ratio Mass Spectrometry (IRMS).

  • Calculation: The results are commonly expressed as the percentage of the administered ¹³C dose recovered over time (%dose/h) and the cumulative percentage of the dose recovered (CUMPCD).[4]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and the typical workflow of a GBT experiment.

Leloir_Pathway Metabolic Pathway of this compound cluster_input cluster_leloir Leloir Pathway (Liver Cytosol) cluster_glycolysis Glycolysis & TCA Cycle Gal This compound Gal1P Galactose-1-Phosphate-13C Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-13C UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-13C Glc1P->Glc6P TCA TCA Cycle Glc6P->TCA CO2 ¹³CO₂ (Exhaled) TCA->CO2

Caption: The Leloir Pathway for this compound metabolism in the liver.

GBT_Workflow Experimental Workflow for ¹³C-Galactose Breath Test prep Patient Preparation (Fasting, Diet Restriction) baseline Collect Baseline Breath Samples (t=0) prep->baseline admin Oral Administration of Aqueous ¹³C-Galactose baseline->admin collect Collect Breath Samples (e.g., t=30, 60, 90, 120 min) admin->collect analysis ¹³CO₂ / ¹²CO₂ Analysis (IRMS) collect->analysis data Calculate CUMPCD and other parameters analysis->data

Caption: A generalized workflow for the ¹³C-Galactose Breath Test (GBT).

References

Establishing Reference Ranges for D-Galactose-13C Breath Test Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the D-Galactose-13C breath test, including its methodology, and a comparison with the 13C-Aminopyrine breath test, another established method for assessing liver function. The information is intended for researchers, scientists, and drug development professionals to aid in the interpretation of results and the design of future studies.

Introduction to this compound Breath Test

The this compound breath test is a non-invasive diagnostic tool used to quantitatively assess hepatic function. The test measures the metabolic capacity of the liver by tracking the rate of oxidation of orally administered 13C-labeled D-galactose to 13CO2, which is then exhaled. As galactose is primarily metabolized in the liver, the rate of 13CO2 appearance in the breath reflects the functional capacity of hepatocytes. This test is particularly useful in evaluating the severity of chronic liver diseases, such as cirrhosis and fibrosis.[1][2]

Experimental Protocols

A standardized protocol is crucial for the reliability and comparability of this compound breath test results. Below are the detailed methodologies for the this compound breath test and the comparative 13C-Aminopyrine breath test.

This compound Breath Test Protocol

  • Patient Preparation:

    • Patients should fast for a minimum of 2 hours prior to the test.

    • It is recommended to avoid products enriched with 13C (e.g., corn-based foods) for 2 days before the test to ensure a stable baseline 13CO2 level.

    • During the test, the patient should remain in a resting state and consume only water.

  • Substrate Administration:

    • An oral dose of 7 mg/kg of 1-13C labeled galactose dissolved in water is administered.

    • Alternatively, a fixed dose of 100 mg of 13C-galactose with 25 g/m2 of unlabeled carrier galactose can be used.[3]

  • Breath Sample Collection:

    • Two baseline breath samples are collected before the administration of the galactose solution.

    • Subsequent breath samples are collected at 30-minute intervals for up to 4 hours, or at specific time points such as 60, 90, and 120 minutes post-ingestion.

    • For sample collection, the individual should take a deep breath, hold it for approximately 3 seconds, and then exhale into a collection bag or tube.

  • Analysis and Expression of Results:

    • The concentration of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

    • Results are typically expressed as:

      • Cumulative Percentage of the administered 13C Dose Recovered (CUMPCD): This value is often calculated at specific time points, such as 120 minutes (CUMPCDT120).

      • Percentage of the administered 13C dose recovered per hour (%dose/h): This represents the rate of 13CO2 exhalation.[1]

13C-Aminopyrine Breath Test Protocol

  • Patient Preparation:

    • Patients are required to fast for 8 hours before the test.

    • Smoking should be avoided for at least one hour prior to the test.

    • Consumption of carbonated beverages should be avoided.[4]

  • Substrate Administration:

    • A dose of 75 mg of 13C-Aminopyrine dissolved in 100 ml of warm water is administered orally.[4] An alternative dosing is 2 mg/kg.[5]

  • Breath Sample Collection:

    • A baseline breath sample is collected before substrate administration.

    • Subsequent breath samples are collected at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes.[4]

  • Analysis and Expression of Results:

    • The analysis of 13CO2 is performed using IRMS or NDIRS.

    • Results are expressed as %dose/h and cumulative %dose recovered over time.[4]

Reference Ranges and Comparative Data

Establishing robust reference ranges for the this compound breath test in a healthy adult population is challenging due to a lack of large-scale dedicated studies. The available data is primarily from small control groups in studies focused on liver diseases. The following tables summarize the available quantitative data.

Table 1: Reference Data for this compound Breath Test in Healthy Adults

ParameterValueSample Size (n)Source
CUMPCD at 120 minMedian: 9.29; Range: 8.94–10.024(Welsink-Karssies et al., 2019)

Note: The limited sample size necessitates caution in the interpretation and application of this reference data.

Table 2: Comparison of Methodologies: this compound vs. 13C-Aminopyrine Breath Test

FeatureThis compound Breath Test13C-Aminopyrine Breath Test
Primary Metabolic Pathway Hepatic cytosolic galactose metabolism (Galactokinase)Hepatic microsomal N-demethylation (Cytochrome P450)[4]
Typical Dosage 7 mg/kg 1-13C Galactose or 100 mg 13C-Galactose + 25 g/m2 carrier75 mg or 2 mg/kg 13C-Aminopyrine[4][5]
Fasting Requirement Minimum 2 hours8 hours[4]
Test Duration 2 to 4 hours2 hours[4]
Result Metrics CUMPCD, %dose/h[1]%dose/h, Cumulative %dose[4]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway of 13C-labeled D-galactose in the liver and the subsequent exhalation of 13CO2.

Galactose_Metabolism cluster_ingestion Oral Administration cluster_absorption Intestinal Absorption cluster_liver Hepatic Metabolism cluster_exhalation Exhalation 13C_D_Galactose Oral Ingestion of 13C-D-Galactose Absorption Small Intestine Absorption 13C_D_Galactose->Absorption Galactose_1_P Galactose-1-Phosphate-13C Absorption->Galactose_1_P Portal Vein UDP_Galactose UDP-Galactose-13C Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose-13C UDP_Galactose->UDP_Glucose GALE Glycolysis Glycolysis UDP_Glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle 13CO2_liver 13CO2 TCA_Cycle->13CO2_liver Bloodstream Transport via Bloodstream 13CO2_liver->Bloodstream Lungs Exhalation via Lungs Bloodstream->Lungs Breath_Sample Breath Sample Collection Lungs->Breath_Sample Breath_Test_Workflow Patient_Prep Patient Preparation (Fasting, Diet) Baseline_Sample Baseline Breath Sample Collection (t=0) Patient_Prep->Baseline_Sample Substrate_Admin Oral Administration of 13C-D-Galactose Baseline_Sample->Substrate_Admin Timed_Samples Timed Breath Sample Collection (e.g., t=60, 90, 120 min) Substrate_Admin->Timed_Samples Sample_Analysis 13CO2/12CO2 Ratio Analysis (IRMS / NDIRS) Timed_Samples->Sample_Analysis Data_Calculation Calculation of CUMPCD or %dose/h Sample_Analysis->Data_Calculation Result_Interpretation Interpretation of Results (Comparison to Reference Ranges) Data_Calculation->Result_Interpretation

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling D-Galactose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Galactose-13C, a non-radioactive, stable isotope-labeled sugar crucial for a variety of research applications. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your experiments.

This compound, like its unlabeled counterpart, is not classified as a hazardous substance.[1][2] The primary physical hazard associated with this compound is the potential for combustible dust formation, a common issue with fine organic powders.[3][4] Therefore, the following handling and disposal procedures are designed to mitigate this risk and ensure safe laboratory practices.

Key Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.

PropertyValue
Molecular Formula C₆H₁₂O₆
Molecular Weight ~181.15 g/mol [5][6]
Appearance White to off-white solid powder[7]
Melting Point 167-170°C[3][7]
Solubility in Water 680 g/L at 25°C[3]
NFPA Health Hazard 0 - No hazard beyond that of ordinary combustible materials.[6]
NFPA Fire Hazard 0 - Materials that will not burn under normal conditions.[6]
NFPA Reactivity 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[6]

Operational Plan: From Receipt to Experiment

Following a structured operational plan minimizes risks and ensures a smooth workflow.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications (this compound).

2. Storage:

  • Store the container in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from strong oxidizing agents, as they are incompatible.[6][8]

  • Protect from moisture and light.[6]

3. Personal Protective Equipment (PPE):

  • Before handling, ensure you are wearing the appropriate PPE. The minimum required PPE includes:

    • Lab coat: To protect clothing and skin.[9][10][11]

    • Safety glasses with side shields or goggles: To protect eyes from dust particles.[9][12][13]

    • Gloves (e.g., nitrile): To prevent skin contact.[9][13]

    • Closed-toe shoes: To protect feet from spills.[9][10]

  • In situations where significant dust may be generated, a NIOSH-approved respirator may be appropriate.[6]

4. Handling and Weighing:

  • Handle this compound in a well-ventilated area, such as a fume hood, to minimize dust inhalation.[4][6]

  • Avoid creating dust clouds. Use a spatula to gently transfer the powder.

  • If weighing, do so in an enclosure or on a draft shield to prevent dispersal.

5. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Stir gently until fully dissolved.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is crucial for environmental safety and regulatory compliance.

1. Waste Characterization:

  • Since this compound contains a stable isotope and is not radioactive, it can generally be treated as a non-hazardous chemical waste, unless mixed with hazardous substances.[14][]

2. Solid Waste Disposal:

  • Uncontaminated this compound powder can be disposed of in the regular laboratory chemical waste stream for non-hazardous solids.

  • Place the waste in a clearly labeled, sealed container.

3. Contaminated Materials Disposal:

  • Gloves, weigh boats, and other disposable materials that have come into contact with this compound should be placed in the designated solid chemical waste container.

  • If these materials are contaminated with other hazardous substances, they must be disposed of according to the disposal guidelines for those specific hazards.

4. Liquid Waste Disposal:

  • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous solvents or other regulated chemicals. Always check local regulations for aqueous waste disposal.

  • Solutions containing organic solvents or other hazardous materials must be collected in a designated hazardous waste container for proper disposal by your institution's environmental health and safety department.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (Cool, Dry, Well-Ventilated) Inspect->Store Don_PPE Don Personal Protective Equipment (Lab Coat, Goggles, Gloves) Store->Don_PPE Begin Experiment Prepare_Workstation Prepare Well-Ventilated Workstation Don_PPE->Prepare_Workstation Weigh_Transfer Weigh and Transfer Compound (Avoid Dust) Prepare_Workstation->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Dispose_Solid Dispose of Solid Waste (Labeled Container) Prepare_Solution->Dispose_Solid Post-Experiment Dispose_Liquid Dispose of Liquid Waste (Check Local Regulations) Prepare_Solution->Dispose_Liquid Dispose_Contaminated Dispose of Contaminated Materials Prepare_Solution->Dispose_Contaminated

Caption: Workflow for Safe Handling of this compound.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the quality of their scientific outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.